molecular formula C41H57N7O13 B15622840 Arylomycin B1

Arylomycin B1

Numéro de catalogue: B15622840
Poids moléculaire: 855.9 g/mol
Clé InChI: TXSLSLUAOWKEOP-VYNVUORTSA-N
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Description

Arylomycin B1 is an oligopeptide.

Propriétés

Formule moléculaire

C41H57N7O13

Poids moléculaire

855.9 g/mol

Nom IUPAC

(11S)-3,18-dihydroxy-14-[[2-[[(2R)-2-[[(2R)-3-hydroxy-2-[methyl(9-methyldecanoyl)amino]propanoyl]amino]propanoyl]amino]acetyl]-methylamino]-11-methyl-4-nitro-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid

InChI

InChI=1S/C41H57N7O13/c1-22(2)12-10-8-7-9-11-13-33(51)46(5)31(21-49)39(56)43-23(3)37(54)42-20-34(52)47(6)35-26-14-15-32(50)27(19-26)28-16-25(18-30(36(28)53)48(60)61)17-29(41(58)59)45-38(55)24(4)44-40(35)57/h14-16,18-19,22-24,29,31,35,49-50,53H,7-13,17,20-21H2,1-6H3,(H,42,54)(H,43,56)(H,44,57)(H,45,55)(H,58,59)/t23-,24+,29?,31-,35?/m1/s1

Clé InChI

TXSLSLUAOWKEOP-VYNVUORTSA-N

Origine du produit

United States

Foundational & Exploratory

The Discovery and Isolation of Arylomycin B1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The arylomycins are a class of potent, broad-spectrum antibiotics originally isolated from Streptomyces sp.[1][2]. Their unique mechanism of action, the inhibition of bacterial type I signal peptidase (SPase), makes them a compelling subject of study in the ongoing search for novel antimicrobial agents[1][3]. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Arylomycin B1, a nitrated lipohexapeptide from this family. It details the experimental protocols for fermentation, extraction, and purification, presents key quantitative data in a structured format, and visually represents the underlying biological and experimental workflows.

Introduction: The Emergence of a Novel Antibiotic Class

The arylomycins were first reported in 2002, following their isolation from Streptomyces sp. strain Tü 6075[2]. This discovery unveiled a new family of biaryl-bridged lipopeptide antibiotics with activity against Gram-positive bacteria[2]. The initial members were categorized into two series: the colorless arylomycins A and the yellow arylomycins B[2][4]. The distinguishing feature of the B series, including this compound, is the presence of a nitro group on the tyrosine residue within the peptide core[4].

The primary molecular target of arylomycins is the bacterial type I signal peptidase (SPase), an essential enzyme responsible for cleaving signal peptides from proteins translocated across the cytoplasmic membrane[3][5]. By inhibiting SPase, arylomycins disrupt protein secretion, leading to the accumulation of unprocessed preproteins in the cell membrane and ultimately, cell death[5][6]. This novel mechanism of action circumvents common resistance pathways, making arylomycins a promising scaffold for the development of new therapeutics to combat multidrug-resistant pathogens[1][7][8].

Data Presentation: Physicochemical and Biological Properties

Table 1: Physicochemical Properties of Arylomycin B Analogs
PropertyArylomycin B-C16Reference
Molecular FormulaC₅₄H₇₅N₉O₁₅[9]
AppearanceYellow[2][4]
Core StructureLipohexapeptide with a biaryl bridge[4]
Key ModificationNitro substitution on the tyrosine residue[4]
Table 2: Antibacterial Activity (MIC, μg/mL) of Arylomycin B-C16
OrganismWild TypeSPase MutantReference
Staphylococcus epidermidisPotent ActivityReduced Activity[9]
Staphylococcus aureus>128Active[9]
Escherichia coli>128Active[9]
Pseudomonas aeruginosa>128Active[9]
Streptococcus agalactiae8-[9][10]

Note: The C16 designation refers to the length of the fatty acid tail, which has been shown to optimize activity[9][11]. The potent activity of arylomycins is often masked by a single proline mutation in the SPase of many bacterial species[7][12].

Experimental Protocols

Fermentation of Streptomyces sp. Tü 6075

The production of arylomycins is achieved through submerged fermentation of the producing organism, Streptomyces sp. Tü 6075.

Materials:

Protocol:

  • Prepare a seed culture by inoculating a suitable liquid medium with Streptomyces sp. Tü 6075 from a slant or frozen stock.

  • Incubate the seed culture at 30°C with shaking for 48-72 hours.

  • Inoculate the production medium (liquid starch nitrate) with the seed culture.

  • Incubate the production culture at 30°C with shaking for 5-7 days. Monitor the production of arylomycins periodically using HPLC-diode array and HPLC-electrospray-mass spectrometry[2].

Extraction and Isolation of this compound

Materials:

Protocol:

  • Separate the mycelium from the culture filtrate by centrifugation at 5000 rpm for 20 minutes[13].

  • Extract the arylomycins from both the mycelium and the culture filtrate. The culture filtrate can be extracted with ethyl acetate, and the mycelium can be extracted with methanol or acetone.

  • Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator.

  • The crude extract can be further partitioned using solvents of increasing polarity, such as n-butanol[13].

  • Subject the crude extract to silica gel column chromatography for initial fractionation.

  • Further purify the fractions containing this compound using reversed-phase high-performance liquid chromatography (HPLC)[14]. A gradient of acetonitrile in water with 0.1% trifluoroacetic acid is commonly used.

  • Collect the fractions corresponding to this compound and lyophilize to obtain the pure compound.

Structure Elucidation

The structure of this compound is determined using a combination of spectroscopic techniques.

Materials:

  • Purified this compound

  • NMR spectrometer

  • ESI-FTICR mass spectrometer

  • Reagents for Edman sequencing and chiral amino acid analysis

Protocol:

  • Mass Spectrometry: Determine the molecular weight and elemental composition using high-resolution mass spectrometry (ESI-FTICR-MS)[4].

  • NMR Spectroscopy: Acquire 1D (¹H and ¹³C) and 2D (COSY, TOCSY, NOESY, HSQC, HMBC) NMR spectra to determine the amino acid sequence, the structure of the fatty acid chain, and the connectivity of the biaryl bridge[4][14].

  • Edman Sequencing: Confirm the amino acid sequence of the peptide backbone[4].

  • Chiral Amino Acid Analysis: Determine the stereochemistry of the amino acids[4].

Visualizations: Workflows and Pathways

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Structural Analysis Fermentation Streptomyces sp. Fermentation Centrifugation Centrifugation Fermentation->Centrifugation Solvent_Extraction Solvent Extraction (Mycelium & Filtrate) Centrifugation->Solvent_Extraction Column_Chromatography Silica Gel Column Chromatography Solvent_Extraction->Column_Chromatography HPLC Reversed-Phase HPLC Column_Chromatography->HPLC MS Mass Spectrometry (ESI-FTICR) HPLC->MS NMR NMR Spectroscopy HPLC->NMR Sequencing Edman Sequencing & Chiral Analysis HPLC->Sequencing

Caption: this compound Isolation and Characterization Workflow.

signaling_pathway Preprotein Preprotein with Signal Peptide Sec_System Sec Translocon Preprotein->Sec_System Translocation SPase Type I Signal Peptidase (SPase) Sec_System->SPase Processing Mature_Protein Mature Protein SPase->Mature_Protein Cleavage Accumulation Accumulation of Unprocessed Preproteins SPase->Accumulation ArylomycinB1 This compound ArylomycinB1->SPase Inhibition Cell_Death Cell Death Accumulation->Cell_Death

Caption: this compound Mechanism of Action via SPase Inhibition.

Conclusion

This compound, and the arylomycin class as a whole, represent a significant finding in the field of antibiotic discovery. Their unique chemical structure and novel mechanism of action provide a promising avenue for the development of new treatments against bacterial infections, particularly those caused by resistant strains. The methodologies outlined in this guide for the fermentation, isolation, and characterization of this compound from Streptomyces sp. provide a foundational framework for researchers to further explore this fascinating class of natural products. Future research may focus on optimizing fermentation conditions to improve yields, developing more efficient purification protocols, and synthesizing novel analogs with enhanced potency and broader spectrum of activity.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Arylomycin B1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arylomycin B1 is a member of a novel class of biaryl-bridged lipopeptide antibiotics with a unique mechanism of action, the inhibition of bacterial type I signal peptidase (SPase).[1][2][3] This characteristic makes it a compelling candidate for the development of new therapeutics against drug-resistant bacteria. This guide provides a detailed overview of the chemical structure and stereochemistry of this compound, supported by quantitative biological activity data and experimental methodologies.

Chemical Structure

The arylomycins are a family of related lipohexapeptides characterized by a macrocyclic core formed by a biaryl bond.[4] this compound belongs to the B series of arylomycins, which are distinguished from the A series by the presence of a nitro group on the tyrosine residue within the macrocycle.[4] The core peptide sequence is composed of D-N-methylserine, D-alanine, glycine, N-methyl-4-hydroxyphenylglycine, L-alanine, and a nitrated tyrosine.[4] The N-terminus of this peptide is acylated with a fatty acid chain, which can vary in length.[4][5] Specifically, Arylomycin B-C16, a well-studied synthetic analogue, incorporates a hexadecanoyl (C16) lipid tail.[5]

Core Structure:

  • Peptide Sequence: D-N-MeSer - D-Ala - Gly - N-Me-4-Hpg - L-Ala - Tyr(NO2)

  • Macrocyclization: A[6][6]biaryl bond connects the N-methyl-4-hydroxyphenylglycine and the nitrated tyrosine residues.[4]

  • Lipid Tail: The N-terminus is acylated with a fatty acid.

The molecular formula for Arylomycin B-C16 is C₄₆H₆₇N₇O₁₃.[7]

Stereochemistry

The stereochemistry of the amino acid residues in arylomycins has been determined through total synthesis and chiral amino acid analysis.[4][8] The established stereochemistry for the peptide core of Arylomycin B is crucial for its biological activity.

Stereochemical Configuration:

  • D-N-methylserine

  • D-alanine

  • L-alanine

  • The stereochemistry of N-methyl-4-hydroxyphenylglycine and the tyrosine derivative is defined by their incorporation into the rigid macrocyclic structure.

The total synthesis of arylomycin analogues has been instrumental in confirming the absolute stereochemistry and enabling the preparation of derivatives with modified properties.[5][8][9]

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting bacterial type I signal peptidase (SPase), an essential enzyme in the protein secretion pathway.[1][10][11] SPase is responsible for cleaving the N-terminal signal peptides from preproteins as they are translocated across the cytoplasmic membrane.[10] By inhibiting SPase, arylomycins disrupt this process, leading to an accumulation of unprocessed preproteins in the membrane and ultimately causing cell death.[10][11] This mechanism is distinct from all currently approved antibiotics, making arylomycins a promising new class of antibacterial agents.[1]

Arylomycin_Mechanism_of_Action This compound Mechanism of Action cluster_membrane Cytoplasmic Membrane Preprotein Preprotein SPase Signal Peptidase (SPase) Preprotein->SPase Signal Peptide Cleavage Mature_Protein Mature Protein SPase->Mature_Protein Release Accumulation Accumulation of unprocessed preproteins SPase->Accumulation Arylomycin_B1 Arylomycin_B1 Arylomycin_B1->SPase Inhibition Cell_Death Cell_Death Accumulation->Cell_Death Leads to

Caption: Mechanism of this compound inhibiting bacterial type I signal peptidase.

Biological Activity

The biological activity of Arylomycin B derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) against various bacterial strains. The data below is for Arylomycin B-C16.

Bacterial StrainGenotypeMIC (μg/mL)Reference
Staphylococcus epidermidisWild Type1[5]
Staphylococcus aureusWild Type>128[5]
Staphylococcus aureuslepB(P29S) (sensitive)1[5]
Escherichia coliWild Type>128[5]
Escherichia colilepB(P84L) (sensitive)4[5]
Pseudomonas aeruginosaWild Type>128[5]
Pseudomonas aeruginosalepB(P84L) (sensitive)8[5]
Streptococcus agalactiaeWild Type8[12]

Experimental Protocols

Total Synthesis of Arylomycin B-C16

The total synthesis of Arylomycin B-C16 has been reported and generally involves the following key steps.[5]

Workflow for Arylomycin B-C16 Synthesis

Synthesis_Workflow General Workflow for Arylomycin B-C16 Synthesis A Protected Amino Acid & Peptide Coupling B Synthesis of Linear Peptide Backbone A->B C Suzuki-Miyaura Macrocyclization B->C D Formation of Biaryl Bond C->D E Coupling of Lipopeptide Tail D->E F Global Deprotection E->F G Purification F->G H Arylomycin B-C16 G->H

Caption: A generalized workflow for the total synthesis of Arylomycin B-C16.

A detailed synthetic scheme involves the assembly of a protected linear hexapeptide precursor, followed by an intramolecular Suzuki-Miyaura coupling to form the characteristic biaryl macrocycle.[5][13] The N-terminal lipid tail is then coupled, and a final global deprotection step yields the target molecule.[5] Purification is typically achieved using chromatographic techniques.

Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of this compound is determined using a broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[14]

  • Preparation of Bacterial Inoculum: Bacterial strains are grown overnight on appropriate agar (B569324) plates. Colonies are then used to inoculate a cation-adjusted Mueller-Hinton Broth (MHBII). The culture is incubated until it reaches the exponential growth phase and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Antibiotic Dilutions: A stock solution of this compound is prepared in a suitable solvent like DMSO.[10] Serial two-fold dilutions of the antibiotic are then made in MHBII in a 96-well microtiter plate.

  • Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the antibiotic dilutions. The plates are then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Conclusion

This compound represents a promising class of antibiotics with a novel mechanism of action. Its complex chemical structure, featuring a biaryl-bridged macrocycle and specific stereochemistry, is essential for its potent inhibition of bacterial type I signal peptidase. Further research and development of arylomycin derivatives, guided by a thorough understanding of their structure-activity relationships, hold significant potential for addressing the growing challenge of antibiotic resistance.

References

Arylomycin B1: A Technical Guide to its Mechanism of Action as a Bacterial Signal Peptidase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance necessitates the exploration of novel antibacterial agents with unique mechanisms of action. The arylomycin family of natural products represents a promising class of antibiotics that target a crucial and highly conserved enzyme in bacteria: the type I signal peptidase (SPase). This technical guide provides an in-depth overview of the mechanism of action of Arylomycin B1, a member of the arylomycin B series, focusing on its potent inhibition of bacterial SPase. This document details the quantitative inhibitory activity, comprehensive experimental protocols for its study, and visual representations of the inhibitory pathway and experimental workflows.

Core Mechanism of Action: Inhibition of Type I Signal Peptidase

Arylomycins exert their antibacterial effect by inhibiting bacterial type I signal peptidase (SPase), an essential enzyme located in the cytoplasmic membrane. SPase is a serine protease responsible for the cleavage of N-terminal signal peptides from pre-proteins that are translocated across the membrane via the general secretory (Sec) pathway. This cleavage is a critical step for the maturation and proper localization of a multitude of extracellular and cell wall proteins, including many virulence factors.

By binding to the active site of SPase, this compound acts as a competitive inhibitor, preventing the processing of pre-proteins. The accumulation of these unprocessed proteins in the cell membrane leads to a disruption of membrane integrity, aberrant protein localization, and ultimately, cell death.[1][2] The activity of arylomycins has been shown to be either bactericidal or bacteriostatic depending on the bacterial species and its growth phase, which is correlated with the level of protein secretion.[3]

Quantitative Data: Inhibitory Activity of Arylomycin B Series

The inhibitory potency of arylomycins is typically quantified by determining the Minimum Inhibitory Concentration (MIC) against various bacterial strains and the half-maximal inhibitory concentration (IC50) or dissociation constant (KD) against the purified SPase enzyme. Natural resistance to arylomycins in some bacteria, such as certain strains of Staphylococcus aureus and Escherichia coli, is conferred by a proline residue in the SPase active site, which reduces the binding affinity of the antibiotic.[4] However, strains with mutations at this position exhibit increased susceptibility.

Below is a summary of the Minimum Inhibitory Concentrations (MICs) for Arylomycin B-C16, a representative of the Arylomycin B series, against several bacterial strains, including those with engineered sensitivity.

StrainGenotypeArylomycin B-C16 MIC (µg/mL)Reference
Staphylococcus epidermidisRP62A (Wild Type)0.25[1]
Staphylococcus aureusP29S PAS8001 (Sensitized)4[1]
Escherichia coliP84L PAS0260 (Sensitized)2[1]
Pseudomonas aeruginosaP84L PAS2008 (Sensitized)4[1]
Streptococcus agalactiaeCOH-18[1]
Streptococcus pyogenesM1-54484[1]
Streptococcus pneumoniaeR80016[1]
Corynebacterium glutamicumDSM 444752[1]
Rhodococcus opacusDSM 10694[1]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against a bacterial strain.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL. Include a positive control (no antibiotic) and a negative control (no bacteria).

  • Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

  • Dilute the adjusted bacterial suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1.5 x 10^6 CFU/mL.

  • Add 50 µL of the diluted bacterial suspension to each well of the 96-well plate, resulting in a final inoculum of approximately 7.5 x 10^5 CFU/mL. The final volume in each well will be 100 µL.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible bacterial growth. Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader.

In Vitro Signal Peptidase Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This protocol describes a continuous kinetic assay to measure the inhibition of purified bacterial signal peptidase by this compound using a FRET-based substrate.

Materials:

  • Purified bacterial signal peptidase (e.g., from a sensitive S. aureus strain)

  • FRET-based SPase substrate (a synthetic peptide containing a fluorophore and a quencher separated by the SPase cleavage sequence)

  • This compound stock solution

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 0.1% Triton X-100)

  • 96-well black microtiter plates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add a fixed concentration of purified SPase to each well.

  • Add the different concentrations of this compound to the wells containing the enzyme and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the FRET substrate to each well.

  • Immediately start monitoring the increase in fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore. The cleavage of the substrate by SPase separates the fluorophore from the quencher, resulting in an increase in fluorescence.

  • Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.

  • Plot the reaction rates against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

This compound Mechanism of Action

Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_extracellular Periplasm / Extracellular Space cluster_downstream Downstream Effects of Inhibition Ribosome Ribosome Preprotein Pre-protein with Signal Peptide Ribosome->Preprotein Translation SecTranslocon Sec Translocon Preprotein->SecTranslocon Targeting SPase Signal Peptidase (SPase) SecTranslocon->SPase Translocation MatureProtein Mature Protein SPase->MatureProtein Cleavage SignalPeptide Signal Peptide SPase->SignalPeptide Accumulation Accumulation of Unprocessed Pre-proteins ArylomycinB1 This compound ArylomycinB1->SPase Inhibition MembraneStress Membrane Stress & Disrupted Integrity ProteinMisfolding Protein Misfolding & Mislocalization CellDeath Cell Death

Caption: Mechanism of this compound inhibition of bacterial signal peptidase.

Experimental Workflow for SPase Inhibitor Screening

Experimental_Workflow cluster_screening Primary Screening cluster_validation Hit Validation and Characterization cluster_moa Mechanism of Action Studies CompoundLibrary Compound Library PrimaryAssay High-Throughput SPase Inhibition Assay (e.g., FRET) CompoundLibrary->PrimaryAssay HitIdentification Hit Identification PrimaryAssay->HitIdentification DoseResponse IC50 Determination HitIdentification->DoseResponse Validated Hits MIC_Assay MIC Determination (Whole-cell activity) DoseResponse->MIC_Assay Cytotoxicity Mammalian Cell Cytotoxicity Assay MIC_Assay->Cytotoxicity BindingKinetics Binding Kinetics (e.g., SPR, FP) Cytotoxicity->BindingKinetics ResistanceStudies Spontaneous Resistance Mutant Selection BindingKinetics->ResistanceStudies Proteomics Proteomic Analysis of Cellular Response ResistanceStudies->Proteomics LeadCompound Lead Compound Proteomics->LeadCompound

Caption: Experimental workflow for the screening and characterization of SPase inhibitors.

Conclusion

This compound and its analogs represent a compelling class of antibiotics with a novel mechanism of action targeting bacterial type I signal peptidase. Their potent activity against sensitive bacterial strains highlights the potential of SPase as a therapeutic target. This technical guide provides a foundational understanding of the mechanism, quantitative activity, and experimental approaches for studying this compound. Further research and development of arylomycin derivatives that can overcome natural resistance mechanisms are crucial for translating this promising class of antibiotics into clinical applications to combat the growing threat of antimicrobial resistance.

References

An In-depth Technical Guide to the Arylomycin B1 Biosynthesis Pathway in Actinomycetes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arylomycins are a class of lipopeptide antibiotics produced by Actinomycetes that exhibit potent activity against a range of bacteria by inhibiting type I signal peptidase. This technical guide provides a comprehensive overview of the biosynthesis of Arylomycin B1, a nitro-containing member of this family. We delve into the genetic organization of the biosynthetic gene cluster, the enzymatic machinery responsible for its assembly, and the key chemical transformations involved. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the biosynthetic pathway to serve as a resource for researchers in natural product biosynthesis and drug development.

Introduction

Arylomycins are non-ribosomally synthesized lipopeptides characterized by a biaryl-bridged macrocyclic core. The arylomycin family is broadly categorized into series A, B, and lipoglycopeptides, distinguished by modifications to the core structure. This compound is notably characterized by the presence of a nitro group on a tyrosine residue within its hexapeptide backbone.[1][2] The unique structure and mechanism of action of arylomycins make their biosynthetic pathway a subject of significant interest for antibiotic development and biocatalysis.

The Arylomycin Biosynthetic Gene Cluster (BGC)

The biosynthesis of arylomycins is orchestrated by a dedicated gene cluster found in various Streptomyces species, such as Streptomyces roseosporus and Streptomyces parvus.[3][4] The gene cluster typically comprises genes encoding non-ribosomal peptide synthetases (NRPSs), a cytochrome P450 enzyme, precursor synthesis enzymes, and regulatory proteins.

A representative arylomycin biosynthetic gene cluster, as identified in Streptomyces parvus CGMCC No. 4027, contains eight key genes:

  • Non-Ribosomal Peptide Synthetase (NRPS) Genes: aryA, aryB, and aryD are responsible for the assembly of the hexapeptide backbone.[4]

  • Post-Modification Gene: aryC encodes a crucial cytochrome P450 monooxygenase.[4]

  • Precursor Synthesis Genes: aryF, aryG, and aryH are involved in the synthesis of non-proteinogenic amino acid precursors.[4]

  • MbtH-like Gene: aryE encodes a protein often found in NRPS gene clusters and is thought to be involved in the proper folding and function of the NRPS adenylation domains.[4]

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process involving precursor synthesis, non-ribosomal peptide assembly, macrocyclization, and tailoring modifications.

Precursor Biosynthesis

The this compound backbone is composed of both proteinogenic and non-proteinogenic amino acids. The genes aryF, aryG, and aryH are proposed to be involved in the synthesis of the non-standard amino acid 4-hydroxyphenylglycine (Hpg).[4] While the exact enzymatic cascade has not been fully elucidated, it is hypothesized to proceed through a series of modifications of a primary metabolic intermediate.

A key precursor for this compound is nitrated tyrosine. The enzymatic machinery and the precise mechanism for the nitration of the tyrosine residue are not yet fully understood. It is hypothesized that a dedicated enzyme within the biosynthetic pathway or a more general cellular mechanism is responsible for this modification.[1][5][6][7]

Non-Ribosomal Peptide Synthesis (NRPS)

The core hexapeptide of this compound is assembled by a multi-modular NRPS system encoded by the aryA, aryB, and aryD genes.[4][8] This enzymatic assembly line functions in a sequential manner, with each module responsible for the recognition, activation, and incorporation of a specific amino acid. The typical domain organization of an NRPS module is:

  • Adenylation (A) domain: Selects and activates the specific amino acid substrate.

  • Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated amino acid.

  • Condensation (C) domain: Catalyzes peptide bond formation between the amino acids on adjacent T domains.

The NRPS modules in the arylomycin pathway assemble the peptide chain in a stepwise fashion, ultimately leading to the linear hexapeptide precursor.

DOT source for the this compound Biosynthesis Pathway diagram

Arylomycin_B1_Biosynthesis cluster_precursors Precursor Biosynthesis cluster_nrps Non-Ribosomal Peptide Synthesis (NRPS) cluster_modification Post-NRPS Modification Primary_Metabolites Primary Metabolites Hpg 4-Hydroxyphenylglycine (Hpg) Primary_Metabolites->Hpg aryF, aryG, aryH NRPS_aryB aryB C-A-T Hpg->NRPS_aryB:f0 Incorporation Nitrated_Tyr Nitrated Tyrosine NRPS_aryD aryD C-A-T-C-A-T Nitrated_Tyr->NRPS_aryD:f0 Incorporation Fatty_Acyl_CoA Fatty Acyl-CoA Tyrosine Tyrosine Tyrosine->Nitrated_Tyr Nitration Enzyme (hypothetical) NRPS_aryA aryA C-A-T-M-E NRPS_aryA:f0->NRPS_aryB:f0 Peptide bond formation NRPS_aryB:f0->NRPS_aryD:f0 Peptide bond formation Linear_Peptide Linear Lipo-hexapeptide NRPS_aryD:f0->Linear_Peptide Release AryC AryC (P450) Linear_Peptide->AryC Substrate Arylomycin_B1 This compound AryC->Arylomycin_B1 Biaryl bridge formation

This compound Biosynthesis Pathway

Biaryl Bridge Formation and Macrocyclization

The defining structural feature of arylomycins is the biaryl bridge that forms a macrocyclic ring. This crucial step is catalyzed by the cytochrome P450 enzyme, AryC.[9][10][11][12] AryC facilitates an oxidative C-C bond formation between two aromatic residues of the linear peptide, specifically the Hpg and the nitrated tyrosine residues. This intramolecular cross-linking results in the formation of the 14-membered macrocycle characteristic of the arylomycin core.

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data on the enzymology of the this compound biosynthetic pathway. The following table summarizes the known information and highlights areas where further research is needed.

EnzymeGeneSubstrate(s)Product(s)Kinetic Parameters (Km, kcat, Vmax)YieldReference(s)
NRPS Modules aryA, aryB, aryDAmino Acids, Fatty Acyl-CoALinear Lipo-hexapeptideNot ReportedNot Reported[4]
Cytochrome P450 aryCLinear Lipo-hexapeptideMacrocyclic Arylomycin CoreNot ReportedNot Reported[9][10][11][12]
Precursor Enzymes aryF, aryG, aryHPrimary Metabolites4-HydroxyphenylglycineNot ReportedNot Reported[4]
Nitration Enzyme Not definitively identifiedTyrosineNitrated TyrosineNot ReportedNot Reported[1]

Experimental Protocols

This section provides an overview of key experimental methodologies that can be employed to study the this compound biosynthesis pathway.

Gene Knockout and Complementation

To elucidate the function of individual genes within the biosynthetic cluster, targeted gene knockout experiments are essential. A common method for this in Streptomyces is through homologous recombination.

Protocol Outline: Gene Knockout in Streptomyces

  • Construct a knockout vector:

    • Clone the upstream and downstream flanking regions of the target gene into a suicide vector (e.g., a vector that cannot replicate in Streptomyces).

    • Insert an antibiotic resistance cassette between the flanking regions.

  • Introduce the vector into Streptomyces:

    • Use intergeneric conjugation from E. coli to transfer the knockout vector into the desired Streptomyces strain.

  • Select for double-crossover mutants:

    • Plate the exconjugants on a medium containing the appropriate antibiotic to select for single-crossover events.

    • Subculture the single-crossover mutants on a non-selective medium to allow for the second crossover event to occur.

    • Screen for colonies that have lost the vector backbone (e.g., by replica plating to identify loss of a vector-borne resistance marker) and have the target gene replaced by the resistance cassette.

  • Confirm the knockout:

    • Verify the gene deletion by PCR analysis of genomic DNA from the putative knockout mutants.

    • Confirm the loss of this compound production by HPLC or LC-MS analysis of culture extracts.

Complementation: To confirm that the observed phenotype is due to the gene knockout, the wild-type gene can be reintroduced into the mutant strain on an integrative or replicative plasmid, and production of this compound should be restored.

DOT source for the Gene Knockout Workflow diagram

Gene_Knockout_Workflow Construct_Vector Construct Knockout Vector (with flanking regions and resistance cassette) Conjugation Intergeneric Conjugation (E. coli to Streptomyces) Construct_Vector->Conjugation Select_Single Select for Single Crossover Events (Antibiotic Selection) Conjugation->Select_Single Select_Double Screen for Double Crossover Events (Replica Plating) Select_Single->Select_Double PCR_Verification PCR Verification of Gene Deletion Select_Double->PCR_Verification Phenotype_Analysis Phenotypic Analysis (HPLC/LC-MS for this compound production) PCR_Verification->Phenotype_Analysis End End: Confirmed Knockout Mutant Phenotype_Analysis->End

Gene Knockout Workflow

Heterologous Expression

To improve the production of this compound or to study the pathway in a more genetically tractable host, the entire biosynthetic gene cluster can be heterologously expressed in a suitable Streptomyces host, such as S. coelicolor or S. lividans.[13][14][15][16][17]

Protocol Outline: Heterologous Expression in Streptomyces

  • Clone the entire biosynthetic gene cluster:

    • Use a suitable large-insert cloning method, such as a cosmid or BAC library construction, to clone the entire arylomycin BGC from the producer strain.

  • Introduce the BGC into the heterologous host:

    • Transfer the cosmid or BAC containing the BGC into a suitable E. coli donor strain.

    • Perform intergeneric conjugation to transfer the BGC into the desired Streptomyces host.

  • Cultivation and analysis:

    • Cultivate the heterologous host under appropriate fermentation conditions.

    • Analyze the culture extracts by HPLC or LC-MS to detect the production of this compound.

In Vitro Enzymatic Assays

To characterize the function and kinetics of individual enzymes, in vitro assays are necessary.

Protocol Outline: In Vitro Assay for AryC (Cytochrome P450)

  • Overexpression and purification of AryC:

    • Clone the aryC gene into an E. coli expression vector.

    • Overexpress the protein and purify it using affinity chromatography (e.g., His-tag purification).

  • Synthesis of the linear peptide substrate:

    • Synthesize the linear lipo-hexapeptide precursor of this compound using solid-phase peptide synthesis.

  • In vitro reaction:

    • Set up a reaction mixture containing the purified AryC, the linear peptide substrate, a suitable redox partner system (e.g., a ferredoxin and ferredoxin reductase), and a source of reducing equivalents (e.g., NADPH).

  • Product analysis:

    • After incubation, quench the reaction and extract the products.

    • Analyze the reaction mixture by HPLC or LC-MS to detect the formation of the macrocyclic product.

Regulatory Mechanisms

The expression of secondary metabolite biosynthetic gene clusters in Streptomyces is tightly regulated by a complex network of signaling molecules and transcriptional regulators. While the specific regulatory elements controlling the arylomycin gene cluster have not been fully elucidated, it is likely governed by pathway-specific regulators located within or near the cluster, as well as by global regulators that respond to nutritional and environmental cues.[18][19][20] Further research is needed to identify the specific transcription factors and signaling molecules that modulate this compound production.

DOT source for the Regulatory Network diagram

Regulatory_Network Global_Regulators Global Regulators (e.g., AfsR, AdpA) Pathway_Specific_Regulator Pathway-Specific Regulator (hypothetical) Global_Regulators->Pathway_Specific_Regulator activates/represses Arylomycin_BGC Arylomycin Biosynthetic Gene Cluster (BGC) Pathway_Specific_Regulator->Arylomycin_BGC controls expression Arylomycin_B1_Production This compound Production Arylomycin_BGC->Arylomycin_B1_Production leads to

Hypothetical Regulatory Network

Conclusion

The biosynthesis of this compound is a complex process involving a dedicated set of enzymes encoded within a specific gene cluster in Actinomycetes. While the general outline of the pathway is understood, significant gaps remain in our knowledge, particularly concerning the quantitative aspects of the enzymatic reactions, the precise mechanisms of precursor synthesis and nitration, and the regulatory networks that control its production. This technical guide provides a foundation for further research into this fascinating biosynthetic pathway, which holds promise for the discovery and engineering of novel antibiotics. The detailed protocols and visual aids presented here are intended to facilitate future investigations in this important area of research.

References

Arylomycin B1: An In-depth Technical Guide to its Antibacterial Spectrum Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial activity of Arylomycin B1 and its analogs against a range of Gram-positive bacteria. Arylomycins represent a novel class of natural product antibiotics that function through the inhibition of type I signal peptidase (SPase), an essential enzyme in the bacterial general secretory pathway.[1][2][3] This unique mechanism of action makes them a promising area of research in an era of growing antibiotic resistance.

Mechanism of Action: Inhibition of Signal Peptidase I

Arylomycins exert their antibacterial effect by targeting and inhibiting type I signal peptidase (SPase), a crucial enzyme responsible for cleaving N-terminal signal peptides from proteins destined for secretion across the cytoplasmic membrane.[2][3] This inhibition disrupts the proper localization of a multitude of proteins essential for cell wall maintenance, nutrient acquisition, and virulence, ultimately leading to bacterial cell death or growth inhibition.[1][2][3] The activity of arylomycins can be either bacteriostatic or bactericidal, depending on the bacterial species and growth conditions.[1]

The core of the arylomycin molecule binds to the SPase active site, with a key interaction involving an alanine (B10760859) residue within the macrocyclic ring that mimics the P3 alanine of the natural SPase substrate recognition motif.[4]

cluster_membrane Cytoplasmic Membrane cluster_extracellular Extracellular Space / Cell Wall Arylomycin This compound SPase Signal Peptidase I (SPase) Arylomycin->SPase Inhibition Mature_Protein Mature Secreted Protein SPase->Mature_Protein Cleavage of Signal Peptide Disruption Disruption of Protein Secretion SPase->Disruption Leads to Preprotein Secretory Preprotein (with signal peptide) Secretion_Channel Secretion Channel Preprotein->Secretion_Channel Translocation Secretion_Channel->SPase Processing Cell_Death Bacterial Cell Death or Growth Inhibition Disruption->Cell_Death Results in

Caption: this compound inhibits Signal Peptidase I, disrupting protein secretion.

Antibacterial Spectrum and Quantitative Data

The antibacterial spectrum of natural arylomycins was initially considered narrow.[4][5][6] However, subsequent research revealed that the resistance in many Gram-positive pathogens, such as Staphylococcus aureus, is due to a single proline mutation in the SPase enzyme.[1][5] Strains lacking this mutation are generally susceptible. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Arylomycin A-C16, a closely related and well-studied synthetic analog of this compound, against various Gram-positive bacteria.

Bacterial SpeciesStrainSPase Genotype (Relevant Residue)MIC (µg/mL)Reference
Staphylococcus epidermidisRP62AWild Type (Ser29)0.25 - 0.5[5][7][8]
Staphylococcus epidermidisClinical Isolates (143)-0.5 (MIC₅₀), 1 (MIC₉₀)[7]
Staphylococcus aureusNCTC 8325Wild Type (Pro29)>64 - >128[8]
Staphylococcus aureusPAS8001P29S Mutant1[8]
Staphylococcus aureusUSA300-16[8]
Staphylococcus haemolyticus-Lacks Pro290.25 - 2 (MIC₅₀)[7]
Streptococcus pneumoniae--Sensitive[1][4][6]
Streptococcus pyogenes-Lacks Proline MutationSensitive[5]
Rhodococcus opacus--Sensitive[1]
Brevibacillus brevis--Moderately Sensitive[1]
Corynebacterium glutamicum-Met292[5]
Corynebacterium efficiens-Pro29>64[5]
Bacillus subtilis-Has Proline MutationResistant[5]
Enterococcus faecalis-Has Proline MutationResistant[5]

Experimental Protocols

The determination of the antibacterial susceptibility of arylomycins is primarily conducted using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution MIC Assay

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism in a liquid medium.[9]

Materials:

  • Cation-adjusted Mueller-Hinton II Broth (MHBII)

  • 96-well microtiter plates

  • This compound (or analog) stock solution (e.g., in DMSO)

  • Bacterial inoculum standardized to a specific cell density (e.g., 5 x 10⁵ CFU/mL)

  • Spectrophotometer

Procedure:

  • Preparation of Antibiotic Dilutions: A two-fold serial dilution of this compound is prepared in MHBII directly in the 96-well plates.

  • Inoculum Preparation: Bacterial colonies from an overnight culture on Mueller-Hinton II Agar (MHAII) are suspended in MHBII to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to the final target inoculum density.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 16-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.[9]

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 2-fold serial dilutions of Arylomycin in 96-well plate C Inoculate each well of the plate with the bacterial suspension A->C B Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) B->C D Incubate plates at 37°C for 16-24 hours C->D E Visually inspect for bacterial growth (turbidity) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

This compound and its derivatives demonstrate potent activity against a range of Gram-positive bacteria, particularly those that do not possess the resistance-conferring proline mutation in their signal peptidase I enzyme. The unique mechanism of action presents a valuable opportunity for the development of new antibiotics to combat drug-resistant pathogens. Future research is directed towards the synthesis of novel arylomycin analogs with improved potency against naturally resistant strains and an expanded spectrum of activity to include Gram-negative bacteria.[10][11] The development of such compounds could provide a much-needed new class of antibiotics for clinical use.

References

Arylomycin B1: A Technical Guide to its Activity Against Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. The dwindling pipeline of new antibiotics necessitates the exploration of novel mechanisms of action. Arylomycins, a class of natural product antibiotics, represent a promising avenue of research due to their unique target: the bacterial type I signal peptidase (SPase).[1][2][3] This in-depth technical guide explores the activity of Arylomycin B1 and its derivatives against drug-resistant bacterial strains, providing a comprehensive overview of its mechanism, quantitative data on its efficacy, and detailed experimental protocols.

Mechanism of Action: Inhibition of Type I Signal Peptidase

Arylomycins exert their antibacterial effect by inhibiting type I signal peptidase (SPase), an essential enzyme in the bacterial general secretory pathway.[1][3] SPase is responsible for cleaving the N-terminal signal peptides from preproteins as they are translocated across the cytoplasmic membrane.[4] This cleavage is crucial for the proper localization and function of a multitude of proteins destined for the periplasm, outer membrane, or the extracellular environment in Gram-negative bacteria, and for secreted proteins in Gram-positive bacteria.

The inhibition of SPase by arylomycins leads to an accumulation of unprocessed preproteins in the cell membrane, disrupting protein secretion and ultimately leading to cell death.[1][3] This mechanism is distinct from all currently approved antibiotics, making arylomycins a valuable tool against bacteria that have developed resistance to conventional drugs.[1][3]

Below is a diagram illustrating the bacterial protein secretion pathway and the inhibitory action of this compound.

Mechanism of this compound Action cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm / Extracellular Space Ribosome Ribosome Preprotein Preprotein with Signal Peptide Ribosome->Preprotein Translation SecB SecB Chaperone Preprotein->SecB Binding SecA SecA ATPase SecYEG SecYEG Translocon SecA->SecYEG Translocation SecB->SecA SPase Type I Signal Peptidase (SPase) SecYEG->SPase Processing MatureProtein Mature Protein SPase->MatureProtein Cleavage ArylomycinB1 This compound ArylomycinB1->SPase Inhibition MIC Determination Workflow A Prepare serial two-fold dilutions of this compound in broth C Add this compound dilutions to the wells A->C B Inoculate wells of a 96-well plate with a standardized bacterial suspension (5 x 10^5 CFU/mL) B->C D Incubate plates at 37°C for 18-24 hours C->D E Determine MIC as the lowest concentration with no visible growth D->E Time-Kill Assay Workflow A Grow bacterial culture to mid-log phase B Dilute culture to a starting density of ~1 x 10^6 CFU/mL A->B C Add this compound at a specific concentration (e.g., 2x or 8x MIC) B->C D Incubate at 37°C with shaking C->D E At various time points (0, 2, 4, 8, 24h), withdraw aliquots D->E F Perform serial dilutions and plate on agar E->F G Incubate plates and count colonies to determine viable CFU/mL F->G H Plot log10 CFU/mL vs. time G->H

References

Unmasking Bacterial Defenses: A Technical Guide to Natural Arylomycin B1 Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Intrinsic Resistance of Bacteria to Arylomycin Antibiotics, Offering a Roadmap for Future Drug Development

This technical guide provides an in-depth exploration of the natural resistance mechanisms bacteria employ against arylomycin B1, a potent inhibitor of type I signal peptidase (SPase). The document is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of the molecular underpinnings of this resistance, detailed experimental protocols, and a quantitative analysis of antibiotic efficacy.

Executive Summary

The arylomycins are a class of natural product antibiotics that target the essential bacterial type I signal peptidase (SPase), an enzyme critical for protein secretion.[1] While promising, the clinical development of arylomycins has been hampered by the natural resistance exhibited by many pathogenic bacteria. This guide elucidates the primary mechanisms of this intrinsic resistance, focusing on target-site modifications and the activation of bypass pathways. By understanding these bacterial defense strategies, researchers can devise rational approaches to overcome resistance and develop novel, broad-spectrum antimicrobial agents.

Mechanism of Action of this compound

This compound exerts its antibacterial effect by inhibiting the catalytic activity of type I signal peptidase (SPase). SPase is a membrane-bound serine protease responsible for cleaving the N-terminal signal peptides from preproteins as they are translocated across the cytoplasmic membrane.[2] This cleavage is an essential step in the maturation and proper localization of a multitude of secreted and membrane-bound proteins. This compound binds to the active site of SPase, preventing the processing of these preproteins.[3] The resulting accumulation of unprocessed proteins in the cell membrane leads to cellular stress and, ultimately, bacterial cell death.[4]

Core Natural Resistance Mechanisms

Bacteria have evolved sophisticated mechanisms to counteract the inhibitory effects of this compound. The two primary modes of natural resistance are detailed below.

Target Modification: The Proline Gatekeeper

The most widespread mechanism of natural resistance to arylomycins is a subtle yet critical modification within the SPase enzyme itself. Many clinically significant bacteria, including strains of Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, possess a proline residue at a key position within the substrate-binding pocket of their SPase.[2] In contrast, naturally sensitive organisms like Staphylococcus epidermidis typically have a serine or other small amino acid at the analogous position.[2]

This proline residue acts as a "gatekeeper," sterically hindering the binding of the arylomycin molecule to the SPase active site. This reduced binding affinity necessitates a much higher concentration of the antibiotic to achieve an inhibitory effect, rendering the bacteria clinically resistant.[3] The substitution of this proline with a serine or leucine (B10760876) has been experimentally shown to dramatically increase susceptibility to arylomycins.[4]

The AyrRABC Efflux Pump: A Bypass Strategy in Staphylococcus aureus

In addition to target modification, Staphylococcus aureus can employ a sophisticated bypass system to circumvent the effects of SPase inhibition. This mechanism involves the upregulation of the ayrRABC operon.[5] Under normal conditions, the expression of this operon is repressed by the transcriptional regulator AyrR. However, upon exposure to arylomycins and the subsequent inhibition of SPase, a signaling cascade is initiated that leads to the derepression of the ayrRABC operon.[5]

The proteins encoded by this operon, particularly AyrB and AyrC, are thought to form an ABC transporter complex that can functionally compensate for the inhibited SPase, likely by facilitating the processing or removal of the accumulated unprocessed preproteins from the cell membrane.[5] Loss-of-function mutations in the ayrR repressor gene lead to constitutive expression of the operon and confer high-level resistance to arylomycins.[5]

Quantitative Data on this compound Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of arylomycin C16 (a close analog of B1) against various bacterial strains, highlighting the impact of the described resistance mechanisms.

Table 1: MIC of Arylomycin C16 Against Wild-Type and Mutant Staphylococcus Species

Bacterial StrainRelevant GenotypeMIC (µg/mL)Reference(s)
Staphylococcus epidermidis RP62AWild-Type (SpsB Ser29)0.25[6]
Staphylococcus epidermidis (resistant mutant)SpsB S29P>256[2]
Staphylococcus aureus NCTC 8325Wild-Type (SpsB Pro29)>128[1]
Staphylococcus aureus PAS8001SpsB P29S2[1]
Staphylococcus haemolyticusWild-Type (lacks Pro29)0.25 - 2[7]

Table 2: MIC of Arylomycin C16 Against Wild-Type and Mutant Gram-Negative Bacteria

Bacterial StrainRelevant GenotypeMIC (µg/mL)Reference(s)
Escherichia coli MG1655Wild-Type (LepB Pro84)>256[2]
Escherichia coli PAS0260LepB P84L2[6]
Pseudomonas aeruginosa PAO1Wild-Type (LepB Pro84)>256[2]
Pseudomonas aeruginosa PAS2008LepB P84L4[6]

Table 3: Binding Affinity (KD) of Arylomycin C16 for SPase Variants

SPase VariantKD (nM)Reference(s)
E. coli SPase (Wild-Type, Pro84)979 ± 69[3]
E. coli SPase (P84S mutant)98 ± 17[3]
S. aureus SPase (Wild-Type, Pro29)1283 ± 278[3]
S. aureus SPase (P29S mutant)130 ± 53[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • This compound stock solution (in DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Spectrophotometer

Procedure:

  • Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculate each well of the microtiter plate with 50 µL of the diluted bacterial suspension, resulting in a final volume of 100 µL per well.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Selection of Arylomycin-Resistant Mutants

This protocol describes a method for selecting for spontaneous mutations that confer resistance to this compound.

Materials:

  • Tryptic Soy Agar (B569324) (TSA) plates

  • This compound

  • Bacterial culture grown to late-logarithmic phase

Procedure:

  • Prepare TSA plates containing a concentration of this compound that is 4-8 times the MIC of the parental bacterial strain.

  • Plate approximately 1 x 10⁹ colony-forming units (CFU) of the bacterial culture onto the arylomycin-containing TSA plates.

  • Incubate the plates at 37°C for 24-48 hours.

  • Colonies that appear on the plates are considered potential resistant mutants.

  • To confirm resistance, re-streak individual colonies onto fresh arylomycin-containing TSA plates and also onto antibiotic-free TSA plates to ensure viability.

  • Determine the MIC of the confirmed resistant mutants as described in Protocol 5.1.

Determination of Arylomycin Binding Affinity to SPase

The binding affinity (dissociation constant, KD) of this compound to purified SPase can be determined using a fluorescence-based assay. This protocol takes advantage of the intrinsic fluorescence of arylomycin C16, which increases upon binding to SPase.

Materials:

  • Purified recombinant SPase (wild-type and mutant variants)

  • Arylomycin C16

  • Binding buffer (e.g., 100 mM NaCl, 20 mM Tris-HCl pH 7.4, 1 mM EDTA, 1% n-octyl-β-glucopyranoside)

  • Fluorometer

Procedure:

  • Reconstitute the purified SPase in the binding buffer to create micelles that mimic a membrane environment.

  • Prepare a series of dilutions of the SPase solution in the binding buffer.

  • Add a fixed concentration of arylomycin C16 to each SPase dilution.

  • Incubate the mixtures at room temperature to allow binding to reach equilibrium.

  • Measure the fluorescence intensity of each sample using a fluorometer with an excitation wavelength of 320 nm and an emission wavelength of 410 nm.[3]

  • Plot the change in fluorescence intensity as a function of the SPase concentration.

  • Fit the data to a one-site binding equation to determine the KD value.

Site-Directed Mutagenesis of the SPase Gene

This protocol outlines a general procedure for introducing specific point mutations into the gene encoding SPase to study the impact on arylomycin resistance.

Materials:

  • Plasmid DNA containing the wild-type SPase gene

  • Mutagenic oligonucleotide primers containing the desired mutation

  • High-fidelity DNA polymerase

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells for transformation

Procedure:

  • Design and synthesize complementary oligonucleotide primers containing the desired mutation, flanked by 15-20 bases of correct sequence on both sides.

  • Perform a polymerase chain reaction (PCR) using the plasmid DNA as a template and the mutagenic primers. Use a high-fidelity DNA polymerase to minimize secondary mutations. The PCR will amplify the entire plasmid, incorporating the desired mutation.

  • Digest the PCR product with DpnI. DpnI specifically cleaves methylated DNA, so it will digest the parental, bacterially-derived plasmid template, leaving the newly synthesized, unmethylated, mutated plasmid intact.

  • Transform the DpnI-treated DNA into competent E. coli cells.

  • Select for transformants on appropriate antibiotic-containing agar plates.

  • Isolate plasmid DNA from individual colonies and sequence the SPase gene to confirm the presence of the desired mutation and the absence of any unintended mutations.

Visualizing Resistance Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to this compound resistance.

SPase_Inhibition_Pathway Arylomycin This compound SPase Type I Signal Peptidase (SPase) Arylomycin->SPase Inhibition ProcessedProteins Mature Secreted Proteins SPase->ProcessedProteins Cleavage Accumulation Accumulation of Unprocessed Preproteins SPase->Accumulation Preproteins Preproteins Preproteins->SPase CellDeath Cell Death Accumulation->CellDeath

Caption: this compound inhibits SPase, leading to cell death.

Proline_Resistance_Mechanism cluster_sensitive Sensitive Bacterium (e.g., S. epidermidis) cluster_resistant Resistant Bacterium (e.g., S. aureus) Arylomycin_S This compound SPase_S SPase (Serine at key position) Arylomycin_S->SPase_S Binding_S High-Affinity Binding SPase_S->Binding_S Inhibition_S Effective Inhibition Binding_S->Inhibition_S Arylomycin_R This compound SPase_R SPase (Proline at key position) Arylomycin_R->SPase_R Binding_R Reduced-Affinity Binding SPase_R->Binding_R Resistance Resistance Binding_R->Resistance

Caption: Proline in SPase confers arylomycin resistance.

AyrRABC_Regulation Arylomycin This compound SPase SPase Arylomycin->SPase Inhibition SecretionStress Secretion Stress (Preprotein Accumulation) SPase->SecretionStress AyrR AyrR Repressor SecretionStress->AyrR Inactivation Signal (Mechanism unclear) ayrRABC_operon ayrRABC Operon AyrR->ayrRABC_operon Repression AyrABC_proteins AyrABC Proteins (Bypass System) ayrRABC_operon->AyrABC_proteins Expression Resistance Resistance AyrABC_proteins->Resistance

Caption: AyrRABC operon upregulation confers resistance.

Experimental_Workflow_Resistance Start Start with Sensitive Bacterial Strain Selection Plate on Arylomycin- Containing Agar Start->Selection Isolation Isolate Resistant Colonies Selection->Isolation MIC_Test Confirm Resistance (MIC Testing) Isolation->MIC_Test Sequencing Sequence SPase Gene MIC_Test->Sequencing Analysis Identify Mutations Sequencing->Analysis

Caption: Workflow for identifying resistance mutations.

Conclusion and Future Directions

The natural resistance to this compound in many bacteria is primarily attributed to the presence of a proline residue in the SPase active site and, in some cases, the induction of the ayrRABC operon. This in-depth guide provides the foundational knowledge and experimental framework necessary to investigate these resistance mechanisms further. Future research should focus on designing arylomycin analogs that can overcome the steric hindrance imposed by the proline residue. Additionally, targeting the regulatory pathways that control the ayrRABC operon could provide a synergistic approach to re-sensitize resistant strains. A deeper understanding of the signaling cascade that leads to AyrR inactivation is a critical next step in this endeavor. By addressing these challenges, the therapeutic potential of the arylomycin class of antibiotics can be fully realized.

References

The Pivotal Role of the Lipopeptide Tail in Arylomycin B1's Antibacterial Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The arylomycins are a class of cyclic lipopeptides that represent a promising frontier in the development of new antibiotics due to their novel mechanism of action: the inhibition of bacterial type I signal peptidase (SPase).[1][2] This essential enzyme is a largely unexploited target in antibacterial therapy.[1][3] A critical determinant of arylomycin activity is the N-terminal lipopeptide tail, which plays a multifaceted role in target engagement, membrane interaction, and overall antibacterial potency. This technical guide delves into the core functionalities of the arylomycin B1 lipopeptide tail, presenting quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

Introduction to this compound and its Mechanism of Action

This compound is a naturally occurring lipopeptide antibiotic produced by Streptomyces sp. Its structure consists of a rigid biaryl-bridged macrocyclic core and a flexible N-terminal lipopeptide tail. The primary molecular target of arylomycins is the bacterial type I signal peptidase (SPase), an essential membrane-bound serine protease responsible for cleaving N-terminal signal peptides from proteins translocated across the cytoplasmic membrane.[1][3][4] Inhibition of SPase disrupts protein secretion, leading to a cascade of events that ultimately results in bacterial cell death.[1][3][5] The activity of arylomycins can be either bacteriostatic or bactericidal depending on the bacterial species and growth conditions.[3]

The core macrocycle of arylomycin binds to a deep, hydrophobic cleft in the SPase active site.[2][6] However, the lipopeptide tail is crucial for anchoring the molecule to the bacterial membrane and for critical interactions within a less conserved region of the SPase substrate-binding pocket.[4][6][7]

The Lipopeptide Tail: A Key Determinant of Activity and Spectrum

Structure-activity relationship (SAR) studies have unequivocally demonstrated that the composition and length of the lipopeptide tail are paramount for the antibacterial efficacy of arylomycins.[7] Modifications to this tail can dramatically alter the antibiotic's spectrum of activity, potency, and ability to overcome bacterial resistance.

Influence of Lipid Chain Length

The length of the fatty acid chain on the lipopeptide tail directly impacts the antibiotic's ability to interact with the bacterial cell membrane and the SPase target. Systematic studies involving the synthesis of arylomycin analogs with varying lipid tail lengths have revealed a clear correlation between chain length and antibacterial activity.

Table 1: Impact of Fatty Acid Chain Length on the Minimum Inhibitory Concentration (MIC) of Arylomycin C Analogs [7]

CompoundFatty Acid Chain LengthMIC (µg/mL) vs. S. epidermidis (Sensitive)MIC (µg/mL) vs. S. aureus (Sensitive)MIC (µg/mL) vs. E. coli (Sensitive)MIC (µg/mL) vs. P. aeruginosa (Sensitive)
2 C8>128>128>128>128
3 C103264128>128
Arylomycin C12 C124163264
Arylomycin C14 C14281632
Arylomycin C16 C16281632
5 C184163216

Sensitive strains contain a mutated SPase that removes the natural resistance-conferring proline residue.[7]

As the data indicates, a minimum chain length is required for activity, with potency generally increasing with chain length up to C16.[7] This suggests an optimal hydrophobic interaction is necessary for membrane insertion and/or binding to a hydrophobic pocket within SPase.

Overcoming Bacterial Resistance

A significant mechanism of natural resistance to arylomycins in many pathogenic bacteria, including Staphylococcus aureus and Escherichia coli, is the presence of a specific proline residue in the SPase enzyme.[4][6][7] This proline residue is thought to sterically hinder the binding of the arylomycin lipopeptide tail.[6][7]

Researchers have successfully engineered arylomycin analogs with modified lipopeptide tails to overcome this resistance. By shortening the aliphatic tail and introducing charged moieties, such as primary amines, penetration through the Gram-negative outer membrane and binding affinity to the resistant SPase can be significantly improved.[8]

Table 2: Activity of Arylomycin Analogs Against Sensitive and Resistant Bacterial Strains [7]

CompoundDescriptionMIC (µg/mL) vs. S. aureus (Sensitive)MIC (µg/mL) vs. S. aureus (Resistant)
Arylomycin C16 Natural lipopeptide tail8>128
11 Biphenyl derivative with C6 alkyl3264
12 Biphenyl derivative with C8 alkyl1632

These findings highlight the potential to rationally design arylomycin derivatives with broader spectrum activity against clinically relevant resistant pathogens.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[3][9]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (MHBII)[3]

  • Bacterial inoculum standardized to a specific colony-forming unit (CFU)/mL

  • This compound or its analogs dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Prepare two-fold serial dilutions of the arylomycin compound in MHBII in the wells of a 96-well plate.[3]

  • Prepare a bacterial inoculum by suspending colonies from an overnight culture on Mueller-Hinton II agar (B569324) (MHAII) to a final density of approximately 5 x 10^5 CFU/mL in MHBII.[3]

  • Inoculate each well containing the serially diluted antibiotic with the standardized bacterial suspension.

  • Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only).

  • Incubate the plates at 37°C for 18-24 hours.[3]

  • The MIC is defined as the lowest concentration of the antibiotic at which no visible bacterial growth is observed.[3]

Synthesis of Arylomycin Analogs with Modified Lipopeptide Tails

The synthesis of arylomycin analogs involves a multi-step process, typically starting with the assembly of the macrocyclic core followed by the coupling of a custom-synthesized lipopeptide tail.

General Workflow:

  • Macrocycle Synthesis: The tripeptide macrocycle precursor is assembled using solution-phase peptide couplings.[7] The macrocyclization is often achieved via a Suzuki-Miyaura cross-coupling reaction.[7]

  • Lipopeptide Tail Synthesis: The desired lipopeptide tail is synthesized separately, also using solution-phase peptide couplings of the constituent amino acids, followed by lipidation with the desired fatty acid.[7]

  • Coupling: The synthesized lipopeptide tail is then coupled to the macrocyclic core.[7]

  • Deprotection: Finally, all protecting groups are removed to yield the final arylomycin analog.[7]

Visualizing Key Concepts

This compound Mechanism of Action

Mechanism_of_Action cluster_bacterium Bacterial Cell Arylomycin This compound SPase Type I Signal Peptidase (SPase) Arylomycin->SPase Inhibits MatureProtein Mature Protein (Secreted) SPase->MatureProtein Cleaves Signal Peptide from Disruption Disruption of Protein Secretion Membrane Cytoplasmic Membrane Preprotein Preprotein with Signal Peptide Preprotein->SPase CellDeath Bacterial Cell Death Disruption->CellDeath

Caption: this compound inhibits Type I Signal Peptidase, disrupting protein secretion and leading to cell death.

Role of the Lipopeptide Tail in SPase Binding

Lipopeptide_Tail_Binding cluster_SPase SPase Enzyme cluster_Arylomycin This compound ActiveSite Active Site Cleft (Hydrophobic) BindingPocket Substrate Binding Pocket Macrocycle Macrocyclic Core Macrocycle->ActiveSite Binds to LipopeptideTail Lipopeptide Tail LipopeptideTail->BindingPocket Interacts with Membrane Bacterial Membrane LipopeptideTail->Membrane Anchors to

Caption: The lipopeptide tail anchors this compound to the membrane and interacts with the SPase binding pocket.

Experimental Workflow for MIC Determination

MIC_Workflow A Prepare Serial Dilutions of Arylomycin in 96-well Plate C Inoculate Wells with Bacteria A->C B Standardize Bacterial Inoculum B->C D Incubate at 37°C for 18-24h C->D E Observe for Visible Growth D->E F Determine Lowest Concentration with No Growth (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Conclusion

The lipopeptide tail of this compound is a critical structural feature that governs its antibacterial activity and spectrum. Its role extends beyond simple membrane anchoring to include crucial interactions with the SPase target that can be modulated to overcome bacterial resistance. The quantitative data from SAR studies provide a clear roadmap for the rational design of next-generation arylomycin antibiotics. The detailed experimental protocols outlined in this guide serve as a practical resource for researchers actively engaged in the discovery and development of these promising antibacterial agents. Further exploration of lipopeptide tail modifications holds the key to unlocking the full therapeutic potential of the arylomycin scaffold in the fight against multidrug-resistant bacteria.

References

Arylomycin B1: A Technical Guide to the Inhibition of Bacterial Protein Secretion

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of multidrug-resistant bacteria necessitates the discovery of antibiotics with novel mechanisms of action. The arylomycins are a class of natural product antibiotics that inhibit the essential and highly conserved bacterial Type I Signal Peptidase (SPase). This inhibition disrupts the general secretory pathway, a critical process for bacterial viability, virulence, and resistance. This document provides an in-depth technical overview of the mechanism of action of Arylomycin B1, its quantitative efficacy, detailed experimental protocols for its study, and the primary mechanisms of bacterial resistance. By targeting a novel pathway, arylomycins represent a promising scaffold for the development of new therapeutics to combat Gram-negative and Gram-positive pathogens.

Introduction: The Bacterial General Secretory Pathway and Type I Signal Peptidase

Bacteria rely on sophisticated secretion systems to transport proteins across the cytoplasmic membrane. These secreted proteins are vital for a multitude of functions, including nutrient acquisition, cell wall maintenance, motility, and virulence[1]. The primary route for most of these proteins is the General Secretory (Sec) pathway[2].

In this pathway, proteins destined for secretion are synthesized as precursors ("preproteins") containing a cleavable N-terminal signal peptide[3]. This peptide acts as a targeting signal, directing the preprotein to the SecYEG translocon channel in the cytoplasmic membrane. Following translocation across the membrane, the signal peptide must be cleaved to release the mature, functional protein into the periplasm or extracellular space[3][4].

This cleavage is performed by Type I Signal Peptidase (SPase), also known as leader peptidase (LepB in E. coli)[4][5]. SPase is an essential membrane-bound serine protease[6]. Unlike typical serine proteases that use a Ser-His-Asp catalytic triad, bacterial SPase utilizes a unique Ser-Lys catalytic dyad[5][7]. Its essential nature, high conservation across bacterial species, and location on the outer face of the cytoplasmic membrane make SPase an exceptionally attractive target for novel antibiotics[2][8].

This compound: Mechanism of Inhibition

Arylomycins are a class of non-ribosomally synthesized lipopeptide antibiotics that act as potent inhibitors of SPase[9][10]. This compound, a member of the B-series, features a nitrated core macrocycle[10]. The molecule binds to the active site of SPase in a manner that mimics the binding of a natural preprotein substrate[9][11].

The mechanism of inhibition proceeds as follows:

  • Binding: The C-terminal macrocycle of the arylomycin molecule inserts into a deep, hydrophobic cleft in the SPase active site[9][11].

  • Interaction: The antibiotic forms multiple hydrogen bonds and hydrophobic interactions with the enzyme. A critical salt bridge is formed between the C-terminal carboxyl group of the arylomycin and the catalytic lysine (B10760008) residue of the SPase dyad[9][12].

  • Inhibition: This binding occludes the active site, preventing the enzyme from processing its natural preprotein substrates.

  • Downstream Effects: The inhibition of SPase leads to the accumulation of unprocessed preproteins in the cytoplasmic membrane. This accumulation disrupts membrane integrity, leading to a loss of essential functions and ultimately, bacterial cell death[13][14]. At sub-lethal concentrations, this inhibition can also disrupt key processes like motility, biofilm formation, and horizontal gene transfer[1][14].

Arylomycin_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm / Extracellular Ribosome Ribosome Preprotein Preprotein (with Signal Peptide) Ribosome->Preprotein Synthesis SecYEG SecYEG Translocon Preprotein->SecYEG Targeting & Translocation SPase Type I Signal Peptidase (SPase / LepB) SecYEG->SPase Preprotein presented for cleavage Mature_Protein Mature Protein (Functional) SPase->Mature_Protein Cleavage of Signal Peptide Accumulation Accumulation of Unprocessed Preproteins SPase->Accumulation Death Cell Death Accumulation->Death Loss of Membrane Integrity Arylomycin This compound Arylomycin->SPase Inhibition

Caption: this compound inhibits SPase, blocking protein secretion and causing cell death.

Quantitative Efficacy of Arylomycins

The antibacterial activity of arylomycins is typically quantified by determining the Minimum Inhibitory Concentration (MIC) against whole bacterial cells and the half-maximal inhibitory concentration (IC50) or dissociation constant (KD) against the purified enzyme target. Studies show that Arylomycin B and A series compounds have very similar activity levels against a range of bacteria[10].

Table 1: Minimum Inhibitory Concentrations (MICs) of Arylomycin B-C16 [10] MIC values represent the lowest concentration of the drug that inhibits visible bacterial growth.

Bacterial Strain SPase Genotype MIC (µg/mL)
Staphylococcus epidermidis RP62A Wild Type (Sensitive) 2
Staphylococcus aureus NCTC 8325 Wild Type (Resistant) >128
S. aureus NCTC 8325 lepB(P29S) (Sensitized) 4
Escherichia coli MG1655 Wild Type (Resistant) >128
E. coli MG1655 lepB(P84L) (Sensitized) 8
Pseudomonas aeruginosa PAO1 Wild Type (Resistant) >128

| P. aeruginosa PAO1 | lepB(P84L) (Sensitized) | 8 |

Table 2: In Vitro Activity of Arylomycin A-C16 Against Purified SPase [15] IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%.

SPase Source IC50 (nM)
E. coli SPase 70

| S. aureus SPase | 1800 |

Table 3: Equilibrium Binding Affinity of Arylomycin C16 for SPase Variants [11] KD (dissociation constant) is a measure of binding affinity; a lower KD indicates stronger binding.

SPase Variant KD (nM)
E. coli SPase (Wild Type - Pro84) 979 ± 69

| E. coli SPase (P84S mutant) | 128 ± 17 |

Key Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antibiotic required to inhibit the visible growth of a microorganism.

Methodology:

  • Preparation: Prepare a 96-well microtiter plate. Serially dilute the arylomycin compound in cation-adjusted Mueller-Hinton II Broth (MHBII) across the wells. Leave wells for positive (no drug) and negative (no bacteria) controls[13][16].

  • Inoculation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) from a fresh overnight culture. Inoculate all wells except the negative control with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours[13].

  • Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the arylomycin at which no visible growth is observed. This can be confirmed by measuring the optical density (OD600) with a plate reader[16].

MIC_Workflow start Start prep_plate Prepare 96-well plate with serial dilutions of Arylomycin start->prep_plate inoculate Inoculate wells with bacterial suspension prep_plate->inoculate prep_inoculum Prepare standardized bacterial inoculum prep_inoculum->inoculate incubate Incubate plate at 37°C for 18-24 hours inoculate->incubate read_results Read results by visual inspection or OD600 incubate->read_results end Determine MIC read_results->end

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
In Vitro SPase Inhibition Assay

This assay measures the ability of arylomycin to inhibit the enzymatic activity of purified SPase.

Methodology:

  • Reagents: Obtain purified, recombinant SPase (e.g., a truncated, soluble form of E. coli LepB)[11]. Use a synthetic substrate, such as a FRET (Fluorescence Resonance Energy Transfer) peptide, whose cleavage can be monitored continuously by a change in fluorescence[3].

  • Reaction Setup: In a microplate, combine the purified SPase enzyme and varying concentrations of the arylomycin inhibitor in a suitable buffer.

  • Initiation and Measurement: Initiate the enzymatic reaction by adding the FRET substrate. Immediately begin monitoring the change in fluorescence over time using a fluorometric plate reader. The rate of fluorescence increase is proportional to the SPase activity.

  • Data Analysis: Plot the initial reaction rates against the inhibitor concentrations. Fit the data to a dose-response curve to calculate the IC50 value, which is the concentration of arylomycin that reduces enzyme activity by 50%[15].

SPase_Inhibition_Assay cluster_reagents Components enzyme Purified SPase combine Combine SPase and Arylomycin in microplate wells enzyme->combine inhibitor This compound (Varying Conc.) inhibitor->combine substrate FRET Peptide Substrate initiate Initiate reaction by adding FRET substrate substrate->initiate combine->initiate measure Monitor fluorescence change over time initiate->measure analyze Plot reaction rates vs. concentration measure->analyze result Calculate IC50 Value analyze->result

Caption: Workflow for the in vitro SPase enzymatic inhibition assay.
In Vivo Protein Secretion Inhibition Assay (PhoA Reporter)

This cell-based assay uses a reporter protein to measure the efficiency of the Sec-dependent secretion pathway. Alkaline phosphatase (PhoA) is used as it only becomes enzymatically active once it is translocated to the oxidizing environment of the periplasm[17].

Methodology:

  • Strain Construction: Use an E. coli strain engineered to express and secrete PhoA[17].

  • Treatment: Grow the reporter strain in the presence of sub-MIC concentrations of this compound. Include an untreated culture as a control.

  • Assay: After a set incubation period, measure the PhoA activity in the cultures. This is typically done by adding a chromogenic substrate for alkaline phosphatase (e.g., p-nitrophenyl phosphate, pNPP) and measuring the resulting color change spectrophotometrically.

  • Analysis: A reduction in PhoA activity in the arylomycin-treated samples compared to the control indicates that protein secretion to the periplasm has been inhibited[17].

Mechanisms of Bacterial Resistance

The initial narrow spectrum of activity observed for arylomycins is not due to a lack of target conservation but is largely attributable to a specific, naturally occurring resistance mechanism in the SPase enzyme of many important pathogens[11].

Primary Resistance Mechanism: Target Mutation The dominant mechanism of natural resistance is a single amino acid substitution in the SPase active site. In many resistant pathogens, such as S. aureus and E. coli, a proline residue is present at a key position (Pro29 in S. aureus, Pro84 in E. coli)[11][13].

The crystal structure of arylomycin bound to SPase reveals that this proline residue is located in a surface depression near where the antibiotic's lipid tail binds[9]. The presence of the bulky, rigid proline side chain appears to sterically hinder the optimal binding of the arylomycin's lipopeptide tail, thereby reducing the binding affinity of the drug for the enzyme[9][11]. As shown in Table 3, mutating this proline to a serine (P84S) in E. coli SPase results in a nearly 8-fold increase in binding affinity[11]. This single mutation is sufficient to render resistant bacteria highly sensitive to arylomycins[10][11].

Resistance_Mechanism cluster_sensitive Sensitive SPase (e.g., P84S) cluster_resistant Resistant SPase (e.g., Wild-Type P84) SPase_S SPase Active Site (Serine at key position) Result_S Inhibition of SPase SPase_S->Result_S Arylomycin_S This compound Arylomycin_S->SPase_S High-affinity binding SPase_R SPase Active Site (Proline at key position) Result_R Ineffective Inhibition SPase_R->Result_R Arylomycin_R This compound Arylomycin_R->SPase_R Steric hindrance reduces affinity

Caption: A proline residue in resistant SPase variants sterically hinders arylomycin binding.

Other potential resistance mechanisms, such as the upregulation of the cell wall stress stimulon or alternative protein processing pathways, have also been observed, particularly in S. aureus[6][18].

Conclusion and Future Directions

This compound and its analogues represent a compelling class of antibiotics due to their inhibition of the novel and essential target, Type I Signal Peptidase. The bactericidal activity results from the disruption of the general protein secretion pathway, leading to a catastrophic failure of membrane integrity. While natural resistance exists in many key pathogens, the elucidation of the underlying mechanism—a single proline residue that diminishes binding affinity—provides a clear path for medicinal chemistry efforts.

The arylomycin scaffold is a "latent" antibiotic platform[9][15]. Future research will focus on synthetic modifications to the arylomycin structure, particularly the lipopeptide tail, to create derivatives that can overcome the steric hindrance imposed by the resistance-conferring proline. The development of such optimized arylomycins, like the recently reported G0775, could yield a new class of potent, broad-spectrum antibiotics with activity against multidrug-resistant Gram-negative and Gram-positive bacteria[12][19].

References

Arylomycin B1 Target Specificity for Type I Signal Peptidase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target specificity of Arylomycin B1 for bacterial type I signal peptidase (SPase). It delves into the mechanism of action, quantitative analysis of its activity, and detailed experimental protocols relevant to the study of this interaction. This document is intended to serve as a valuable resource for researchers in the fields of antibiotic development, bacterial physiology, and enzymology.

Introduction: The Promise of a Novel Antibiotic Target

The rise of antibiotic resistance necessitates the discovery and development of novel antibacterial agents with new mechanisms of action. Type I signal peptidase (SPase), an essential bacterial enzyme, represents a promising target that is not exploited by any currently approved antibiotics[1][2]. SPase plays a crucial role in the general secretory (Sec) pathway, where it cleaves the N-terminal signal peptides from preproteins as they are translocated across the cytoplasmic membrane[3][4]. This cleavage event is vital for the release and proper folding of a multitude of proteins essential for bacterial viability, including virulence factors[5].

The arylomycins are a class of natural lipopeptide antibiotics that inhibit SPase[6]. This compound, a member of this class, is characterized by a nitrated macrocycle[7]. This guide focuses on the specificity of this compound for its target, SPase, providing a detailed examination of the underlying molecular interactions and methodologies to study them.

Mechanism of Action: Mimicking the Natural Substrate

This compound exerts its antibacterial effect by inhibiting the catalytic activity of type I signal peptidase. The core of the arylomycin molecule mimics the natural peptide substrate of SPase, allowing it to bind to the enzyme's active site[4]. The catalytic mechanism of type I SPase involves a serine-lysine catalytic dyad[3]. This compound positions its C-terminal macrocycle towards these catalytic residues, effectively blocking the active site and preventing the cleavage of preproteins[8].

The accumulation of unprocessed preproteins in the cytoplasmic membrane is believed to be the primary cause of arylomycin-induced bacterial cell death[2]. This disruption of the protein secretion pathway leads to a cascade of detrimental effects, ultimately compromising cell envelope integrity and leading to lysis[9].

Signaling Pathway: Inhibition of Protein Secretion

The following diagram illustrates the bacterial protein secretion pathway and the inhibitory effect of this compound.

References

Methodological & Application

Total Synthesis and Purification of Arylomycin B1: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The arylomycins are a class of natural product antibiotics that inhibit the essential bacterial type I signal peptidase (SPase), making them a promising scaffold for the development of novel antibacterial agents. This application note provides a detailed protocol for the total synthesis and purification of Arylomycin B1, a nitrated analogue of the arylomycin family. The synthesis is achieved through a convergent strategy involving the preparation of a nitrated tyrosine building block, solid-phase synthesis of the lipopeptide side chain, and a key Suzuki-Miyaura macrocyclization to form the characteristic biaryl core. This document outlines the detailed experimental procedures, quantitative data for each synthetic step, and purification protocols, including High-Performance Liquid Chromatography (HPLC).

Introduction

Arylomycins, first isolated from Streptomyces sp., possess a unique lipohexapeptide structure characterized by a C-terminal tripeptide macrocycle and a variable N-terminal fatty acid tail.[1] The B series of arylomycins are distinguished by a nitro group on the biaryl core, which has been shown to modulate the antibacterial spectrum.[2][3] Notably, Arylomycin B-C16, a synthetic analogue, has demonstrated activity against important pathogens like Streptococcus agalactiae.[2] The total synthesis of these complex molecules is crucial for structure-activity relationship studies and the development of more potent derivatives. The synthetic route described herein is based on a modification of previously reported protocols and offers a practical approach for obtaining this compound in the laboratory.[2][4]

Data Presentation

The following tables summarize the quantitative data for the key steps in the total synthesis of Arylomycin B-C16, an analogue of this compound.

Table 1: Summary of Yields for Key Synthetic Steps

Step No.DescriptionStarting MaterialProductYield (%)
1Synthesis of Nitrated Tyrosine Building Block (Multi-step)3-Nitro-tyrosineCompound 4 82% (over 3 steps)[2]
2Solid-Phase Peptide Synthesis of Lipopeptide TailFmoc-Gly-OH on resinCompound 12 30%[5]
3Macrocycle and Tail CouplingCompound 11 and Compound 12 Protected Arylomycin B-C1644%[5]
4Global DeprotectionProtected Arylomycin B-C16Arylomycin B-C1667%[5]
- Overall Yield 3-Nitro-tyrosine Arylomycin B-C16 ~8% (over 9 steps) [2]

Experimental Protocols

Protocol 1: Synthesis of the Nitrated Tyrosine Building Block

The synthesis commences with the construction of the nitrated tyrosine building block, a key component for the macrocycle.[2]

  • Boc Protection of 3-Nitro-tyrosine: 3-Nitro-tyrosine is protected with a tert-butyloxycarbonyl (Boc) group.

  • Iodination: The phenolic group of the Boc-protected 3-nitro-tyrosine is iodinated using benzyltrimethylammonium (B79724) dichloroiodate.[2]

  • Further functionalization leads to the desired building block, compound 4 , in an 82% overall yield over these three steps.[2]

Protocol 2: Solid-Phase Peptide Synthesis of the Lipopeptide Tail (Compound 12)

The lipopeptide tail is assembled using standard Fmoc-based solid-phase peptide synthesis.[5]

  • Resin Loading: Load Fmoc-Gly-OH onto a chlorotrityl chloride resin using diisopropylethylamine (DIEA).

  • Amino Acid Couplings: Sequentially couple Fmoc-D-Ala-OH and Fmoc-N-Me-D-Ser(OBn)-OH using HCTU/DIEA as coupling reagents in DMF.

  • Lipid Coupling: Couple palmitic acid to the N-terminus of the peptide chain using HCTU/DIEA in a mixture of DMF and DCM.

  • Cleavage from Resin: Cleave the assembled lipopeptide from the resin using 1% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[5]

  • Purification: Purify the crude lipopeptide by HPLC to yield compound 12 (30% yield from the initial resin loading).[5]

Protocol 3: Suzuki-Miyaura Macrocyclization and Lipopeptide Coupling

A key step in the synthesis is the intramolecular Suzuki-Miyaura reaction to form the 14-membered macrocycle.[4] This is followed by coupling to the lipopeptide tail.

  • Macrocyclization: The linear tripeptide precursor containing a boronic ester and an aryl iodide is subjected to palladium-catalyzed intramolecular Suzuki-Miyaura cross-coupling to form the biaryl macrocycle.

  • Purification: The resulting macrocycle (compound 11 ) is purified via column chromatography.[5]

  • Coupling Reaction: To a solution of the macrocycle 11 (1 equivalent) and the lipopeptide tail 12 (1.5 equivalents) in THF, add HATU (1.5 equivalents) and HOAt (1.5 equivalents), followed by DIEA (3 equivalents).[5]

  • Reaction Monitoring and Workup: Allow the reaction to stir overnight at room temperature. Evaporate the THF, and take up the residue in ethyl acetate. Wash the organic layer with saturated sodium bicarbonate and brine, then dry over sodium sulfate (B86663) and concentrate.

  • Purification: Purify the crude product by column chromatography (3% MeOH in DCM followed by 4.5% MeOH in DCM) to give the protected Arylomycin B-C16 in 44% yield.[5]

Protocol 4: Global Deprotection and Final Purification

The final step is the removal of all protecting groups to yield the active antibiotic.

  • Deprotection Reaction: Dissolve the protected arylomycin (1 equivalent) in chloroform (B151607) and treat with ethanethiol (B150549) (250 equivalents) and 1.0 M aluminum tribromide in dibromomethane (B42720) (20 equivalents). Stir the reaction in a vial open to air at room temperature for 6 hours.[5]

  • Quenching and Workup: Quench the reaction by adding methanol (B129727) and evaporate the volatiles under a stream of nitrogen. Redissolve the crude material in methanol and evaporate twice more to remove residual ethanethiol.

  • Final Purification (HPLC): Dissolve the crude product in methanol, centrifuge to remove any solids, and purify by reverse-phase HPLC.

    • Column: C18 stationary phase.

    • Mobile Phase A: Water with 0.1% TFA.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: A linear gradient of 1.0% B per minute. The product, Arylomycin B-C16, elutes at approximately 82% B.[5]

    • This final step yields the pure product in 67% yield.[5]

Visualizations

The following diagrams illustrate the key workflows in the total synthesis of this compound.

Total_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Key Synthetic Stages cluster_end Final Product NitroTyr 3-Nitro-tyrosine BuildingBlock Nitrated Tyrosine Building Block Synthesis NitroTyr->BuildingBlock Protocol 1 FmocGly Fmoc-Gly-OH SPPS Solid-Phase Peptide Synthesis (Lipopeptide Tail) FmocGly->SPPS Protocol 2 Macrocyclization Suzuki-Miyaura Macrocyclization BuildingBlock->Macrocyclization Coupling Lipopeptide Coupling SPPS->Coupling Macrocyclization->Coupling Protocol 3 Deprotection Global Deprotection Coupling->Deprotection Protocol 4 ArylomycinB1 This compound Deprotection->ArylomycinB1

Caption: Overall workflow for the total synthesis of this compound.

Purification_Workflow CrudeProtected Crude Protected Arylomycin B-C16 ColumnChrom1 Column Chromatography (3-4.5% MeOH in DCM) CrudeProtected->ColumnChrom1 PureProtected Pure Protected Arylomycin B-C16 ColumnChrom1->PureProtected CrudeFinal Crude Deprotected Arylomycin B-C16 PureProtected->CrudeFinal Deprotection HPLC Reverse-Phase HPLC (C18, Acetonitrile/Water Gradient) CrudeFinal->HPLC FinalProduct Pure Arylomycin B-C16 HPLC->FinalProduct

Caption: Purification workflow for protected and final Arylomycin B-C16.

Conclusion

This application note provides a comprehensive guide for the total synthesis and purification of this compound. The described protocols, supported by quantitative data and workflow diagrams, offer a practical framework for researchers engaged in the synthesis of complex natural products and the development of new antibiotics. The convergent synthetic strategy allows for the efficient production of arylomycin analogues for further biological evaluation and optimization.

References

Application Notes and Protocols for Arylomycin B Minimum Inhibitory Concentration (MIC) Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arylomycins are a class of natural product antibiotics that function through the inhibition of bacterial type I signal peptidase (SPase), an essential enzyme in the protein secretion pathway.[1][2][3] This novel mechanism of action makes them promising candidates for the development of new therapeutics, particularly against drug-resistant bacteria. Arylomycin B is a sub-class of these antibiotics characterized by a nitrated biphenyl (B1667301) core. This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Arylomycin B compounds and summarizes available MIC data for a representative analogue, Arylomycin B-C16.

Data Presentation

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for the synthetic Arylomycin B analogue, Arylomycin B-C16, against various bacterial strains. The data is presented alongside the values for the related compound Arylomycin C16 for comparative purposes. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the microorganism.[4][5]

Table 1: Minimum Inhibitory Concentration (MIC) of Arylomycin B-C16 and Arylomycin C16 against selected bacterial strains.

Bacterial StrainGenotype/Relevant CharacteristicsArylomycin B-C16 MIC (µg/mL)Arylomycin C16 MIC (µg/mL)
Staphylococcus epidermidisWild Type0.250.25
Staphylococcus epidermidisArylomycin Resistant Mutant88
Staphylococcus aureusWild Type>128>128
Staphylococcus aureusArylomycin Sensitive Mutant (SpsB P29S)22
Escherichia coliWild Type>128>128
Escherichia coliArylomycin Sensitive Mutant (LepB P84L)88
Pseudomonas aeruginosaWild Type>128>128
Pseudomonas aeruginosaArylomycin Sensitive Mutant (LepB P84L)1616
Streptococcus agalactiaeWild Type8>128

Data sourced from "Synthesis and Biological Characterization of Arylomycin B Antibiotics"[1]. The study highlights that Arylomycin B-C16 demonstrates similar activity to the A-series compounds but gains significant activity against Streptococcus agalactiae.

Experimental Protocols

The following protocol for the determination of Arylomycin B MIC is based on the widely accepted broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).[2][6][7][8]

Protocol: Broth Microdilution MIC Assay

1. Materials

  • Arylomycin B compound (e.g., Arylomycin B-C16)

  • Bacterial strains of interest

  • Cation-adjusted Mueller-Hinton II Broth (MHBII) or other appropriate growth media (e.g., Todd Hewitt broth for Streptococci)[6]

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

  • Sterile pipette tips and multichannel pipettes

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

2. Preparation of Reagents

  • Arylomycin B Stock Solution: Prepare a stock solution of Arylomycin B in DMSO at a concentration of 10 mg/mL.[2]

  • Bacterial Inoculum:

    • From a fresh (18-24 hour) agar (B569324) plate, select several morphologically similar colonies of the test bacterium.

    • Suspend the colonies in sterile saline or MHBII.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in MHBII to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[2]

3. Assay Procedure

  • Serial Dilutions:

    • Dispense 100 µL of sterile MHBII into all wells of a 96-well microtiter plate, except for the first column.

    • Add 200 µL of the Arylomycin B stock solution (or a diluted working solution) to the first well of each row to be tested.

    • Perform 2-fold serial dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well. This will result in a range of Arylomycin B concentrations.

  • Inoculation:

    • Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and the target bacterial density of ~5 x 10⁵ CFU/mL.

  • Controls:

    • Growth Control: Include wells with only MHBII and the bacterial inoculum (no antibiotic).

    • Sterility Control: Include wells with only MHBII (no bacteria or antibiotic).

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-20 hours in ambient air.

4. Data Analysis

  • Following incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of Arylomycin B at which there is no visible growth of the bacteria.

  • Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader. The MIC is the lowest concentration that inhibits growth to a level comparable to the sterility control.

Visualizations

Mechanism of Action: Inhibition of Signal Peptidase I

The primary mechanism of action of Arylomycin B is the inhibition of type I signal peptidase (SPase).[1][3] SPase is a crucial enzyme for the secretion of many proteins in bacteria. It cleaves the N-terminal signal peptide from pre-proteins after they are translocated across the cytoplasmic membrane. By inhibiting SPase, Arylomycin B disrupts this process, leading to an accumulation of unprocessed pre-proteins in the cell membrane and ultimately causing cell death or growth inhibition.

G cluster_0 Cytoplasm cluster_1 Cell Membrane cluster_2 Periplasm / Extracellular Space Ribosome Ribosome Pre-protein Pre-protein Ribosome->Pre-protein Signal_Peptide Signal Peptide Mature_Protein_Region Mature Protein Region Sec_Translocon Sec Translocon Pre-protein->Sec_Translocon Translocation SPase Signal Peptidase I (SPase) Sec_Translocon->SPase Pre-protein emerges Mature_Protein Mature Protein SPase->Mature_Protein Cleavage of Signal Peptide Arylomycin_B Arylomycin B Arylomycin_B->SPase Inhibition

Caption: Arylomycin B inhibits the bacterial protein secretion pathway.

Experimental Workflow: Broth Microdilution MIC Assay

The following diagram outlines the key steps in the broth microdilution method for determining the MIC of Arylomycin B.

G start Start prep_stock Prepare Arylomycin B Stock Solution (in DMSO) start->prep_stock prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum serial_dilute Perform 2-fold Serial Dilutions of Arylomycin B in 96-well plate prep_stock->serial_dilute inoculate Inoculate wells with Bacterial Suspension (Final conc. ~5x10^5 CFU/mL) prep_inoculum->inoculate serial_dilute->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_results Visually Inspect for Growth or Measure OD600 incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination using broth microdilution.

References

Application Notes and Protocols for Arylomycin B1 Antibacterial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the antibacterial susceptibility of Arylomycin B1, a member of a novel class of antibiotics that inhibit type I signal peptidase (SPase).[1][2][3] The following sections detail the mechanism of action, quantitative susceptibility data, and standardized experimental protocols for accurate and reproducible testing.

Mechanism of Action

Arylomycins exert their antibacterial effect by targeting and inhibiting bacterial type I signal peptidase (SPase), an essential enzyme.[3][4] SPase is a membrane-bound protease responsible for cleaving the N-terminal signal peptides from preproteins that are translocated across the cytoplasmic membrane.[1][5] Inhibition of SPase disrupts the general secretory pathway, leading to a mislocalization of proteins and ultimately impacting bacterial viability.[1][2] The activity of arylomycins can be either bacteriostatic or bactericidal depending on the bacterial species and growth conditions.[1][6]

cluster_pathway Normal Protein Secretion Arylomycin_B1 This compound SPase Type I Signal Peptidase (SPase) (Membrane-Bound) Arylomycin_B1->SPase Inhibition Mature_Proteins Mature Secreted Proteins SPase->Mature_Proteins Signal Peptide Cleavage Protein_Mislocalization Protein Mislocalization & Secretion Stress SPase->Protein_Mislocalization Preproteins Preproteins with Signal Peptides Preproteins->SPase Translocation Secretory_Pathway General Secretory Pathway (Sec) Bacterial_Viability Decreased Bacterial Viability Protein_Mislocalization->Bacterial_Viability

Figure 1: Mechanism of action of this compound.

Quantitative Susceptibility Data

The antibacterial activity of arylomycins is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[7] The following table summarizes MIC values for Arylomycin C16 (a closely related and well-studied analog) against various wild-type and genetically sensitized bacterial strains. Natural resistance in some key pathogens is linked to a specific proline residue in the SPase target.[8][9]

Bacterial StrainGenotypeArylomycin C16 MIC (µg/mL)Reference
Staphylococcus epidermidis RP62AWild-Type0.25[9]
Staphylococcus aureus PAS8001SPase P29S mutant0.25[8]
Staphylococcus aureus NCTC 8325Wild-Type>128[8]
Escherichia coli PAS0260SPase P84L mutant4[8]
Pseudomonas aeruginosa PAS2006SPase P84L mutant8[8]
Helicobacter pyloriWild-Type (SPase Ala29)4[9]
Chlamydia trachomatisWild-Type (SPase Leu29)6[9]

Experimental Protocols

Standardized susceptibility testing methods are crucial for reliable and comparable results. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for these tests.[10][11][12]

Broth Microdilution for MIC Determination

This method determines the MIC of this compound in a liquid growth medium.[8][9]

Start Start Prep_Arylomycin Prepare this compound Stock Solution (in DMSO) Start->Prep_Arylomycin Serial_Dilution Perform 2-fold Serial Dilutions in 96-well plate with MHBII Prep_Arylomycin->Serial_Dilution Inoculate_Plate Inoculate Wells to Final Density of 5 x 10^5 CFU/mL Serial_Dilution->Inoculate_Plate Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Prep_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_MIC Read MIC: Lowest concentration with no visible growth Incubate->Read_MIC End End Read_MIC->End

Figure 2: Broth microdilution workflow.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)[1]

  • Cation-adjusted Mueller-Hinton II Broth (MHBII)[1][6]

  • Sterile 96-well flat-bottom plates[8]

  • Bacterial culture in the logarithmic growth phase

  • 0.5 McFarland turbidity standard[13]

  • Spectrophotometer (optional, for inoculum standardization)

  • Incubator (37°C)[1]

Protocol:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL.[1]

  • Serial Dilutions: a. Add 100 µL of MHBII to each well of a 96-well plate.[1] b. Add a specific volume of the this compound stock solution to the first well to achieve the starting concentration, and perform 2-fold serial dilutions across the plate.[1]

  • Inoculum Preparation: a. Select isolated colonies from an 18-24 hour agar (B569324) plate.[14] b. Suspend the colonies in MHBII. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[13] d. Dilute this suspension to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the wells.[1]

  • Inoculation: Inoculate each well (containing 100 µL of diluted this compound) with the prepared bacterial suspension to the final density.[1]

  • Incubation: Seal the plates and incubate at 37°C for 18-24 hours.[1][8]

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.[1]

Disk Diffusion Susceptibility Testing

This method provides a qualitative or semi-quantitative assessment of susceptibility by measuring the zone of growth inhibition around a disk impregnated with this compound.[13][15]

Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prep_Inoculum Inoculate_Plate Inoculate Mueller-Hinton Agar (MHA) Plate for a Confluent Lawn Prep_Inoculum->Inoculate_Plate Place_Disk Aseptically Place this compound-impregnated Disk on Agar Surface Inoculate_Plate->Place_Disk Incubate Invert and Incubate at 37°C for 16-20 hours Place_Disk->Incubate Measure_Zone Measure the Diameter of the Zone of Inhibition (mm) Incubate->Measure_Zone Interpret Interpret as Susceptible, Intermediate, or Resistant based on CLSI/EUCAST standards Measure_Zone->Interpret End End Interpret->End

Figure 3: Disk diffusion workflow.

Materials:

  • This compound-impregnated paper disks

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)[13][16]

  • Sterile cotton swabs[14]

  • Bacterial culture

  • 0.5 McFarland turbidity standard[13]

  • Forceps or disk dispenser[14]

  • Ruler or caliper[14]

  • Incubator (37°C)[16]

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.[13]

  • Plate Inoculation: a. Dip a sterile cotton swab into the adjusted bacterial suspension, removing excess fluid by pressing it against the inside of the tube.[14] b. Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure a confluent lawn of growth.[14][17] c. Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[18]

  • Disk Placement: Aseptically apply the this compound-impregnated disk to the center of the inoculated agar surface.[14] Gently press the disk to ensure complete contact with the agar.[14]

  • Incubation: Invert the plates and incubate at 37°C for 16-20 hours.[16]

  • Measurement and Interpretation: a. After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the disk.[16] b. Interpret the results as "Susceptible," "Intermediate," or "Resistant" by comparing the zone diameter to established breakpoints from standards organizations like CLSI or EUCAST.[16][19]

Quality Control

For all susceptibility testing, it is imperative to include quality control (QC) strains with known susceptibility profiles as recommended by CLSI.[20] This ensures the accuracy and reproducibility of the testing procedure. QC should be performed for both the commercial test method and the reference method.[20]

References

Application Notes and Protocols: In Vitro Assay for Arylomycin B1 Activity Against S. aureus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for assessing the in vitro activity of Arylomycin B1, a member of a novel class of natural product antibiotics, against Staphylococcus aureus. Arylomycins inhibit type I signal peptidase (SPase), an essential enzyme in the bacterial protein secretion pathway, making it a compelling target for new antibacterial agents.[1][2][3][4][5] The following sections detail the mechanism of action, protocols for key assays, and representative data.

Mechanism of Action of Arylomycins

Arylomycins exert their antibacterial effect by targeting and inhibiting type I signal peptidase (SPase).[1][2][3] SPase is a crucial enzyme responsible for cleaving the N-terminal signal sequences from preproteins as they are translocated across the cytoplasmic membrane.[4][5] Inhibition of SPase leads to an accumulation of unprocessed preproteins, disrupting the protein secretion pathway and ultimately leading to bacterial cell death or growth inhibition.[1][2] The activity of arylomycins can be influenced by mutations in the SPase enzyme. For instance, a proline residue at a specific position in the S. aureus SPase can confer resistance by reducing the binding affinity of the arylomycin.[4][6][7]

cluster_membrane Cytoplasmic Membrane SecYEG SecYEG Translocon SPase Signal Peptidase (SPase) SecYEG->SPase Processing Mature_Protein Mature Secreted Protein SPase->Mature_Protein Cleavage of Signal Peptide Disruption Disruption of Protein Secretion Preprotein Preprotein with Signal Peptide Preprotein->SecYEG Translocation Arylomycin This compound Arylomycin->SPase Inhibition

Caption: Mechanism of action of this compound.

Data Presentation

The following tables summarize the minimum inhibitory concentrations (MICs) of various arylomycin derivatives against different strains of S. aureus. This data highlights the impact of both the arylomycin structure and the genetic background of the bacterial strain on antibacterial activity.

Table 1: MICs of Arylomycin Derivatives against S. aureus

Arylomycin DerivativeS. aureus StrainGenotypeMIC (µg/mL)Reference
Arylomycin A-C₁₆USA300Wild Type16[6]
Arylomycin A-C₁₆NCTC 8325Wild Type>128[6]
Arylomycin A-C₁₆PAS8001lepB(P29S)Not specified[6]
Arylomycin B-C₁₆Wild TypeWild Type>128[8]
Arylomycin B-C₁₆lepB(P29S) MutantMutantNot specified[8]
Arylomycin M131MW2Arylomycin Sensitive2[9]
Arylomycin M131EMRSA15Arylomycin Sensitive1[9]

Table 2: Effect of Tunicamycin on Arylomycin MIC in S. aureus

S. aureus StrainArylomycin DerivativeMIC (µg/mL) without TunicamycinMIC (µg/mL) with Tunicamycin (2 µg/mL)Reference
MW2Arylomycin A-C₁₆328[9]
EMRSA15Arylomycin A-C₁₆168[9]
MW2Arylomycin M13121[9]
EMRSA15Arylomycin M13110.5[9]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol follows the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).[2][9][10]

Materials:

  • This compound stock solution (in DMSO)

  • S. aureus strain(s) of interest

  • Cation-adjusted Mueller-Hinton Broth (MHBII)[2]

  • Sterile 96-well microtiter plates[2][9]

  • Spectrophotometer or plate reader

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, pick several colonies of S. aureus and suspend them in MHBII.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in MHBII to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the microtiter plate wells.[2][9]

  • Preparation of this compound Dilutions:

    • Perform two-fold serial dilutions of the this compound stock solution in MHBII in the 96-well plate.[2] The final volume in each well should be 50 µL (or 100 µL depending on the final desired volume).

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well containing the this compound dilutions, as well as to a positive control well (containing only bacteria and broth) and a negative control well (containing only broth).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.[2]

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of this compound at which no visible growth of bacteria is observed.[2]

start Start prep_inoculum Prepare S. aureus Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate dilute_drug Prepare 2-fold Serial Dilutions of this compound dilute_drug->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Determine MIC (Lowest Concentration with no Visible Growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination.

Time-Kill Assay

This assay determines the rate at which an antibiotic kills a bacterial population over time.[11][12]

Materials:

  • This compound stock solution (in DMSO)

  • S. aureus strain(s) of interest, grown to mid-logarithmic phase

  • MHBII

  • Sterile culture tubes or flasks

  • Incubator with shaking capabilities (37°C)

  • Phosphate-buffered saline (PBS) for dilutions

  • Mueller-Hinton Agar (MHA) plates

  • Timer

Procedure:

  • Preparation of Bacterial Culture:

    • Inoculate MHBII with S. aureus and grow the culture at 37°C with shaking to an OD₆₀₀ of 0.4-0.6 (mid-logarithmic phase).[13]

    • Dilute the culture to a starting density of approximately 1 x 10⁶ CFU/mL in fresh, pre-warmed MHBII.[13]

  • Exposure to this compound:

    • Prepare flasks containing the bacterial suspension and add this compound at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC).[14] Include a no-drug control.

    • Incubate the flasks at 37°C with shaking.[2]

  • Sampling and Plating:

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

    • Perform serial ten-fold dilutions of the aliquots in sterile PBS.

    • Plate a known volume of the appropriate dilutions onto MHA plates.

  • Enumeration and Analysis:

    • Incubate the MHA plates at 37°C for 24 hours.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

    • Plot the log₁₀ CFU/mL against time for each this compound concentration. A ≥3-log₁₀ reduction in CFU/mL is generally considered bactericidal activity.[11]

start Start prep_culture Grow S. aureus to Mid-Log Phase start->prep_culture expose_drug Expose Bacteria to This compound at Varying MIC Multiples prep_culture->expose_drug sample Take Aliquots at Defined Time Points expose_drug->sample sample->expose_drug Continue Incubation dilute_plate Perform Serial Dilutions and Plate on MHA sample->dilute_plate incubate_count Incubate Plates and Count CFUs dilute_plate->incubate_count analyze Plot Log10 CFU/mL vs. Time incubate_count->analyze end End analyze->end

Caption: Workflow for time-kill assay.

References

Application Notes and Protocols: Arylomycin B1 Signal Peptidase Enzymatic Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arylomycins are a class of natural product antibiotics that function by inhibiting bacterial type I signal peptidase (SPase).[1][2][3] SPase is an essential membrane-bound serine protease responsible for cleaving the N-terminal signal peptides from proteins translocated across the cytoplasmic membrane.[1][4] This cleavage is a critical step in the general secretory pathway, and its inhibition leads to the accumulation of unprocessed preproteins in the membrane, ultimately resulting in bacterial cell death.[2][5] This makes SPase an attractive target for the development of novel antibiotics.[1][2] Arylomycin B1, a member of this class, has demonstrated antibacterial activity, and understanding its interaction with SPase is crucial for further drug development.[6][7]

These application notes provide a detailed protocol for an enzymatic assay to determine the inhibitory activity of this compound against bacterial type I signal peptidase, specifically focusing on Staphylococcus aureus signal peptidase (SpsB). The protocol utilizes a sensitive Förster Resonance Energy Transfer (FRET)-based assay.

Signaling Pathway and Experimental Workflow

The general protein secretion pathway in bacteria involves the translocation of newly synthesized preproteins across the cytoplasmic membrane. Type I signal peptidase then cleaves the N-terminal signal peptide, releasing the mature protein into the periplasm or extracellular space. This compound inhibits this crucial cleavage step.

Bacterial Protein Secretion Pathway Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm / Extracellular Space Ribosome Ribosome Preprotein Preprotein with Signal Peptide Ribosome->Preprotein Translation SecTranslocon Sec Translocon Preprotein->SecTranslocon Translocation SPase Type I Signal Peptidase (SPase) SecTranslocon->SPase Processing MatureProtein Mature Protein SPase->MatureProtein SignalPeptide Signal Peptide SPase->SignalPeptide ArylomycinB1 This compound ArylomycinB1->SPase Inhibition

Caption: Inhibition of Type I Signal Peptidase by this compound.

The experimental workflow for determining the inhibitory activity of this compound involves the purification of the target enzyme, performing the FRET-based enzymatic assay, and subsequent data analysis to determine the IC50 value.

Experimental Workflow for this compound IC50 Determination cluster_prep Enzyme Preparation cluster_assay FRET-based Enzymatic Assay cluster_analysis Data Analysis Expression Overexpression of recombinant SpsB in E. coli Purification Purification of SpsB (e.g., Ni-NTA chromatography) Expression->Purification QC Enzyme Quality Control (SDS-PAGE, Activity Check) Purification->QC AssaySetup Assay Plate Setup: - Purified SpsB - FRET substrate - this compound dilutions - Buffer QC->AssaySetup Incubation Incubation at 37°C AssaySetup->Incubation Measurement Fluorescence Measurement (Ex/Em appropriate for FRET pair) Incubation->Measurement DataProcessing Data Processing: - Background subtraction - Normalization to controls Measurement->DataProcessing CurveFitting Non-linear Regression (log(inhibitor) vs. response) DataProcessing->CurveFitting IC50 IC50 Value Determination CurveFitting->IC50

Caption: Workflow for this compound IC50 Determination.

Data Presentation

The inhibitory activity of this compound and its derivatives is typically reported as the Minimum Inhibitory Concentration (MIC) against various bacterial strains or as the half-maximal inhibitory concentration (IC50) in an enzymatic assay.

Table 1: Minimum Inhibitory Concentrations (MICs) of Arylomycin B-C16 [6]

Bacterial StrainMIC (µg/mL)
Staphylococcus epidermidis RP62A>128
Staphylococcus aureus NCTC 8325>128
Staphylococcus aureus NCTC 8325 SpsB(P29S)16
Escherichia coli MG1655>128
Escherichia coli MG1655 LepB(P84L)32
Pseudomonas aeruginosa PAO1>128
Pseudomonas aeruginosa PAO1 LepB(P84L)64
Streptococcus agalactiae COH-18

Table 2: IC50 Values of Arylomycin A4 and Activator PK150 against S. aureus SpsB [8]

CompoundIC50 (nM)
Arylomycin A4210
PK150 (Activator)EC50 = 10 µM

Experimental Protocols

Purification of Recombinant S. aureus Signal Peptidase B (SpsB)

This protocol is adapted from methods for purifying recombinant E. coli signal peptidase I (LepB) and can be optimized for SpsB.[9][10]

a. Expression of Recombinant SpsB:

  • Transform E. coli BL21(DE3) cells with an expression vector containing the gene for a truncated, soluble form of SpsB (e.g., lacking the N-terminal transmembrane domain) fused to a purification tag (e.g., N-terminal 6xHis-SUMO tag).

  • Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking to an OD600 of 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

  • Continue to incubate the culture for 4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

b. Purification:

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, 1 mg/mL lysozyme, and protease inhibitors).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Wash the column extensively with wash buffer to remove unbound proteins.

  • Elute the recombinant SpsB with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Analyze the eluted fractions by SDS-PAGE to assess purity.

  • Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol).

  • If a SUMO tag is used, it can be cleaved with a specific protease (e.g., SUMO protease) followed by another round of Ni-NTA chromatography to remove the tag and the protease.

  • Determine the protein concentration using a standard method (e.g., Bradford assay or measuring absorbance at 280 nm).

  • Store the purified enzyme in aliquots at -80°C.

FRET-based Signal Peptidase Enzymatic Assay

This protocol utilizes a synthetic peptide substrate with a FRET pair to continuously monitor enzyme activity. A suitable substrate for S. aureus SpsB is a peptide derived from the signal peptide sequence of the S. epidermidis SceD preprotein, labeled with a fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL).[8]

a. Reagents and Materials:

  • Purified recombinant SpsB enzyme

  • FRET peptide substrate (e.g., EDANS-linker-SignalPeptideSequence-linker-DABCYL)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.1, 1% Triton X-100

  • This compound stock solution (dissolved in DMSO)

  • DMSO (for control and dilutions)

  • Black, flat-bottom 96- or 384-well microplates

  • Fluorescence microplate reader

b. Assay Protocol:

  • Prepare serial dilutions of this compound in DMSO. Then, dilute these into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration is the same in all wells (typically ≤1%).

  • In a microplate, add the following to each well:

    • Assay Buffer

    • This compound dilution or DMSO (for control wells)

    • Purified SpsB enzyme (final concentration to be optimized, e.g., 50 µg/mL total membrane protein concentration if using membrane preparations)[8]

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding the FRET peptide substrate to each well (final concentration to be optimized, typically around the Km value).

  • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

  • Monitor the increase in fluorescence over time (e.g., every 60 seconds for 30-60 minutes) at the appropriate excitation and emission wavelengths for the FRET pair (e.g., Ex/Em of ~340/490 nm for EDANS/DABCYL).

c. Data Analysis:

  • For each concentration of this compound, determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the progress curve.

  • Subtract the background rate from a no-enzyme control well.

  • Normalize the reaction rates to the rate of the DMSO-only control (100% activity).

  • Plot the percentage of enzyme activity against the logarithm of the this compound concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation using a suitable software package (e.g., GraphPad Prism).

Conclusion

This document provides a comprehensive guide for establishing an enzymatic assay to evaluate the inhibitory potential of this compound against bacterial type I signal peptidase. The detailed protocols for enzyme purification and the FRET-based assay, along with the structured data presentation and workflow diagrams, offer a robust framework for researchers in the field of antibiotic discovery and development. These methods will facilitate the characterization of new signal peptidase inhibitors and contribute to the development of novel therapeutics to combat antibiotic-resistant bacteria.

References

Application Notes and Protocols for Studying the Mechanism of Action of Arylomycin B1

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arylomycin B1 belongs to a class of cyclic lipopeptide antibiotics that exhibit a novel mechanism of action, targeting bacterial type I signal peptidase (SPase).[1][2][3] SPase is a crucial enzyme in the general secretory pathway of bacteria, responsible for cleaving N-terminal signal peptides from preproteins as they are translocated across the cytoplasmic membrane.[1][4] This process is essential for the proper localization and function of a multitude of proteins destined for the periplasm, outer membrane, or the extracellular environment.[1] Inhibition of SPase leads to an accumulation of unprocessed preproteins in the cytoplasmic membrane, disrupting cellular processes and ultimately leading to bacterial cell death or growth inhibition.[1][4] This unique mode of action makes arylomycins a promising area of research, particularly in the context of rising antibiotic resistance, as they target a pathway not exploited by clinically available antibiotics.[2][3]

These application notes provide a detailed overview of the key experimental protocols used to investigate the mechanism of action of this compound, from basic susceptibility testing to more advanced biochemical and biophysical assays.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of Arylomycins

The following table summarizes the MICs of arylomycin derivatives against various bacterial strains. Arylomycin C16 is a closely related synthetic derivative often used in these studies. The data highlights the increased susceptibility of strains with engineered mutations in the SPase gene, confirming it as the primary target.

OrganismStrainRelevant GenotypeArylomycin DerivativeMIC (µg/mL)Reference
Staphylococcus epidermidisWild Type-Arylomycin C160.25[5]
Staphylococcus aureusWild TypeSPase (Proline at resistance position)Arylomycin C16>128[6]
Staphylococcus aureusMutantSPase (Proline to Serine mutation)Arylomycin C162[7]
Escherichia coliWild TypeSPase (Proline at resistance position)Arylomycin C16>128[6]
Escherichia coliMutantSPase (Proline to Leucine mutation)Arylomycin C162[8]
Pseudomonas aeruginosaWild TypeSPase (Proline at resistance position)Arylomycin C16>128[6]
Pseudomonas aeruginosaMutantSPase (Proline to Leucine mutation)Arylomycin C164[8]
Table 2: Biochemical Affinity of Arylomycin C16 for S. aureus SPase

This table presents the equilibrium dissociation constants (KD) for the binding of Arylomycin C16 to both the wild-type (resistant) and a mutant (sensitive) form of SPase from S. aureus. The significantly tighter binding to the mutant enzyme provides strong biochemical evidence for the mechanism of resistance.

SPase VariantKD (nM)Reference
Wild Type (Proline)1283 ± 278[9]
Mutant (Serine)130 ± 53[9]

Experimental Protocols & Visualizations

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that prevents visible growth of a bacterium. It is the foundational method for assessing antibiotic potency.

Protocol: Broth Microdilution MIC Assay

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 colonies of the test bacterium.

    • Inoculate the colonies into a tube containing cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in fresh CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Plate Preparation:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in CAMHB. The typical final concentration range to test is 128 µg/mL to 0.125 µg/mL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well (except the sterility control). The final volume in each well should be uniform (e.g., 200 µL).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Following incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Stock Solution C Serial Dilute this compound in 96-well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Plate with Bacteria (5x10^5 CFU/mL) B->D C->D E Incubate at 37°C for 18-24h D->E F Visually Inspect for Growth E->F G Determine MIC F->G

Workflow for MIC determination.
Bactericidal vs. Bacteriostatic Activity

This assay distinguishes whether this compound kills bacteria (bactericidal) or merely inhibits their growth (bacteriostatic). This is typically achieved through a time-kill assay.

Protocol: Time-Kill Assay

  • Inoculum Preparation: Prepare a mid-logarithmic phase bacterial culture (OD₆₀₀ ≈ 0.4-0.5) in CAMHB and dilute it to a starting density of approximately 1 x 10⁶ CFU/mL.

  • Experimental Setup:

    • Prepare culture tubes containing CAMHB with this compound at various concentrations (e.g., 1x, 4x, and 8x the predetermined MIC).

    • Include a growth control tube without any antibiotic.

  • Inoculation and Sampling:

    • Inoculate each tube with the prepared bacterial suspension.

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting:

    • Perform ten-fold serial dilutions of each aliquot in sterile phosphate-buffered saline (PBS).

    • Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto agar plates (e.g., Tryptic Soy Agar).

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the colonies on each plate to determine the number of colony-forming units per milliliter (CFU/mL) at each time point.

    • Plot log₁₀ CFU/mL versus time.

    • A ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum is considered bactericidal activity. A <3-log₁₀ reduction indicates bacteriostatic activity.[10]

Time_Kill_Logic Start Perform Time-Kill Assay Measure Measure CFU/mL over time Start->Measure Calculate Calculate log10 reduction from initial inoculum Measure->Calculate Decision Is log10 reduction ≥ 3? Calculate->Decision Bactericidal Bactericidal Activity Decision->Bactericidal Yes Bacteriostatic Bacteriostatic Activity Decision->Bacteriostatic No Signaling_Pathway Arylomycin This compound SPase Type I Signal Peptidase (SPase) Arylomycin->SPase Inhibits MatureProteins Mature Secreted Proteins SPase->MatureProteins Cleaves to produce Accumulation Accumulation of Unprocessed Preproteins SPase->Accumulation Blockage leads to Preproteins Preproteins with Signal Peptides Preproteins->SPase Substrate Membrane Cytoplasmic Membrane Preproteins->Membrane Disruption Membrane Stress & Disrupted Protein Secretion Accumulation->Disruption Death Bacterial Cell Death or Growth Inhibition Disruption->Death

References

Application Notes and Protocols: Synthesis of Arylomycin B1 Derivatives for Improved Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The arylomycins are a class of natural product antibiotics that represent a promising scaffold for the development of new antibacterial agents. Their unique mechanism of action involves the inhibition of the bacterial type I signal peptidase (SPase), an essential enzyme that is not targeted by any currently approved antibiotics.[1][2][3] This novel target makes arylomycin derivatives particularly interesting for combating drug-resistant bacterial infections.[3]

Naturally occurring arylomycins, such as Arylomycin B1, exhibit a limited spectrum of activity, primarily against Gram-positive bacteria.[3][4] However, extensive research and synthetic efforts have led to the development of derivatives with significantly improved potency and a broader spectrum of activity, including against challenging Gram-negative pathogens.[5][6] These application notes provide an overview of the synthesis of this compound derivatives and detailed protocols for key experiments to evaluate their potency.

Mechanism of Action: Inhibition of Type I Signal Peptidase

Arylomycins exert their antibacterial effect by binding to and inhibiting type I signal peptidase (SPase).[1][2][3] SPase is a crucial membrane-bound protease responsible for cleaving signal peptides from pre-proteins during their translocation across the cell membrane.[4] The core macrocycle of the arylomycin molecule binds to the active site of SPase, mimicking the Ala-X-Ala recognition motif of the natural substrate.[3] Inhibition of SPase disrupts protein secretion, leading to a mislocalization of essential proteins and ultimately bacterial cell death.[1][2]

Caption: Mechanism of this compound derivative action.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a modular approach, allowing for the systematic modification of different parts of the molecule to improve its pharmacological properties. The key structural components that are often targeted for modification include the N-terminal lipid tail, the peptide backbone, and the C-terminal macrocycle.

A generalized synthetic workflow is presented below. This often involves the solid-phase or solution-phase synthesis of the linear lipopeptide, followed by macrocyclization and subsequent deprotection steps.

Arylomycin_B1_Derivative_Synthesis_Workflow Start Starting Materials (Protected Amino Acids, Fatty Acids) Lipopeptide_Synthesis Linear Lipopeptide Assembly (Solution or Solid-Phase) Start->Lipopeptide_Synthesis Macrocyclization Intramolecular Macrocyclization (e.g., Suzuki-Miyaura Coupling) Lipopeptide_Synthesis->Macrocyclization Deprotection Global Deprotection Macrocyclization->Deprotection Purification Purification and Characterization (HPLC, Mass Spectrometry) Deprotection->Purification Final_Product This compound Derivative Purification->Final_Product

Caption: Generalized synthetic workflow for this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of a Linear Lipopeptide Precursor

This protocol describes the solution-phase synthesis of a linear lipopeptide precursor, which can then be used for macrocyclization.

Materials:

  • Protected amino acids (e.g., Fmoc-protected, Boc-protected)

  • Fatty acid (e.g., C16 fatty acid)

  • Coupling reagents (e.g., DEPBT, HATU, HOBt)

  • Bases (e.g., NaHCO3, DIPEA)

  • Solvents (e.g., THF, DMF, DCM)

  • Deprotection reagents (e.g., piperidine (B6355638) for Fmoc, TFA for Boc)

  • Silica gel for column chromatography

Procedure:

  • N-terminal lipid tail coupling:

    • Dissolve the N-terminal protected amino acid methyl ester in a suitable solvent (e.g., DCM).

    • Add the fatty acid, a coupling reagent (e.g., HATU), and a base (e.g., DIPEA).

    • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

    • Work up the reaction and purify the product by column chromatography.

  • Peptide chain elongation:

    • Deprotect the N-terminus of the lipid-coupled amino acid.

    • Couple the next protected amino acid using a suitable coupling reagent and base.

    • Repeat the deprotection and coupling steps to assemble the desired linear peptide sequence.

  • Final deprotection:

    • Perform the final N-terminal deprotection to yield the linear lipopeptide precursor.

    • Purify the final precursor by HPLC.

Protocol 2: Macrocyclization via Intramolecular Suzuki-Miyaura Coupling

This protocol outlines a common method for forming the characteristic biaryl macrocycle of arylomycins.

Materials:

  • Linear lipopeptide precursor with appropriate aryl halide and boronic acid/ester functionalities

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3, Cs2CO3)

  • Solvent (e.g., DMF/water mixture)

Procedure:

  • Dissolve the linear precursor in the chosen solvent system under an inert atmosphere (e.g., argon or nitrogen).

  • Add the palladium catalyst and the base.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by LC-MS).

  • Cool the reaction to room temperature and perform an aqueous workup.

  • Purify the cyclized product by preparative HPLC.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the standard broth microdilution method to determine the potency of the synthesized arylomycin derivatives against various bacterial strains.[7][8]

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (MHBII)[9]

  • 96-well microtiter plates

  • Bacterial inoculum standardized to ~5 x 10^5 CFU/mL

Procedure:

  • Preparation of antibiotic dilutions:

    • Prepare a stock solution of each arylomycin derivative in a suitable solvent (e.g., DMSO).[2]

    • Perform serial two-fold dilutions of each compound in MHBII in the wells of a 96-well plate to achieve a range of final concentrations.

  • Inoculation:

    • Add an equal volume of the standardized bacterial inoculum to each well.

  • Incubation:

    • Incubate the plates at 37 °C for 18-24 hours.

  • MIC determination:

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

MIC_Assay_Workflow Start Prepare Serial Dilutions of Arylomycin Derivative in 96-well Plate Inoculation Inoculate Wells with Standardized Bacterial Culture Start->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Read_Results Visually Inspect for Bacterial Growth Incubation->Read_Results Determine_MIC Determine MIC (Lowest Concentration with No Growth) Read_Results->Determine_MIC End MIC Value Determine_MIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Data Presentation: Potency of this compound Derivatives

The following table summarizes the reported Minimum Inhibitory Concentrations (MICs) for selected this compound derivatives against various bacterial strains. This data highlights the improvements in potency and spectrum of activity achieved through chemical modification.

DerivativeModificationS. aureus (MSSA) MIC (µg/mL)S. aureus (MRSA) MIC (µg/mL)E. coli MIC (µg/mL)K. pneumoniae MIC (µg/mL)A. baumannii MIC (µg/mL)P. aeruginosa MIC (µg/mL)Reference
Arylomycin A-C16 Natural Product Analog>128>128>128-->128[7][8]
Arylomycin B-C16 Nitrated Macrocycle>128->128-->128[8]
G0775 Optimized Lipopeptide and Macrocycle≤0.25≤0.25≤0.25≤0.25≤4≤16[6]
Derivative with added positive charge Modified Macrocycle------[10]
Derivative with C-terminal glycyl aldehyde Modified C-terminus------[10]

Conclusion

The synthetic derivatization of the this compound scaffold has proven to be a successful strategy for overcoming the limitations of the natural product. Through targeted modifications, researchers have developed potent analogs, such as G0775, with broad-spectrum activity against both Gram-positive and Gram-negative pathogens, including multidrug-resistant strains.[6] The protocols and data presented here provide a valuable resource for researchers in the field of antibiotic drug discovery and development, facilitating further exploration of the arylomycin class of antibiotics. Continued structure-activity relationship studies are crucial for the optimization of this promising antibiotic scaffold.

References

Application Notes and Protocols: Arylomycin B1 Time-Kill Curve Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arylomycins are a class of natural product antibiotics that exhibit a novel mechanism of action by inhibiting bacterial type I signal peptidase (SPase).[1][2][3] This enzyme is crucial for the secretion of proteins across the cytoplasmic membrane, and its inhibition leads to a disruption of this essential pathway, ultimately resulting in bacterial cell death or growth inhibition.[1][4] Arylomycin B1, a member of this class, has garnered significant interest for its potential in combating drug-resistant bacteria.[3][5]

Time-kill curve assays are a fundamental pharmacodynamic method used to assess the antimicrobial activity of a compound over time.[6][7] Unlike the static nature of minimum inhibitory concentration (MIC) determination, time-kill assays provide a dynamic picture of the bactericidal or bacteriostatic effects of an antibiotic.[6][8] This information is critical for the preclinical development of new antimicrobial agents, aiding in the prediction of in vivo efficacy and the optimization of dosing regimens.[4][6]

These application notes provide a detailed protocol for performing a time-kill curve experiment to evaluate the activity of this compound against relevant bacterial strains, such as Staphylococcus aureus.

Mechanism of Action: Inhibition of Type I Signal Peptidase

This compound exerts its antibacterial effect by targeting and inhibiting type I signal peptidase (SPase), a critical enzyme in the bacterial general secretory pathway.[1][2][9] SPase is responsible for cleaving the N-terminal signal peptides from preproteins as they are translocated across the cytoplasmic membrane.[1] This cleavage is essential for the proper maturation and localization of a wide range of secreted proteins, including those involved in nutrient acquisition, cell wall maintenance, and virulence.[1][4] By inhibiting SPase, this compound causes an accumulation of unprocessed preproteins in the cell membrane, leading to secretion stress, disruption of cellular integrity, and ultimately, bacterial cell death or growth inhibition.[1][2][10]

Arylomycin_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_extracellular Periplasm / Extracellular Space Ribosome Ribosome Preprotein Preprotein Ribosome->Preprotein Translation SecTranslocon Sec Translocon Preprotein->SecTranslocon Translocation SPase Type I Signal Peptidase (SPase) SecTranslocon->SPase Signal Peptide Cleavage MatureProtein Mature Secreted Protein SPase->MatureProtein ArylomycinB1 This compound ArylomycinB1->SPase Inhibition

Caption: Mechanism of this compound action via inhibition of Type I Signal Peptidase (SPase).

Experimental Protocol: Time-Kill Curve Assay

This protocol is designed for the evaluation of this compound's bactericidal or bacteriostatic activity against a susceptible bacterial strain, such as Staphylococcus aureus.

1. Materials

  • Bacterial Strain: A susceptible strain of Staphylococcus aureus (e.g., a strain with a known sensitivity to arylomycins).[1]

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA).[6]

  • This compound: Stock solution of known concentration, typically dissolved in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).[1]

  • Control Antibiotic: An appropriate positive control antibiotic with a known mechanism of action (e.g., vancomycin (B549263) for S. aureus).[1]

  • Reagents: Sterile phosphate-buffered saline (PBS) or 0.85% saline for dilutions.[6]

  • Equipment:

    • Spectrophotometer

    • Incubator (37°C), preferably with shaking capabilities[1]

    • Sterile culture tubes, flasks, and micropipettes

    • Sterile petri dishes

    • Colony counter

2. Preliminary Steps: Minimum Inhibitory Concentration (MIC) Determination

Prior to conducting the time-kill assay, the MIC of this compound against the selected bacterial strain must be determined.[6][11] This can be achieved using a standardized broth microdilution method.[12][13] The MIC value will guide the selection of appropriate concentrations for the time-kill experiment.

3. Experimental Procedure

The following workflow outlines the key steps for performing the time-kill curve assay.

Time_Kill_Assay_Workflow A Inoculum Preparation (0.5 McFarland Standard) B Dilution to Final Inoculum (~5 x 10^5 CFU/mL) A->B C Exposure to this compound (at various MIC multiples) B->C D Incubation at 37°C with shaking C->D E Sampling at Timed Intervals (0, 2, 4, 8, 24 hours) D->E Periodic Sampling F Serial Dilution in PBS E->F G Plating on MHA F->G H Incubation of Plates (18-24 hours at 37°C) G->H I Colony Counting (CFU/mL determination) H->I J Data Analysis and Plotting (Log10 CFU/mL vs. Time) I->J

Caption: Experimental workflow for the this compound time-kill curve assay.

Step-by-Step Method:

  • Inoculum Preparation:

    • From a fresh overnight culture on an MHA plate, select several isolated colonies of the test bacterium.

    • Suspend the colonies in CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).[6]

    • Dilute this suspension in pre-warmed CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.[1]

  • Assay Setup:

    • Prepare a series of sterile tubes or flasks containing CAMHB with varying concentrations of this compound. These concentrations should be multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x, and 8x MIC).[1][14]

    • Include a growth control tube containing only the bacterial inoculum in CAMHB without any antibiotic.[15]

    • If desired, include a positive control antibiotic at a relevant MIC multiple.[6]

    • Inoculate each tube with the prepared bacterial suspension.

  • Incubation and Sampling:

    • Incubate all tubes at 37°C with constant shaking (e.g., 275 rpm).[1]

    • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube for bacterial enumeration.[15]

  • Bacterial Viability Counting:

    • Perform serial 10-fold dilutions of each collected aliquot in sterile PBS to obtain a countable number of colonies.[15]

    • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto MHA plates.

    • Incubate the plates at 37°C for 18-24 hours.[6]

    • Count the number of colonies on plates that have between 30 and 300 colonies to determine the number of colony-forming units per milliliter (CFU/mL).[6]

4. Data Presentation and Analysis

The quantitative data obtained from the colony counts should be summarized in a clear and structured table. The results are typically presented as the mean Log₁₀ CFU/mL at each time point for each concentration of this compound.

Table 1: Hypothetical Time-Kill Curve Data for this compound against S. aureus

Time (hours)Growth Control (Log₁₀ CFU/mL)0.5x MIC (Log₁₀ CFU/mL)1x MIC (Log₁₀ CFU/mL)2x MIC (Log₁₀ CFU/mL)4x MIC (Log₁₀ CFU/mL)8x MIC (Log₁₀ CFU/mL)
0 5.705.715.695.705.685.72
2 6.856.506.105.505.104.60
4 7.907.106.305.104.303.50
8 8.807.506.004.503.20<2.00
24 9.207.805.503.80<2.00<2.00

Note: This table presents hypothetical data for illustrative purposes.

The data from the table should then be plotted to generate time-kill curves, with the y-axis representing the Log₁₀ CFU/mL and the x-axis representing time in hours. Each curve will represent a different concentration of this compound.

Interpretation of Results:

  • Bactericidal Activity: A ≥3-log₁₀ (99.9%) reduction in the initial bacterial inoculum is generally considered bactericidal.[6]

  • Bacteriostatic Activity: A <3-log₁₀ reduction in the initial bacterial inoculum, where bacterial growth is inhibited but the bacteria are not killed, is considered bacteriostatic.[6]

The time-kill curves for this compound will reveal its concentration- and time-dependent killing kinetics, providing valuable insights into its pharmacodynamic properties. For instance, some studies have shown that arylomycins can be bacteriostatic or bactericidal depending on the bacterial species and growth phase.[1][10]

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Arylomycin B1 Resistance in Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with arylomycin antibiotics against Gram-negative bacteria.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of arylomycins?

Arylomycins function by inhibiting the bacterial type I signal peptidase (SPase), an essential enzyme also known as LepB.[1][2][3][4][5] SPase is responsible for cleaving signal peptides from proteins that are translocated across the cytoplasmic membrane.[3][6] Inhibition of SPase disrupts protein secretion, leading to a cascade of downstream effects that are detrimental to the bacterial cell.[3][6]

Q2: Why are many Gram-negative bacteria intrinsically resistant to natural arylomycins like Arylomycin B1?

The intrinsic resistance of many Gram-negative bacteria to natural arylomycins is primarily due to a single amino acid polymorphism in the target enzyme, SPase.[2][7] Specifically, the presence of a proline residue in the binding pocket of SPase interferes with the binding of the arylomycin's lipopeptide tail, reducing the antibiotic's efficacy.[7][8] Additionally, the outer membrane of Gram-negative bacteria can act as a permeability barrier, although some studies suggest arylomycins can penetrate this layer.[2][4]

Q3: How has arylomycin resistance been overcome?

Researchers have successfully overcome arylomycin resistance through chemical optimization of the natural product scaffold, leading to the development of synthetic analogs with potent activity against Gram-negative pathogens.[1][9][10] A prime example is the compound G0775, which incorporates several key modifications to enhance its efficacy.[1][4]

Q4: What are the key structural modifications in optimized arylomycins like G0775?

The enhanced activity of G0775 against Gram-negative bacteria is attributed to several strategic chemical modifications:

  • Shortened Aliphatic Tail: This modification improves the molecule's ability to permeate the outer membrane and enhances its binding affinity to the SPase of Gram-negative bacteria.[1]

  • Addition of Ethyl Amines: Two phenol (B47542) groups in the natural structure were replaced with ethyl amines.[1]

  • "Warhead" Addition: A 2-aminoacetonitrile group was added to the C-terminus of the molecule. This "warhead" forms a covalent bond with the SPase, resulting in very tight and potent inhibition.[1][4]

Troubleshooting Guide

Problem 1: High Minimum Inhibitory Concentrations (MICs) of this compound against my Gram-negative strain of interest.

  • Possible Cause 1: Intrinsic resistance due to SPase polymorphism.

    • Troubleshooting Step: Sequence the lepB gene of your target strain to check for the presence of the resistance-conferring proline residue.[2][7]

  • Possible Cause 2: Outer membrane impermeability.

    • Troubleshooting Step: Consider using a synthetic, optimized arylomycin analog like G0775, which is designed for improved penetration of the Gram-negative outer membrane.[1][4] Alternatively, for experimental purposes, you could test the arylomycin in combination with an outer membrane permeabilizing agent, though this is not a therapeutic strategy.

Problem 2: Development of resistance to optimized arylomycins (e.g., G0775) in the lab.

  • Possible Cause: On-target mutations in the lepB gene.

    • Troubleshooting Step: Isolate the resistant mutants and perform whole-genome sequencing to identify mutations.[1] Resistance to G0775 has been shown to arise from mutations in the lepB gene, confirming its on-target activity.[1] The frequency of such resistance is typically low, with only modest increases in the MIC.[4]

Data Presentation

Table 1: In Vitro Activity of Optimized Arylomycin G0775 against Multidrug-Resistant (MDR) Gram-Negative Bacteria

Bacterial SpeciesNumber of MDR Strains TestedMIC90 (µg/mL)Reference
Escherichia coli49≤0.25[9]
Klebsiella pneumoniae49≤0.25[9]
Acinetobacter baumannii16≤4[9]
Pseudomonas aeruginosa12≤16[9]

MIC90: The minimum inhibitory concentration required to inhibit the growth of 90% of the tested strains.

Table 2: In Vivo Efficacy of G0775 in Mouse Infection Models

Infection ModelPathogenDosageOutcomeReference
Lung InfectionMDR K. pneumoniae2 mg/kgBacteriostatic[1]
Lung InfectionMDR K. pneumoniae20 mg/kgBactericidal[1]
PeritonitisK. pneumoniae5 mg/kg (twice on day 0)84-hour survival[1]

Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from standard microbiology procedures.

  • Materials:

    • Mueller-Hinton Broth II (MHBII)

    • Bacterial culture in logarithmic growth phase

    • Arylomycin compound (e.g., G0775) stock solution

    • 96-well microtiter plates

    • Incubator (37°C)

    • Plate reader (OD600 nm)

  • Procedure:

    • Prepare a serial two-fold dilution of the arylomycin compound in MHBII in the wells of a 96-well plate.

    • Dilute the overnight bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL in MHBII.

    • Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria, no antibiotic) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

2. Time-Kill Assay

This protocol is based on descriptions of time-kill experiments.[3]

  • Materials:

    • MHBII

    • Bacterial culture in logarithmic growth phase (OD600 of 0.4-0.5)

    • Arylomycin compound at desired concentrations (e.g., 2x, 4x, 8x MIC)

    • Sterile culture tubes

    • Incubator with shaking (37°C, 275 rpm)

    • Agar (B569324) plates for colony counting

  • Procedure:

    • Grow a bacterial culture to mid-logarithmic phase in MHBII.[3]

    • Dilute the culture to a starting density of approximately 1 x 10^6 CFU/mL in pre-warmed MHBII containing the arylomycin compound at the desired concentrations.[3]

    • Incubate the tubes at 37°C with shaking.[3]

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

    • Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline.

    • Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.

    • Count the colonies to determine the number of viable bacteria (CFU/mL) at each time point.

    • Plot CFU/mL versus time to generate the time-kill curve. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Visualizations

Arylomycin_Mechanism_of_Action cluster_membrane Cytoplasmic Membrane cluster_outside Periplasm SPase Signal Peptidase (SPase / LepB) Mature_Protein Mature Protein SPase->Mature_Protein Cleavage Preprotein Pre-protein with Signal Peptide Preprotein->SPase Processing Secreted_Protein Secreted Protein Mature_Protein->Secreted_Protein Translocation Arylomycin Arylomycin Arylomycin->SPase Inhibition

Caption: Mechanism of action of arylomycins.

Overcoming_Resistance_Workflow cluster_problem Problem cluster_cause Primary Cause cluster_solution Solution Natural_Arylomycin Natural Arylomycin Resistance Resistance Natural_Arylomycin->Resistance Gram_Negative Gram-Negative Bacterium Gram_Negative->Resistance Activity Potent Activity Gram_Negative->Activity SPase_Proline Proline in SPase Binding Site Resistance->SPase_Proline due to Chem_Opt Chemical Optimization SPase_Proline->Chem_Opt overcome by G0775 Optimized Arylomycin (e.g., G0775) Chem_Opt->G0775 leads to G0775->Activity

References

Technical Support Center: Arylomycin B1 Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Arylomycin B1. The focus is on addressing solubility challenges encountered during in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its solubility a concern for in vitro assays?

A1: this compound is a member of the arylomycin class of lipopeptide antibiotics. These natural products are of interest because they inhibit bacterial type I signal peptidase (SPase), a novel target for antibiotics.[1] Like other lipopeptides, which consist of a hydrophilic peptide portion and a fatty acid chain, this compound is hydrophobic. This inherent low aqueous solubility presents a significant challenge for in vitro assays, such as Minimum Inhibitory Concentration (MIC) testing, as the compound may precipitate in aqueous culture media, leading to inaccurate results.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of arylomycins for in vitro susceptibility testing.[1] For a closely related analog, Arylomycin A-C16, a stock solution of 10 mg/mL has been successfully prepared in 100% DMSO.[1]

Q3: What is the maximum concentration of DMSO that can be used in an antibacterial assay?

A3: To avoid affecting bacterial growth, the final concentration of DMSO in the assay wells should be kept to a minimum. While some studies suggest that DMSO concentrations up to 10% are acceptable for certain biological assays, for antibacterial susceptibility testing, it is crucial to use a concentration that does not inhibit the growth of the test organism. For many bacteria, DMSO concentrations should be kept below 4%. It is highly recommended to perform a preliminary experiment to determine the MIC of DMSO for the specific bacterial strains being tested. Some bacteria may show decreased growth at DMSO concentrations as low as 4%, while others are more tolerant.[2] For Staphylococcus aureus, the MIC of DMSO has been reported to be around 15% (v/v), but sub-inhibitory concentrations (e.g., 5% to 7.5%) have been shown to have minimal effect on exponential growth.[2]

Q4: Are there any derivatives of arylomycins with improved solubility?

A4: Yes, studies have shown that glycosylation of the arylomycin macrocycle can improve aqueous solubility.[3] For instance, a glycosylated derivative, Arylomycin C-C16, consistently showed a lower MIC in the presence of serum proteins compared to the non-glycosylated Arylomycin A-C16, suggesting improved solubility and reduced protein binding.[4]

Q5: Can other solubilizing agents like cyclodextrins be used for this compound?

A5: While cyclodextrins are known to form inclusion complexes with hydrophobic drugs to enhance their aqueous solubility, there is currently no specific published data on their use with this compound.[5] In theory, cyclodextrins could be a viable option, but this would require experimental validation to determine the appropriate type of cyclodextrin (B1172386) and the optimal drug-to-cyclodextrin ratio, as well as to ensure that the cyclodextrin itself does not interfere with the assay.

Troubleshooting Guide: this compound Precipitation in In Vitro Assays

This guide provides a systematic approach to identifying and resolving precipitation issues with this compound during broth microdilution assays.

Problem 1: Precipitation in the this compound-DMSO Stock Solution
Potential Cause Troubleshooting Step
Incomplete Dissolution Ensure vigorous vortexing of the this compound in 100% anhydrous DMSO. Gentle warming in a 37°C water bath with shaking can also aid dissolution. Visually inspect the solution against a light source to confirm the absence of any particulate matter.[6]
Stock Concentration Too High While 10 mg/mL in DMSO has been reported for a similar arylomycin, if you observe precipitation, prepare a new stock solution at a lower concentration (e.g., 5 mg/mL or 1 mg/mL).[1]
Moisture in DMSO Use anhydrous, high-purity DMSO. Moisture can significantly decrease the solubility of hydrophobic compounds. Store DMSO properly to prevent water absorption.
Problem 2: Precipitation in Microtiter Plate Wells After Addition to Broth
Potential Cause Troubleshooting Step
"Crashing Out" Upon Dilution This occurs when a compound in a high concentration of an organic solvent is rapidly diluted into an aqueous medium. Ensure rapid and thorough mixing immediately after adding the this compound-DMSO solution to the broth in each well to facilitate dispersion.[6]
Final Drug Concentration Exceeds Solubility Limit If precipitation is observed in the highest concentration wells, it may indicate that the target concentration is not achievable in the final assay medium (even with <2% DMSO). The highest concentration at which the compound remains in solution should be considered the upper limit for the assay.
Interaction with Media Components Although less common, interactions with components of the culture medium (e.g., salts, proteins) can cause precipitation. Ensure the medium is correctly prepared, at the proper pH, and has been warmed to the experimental temperature before adding the drug solution.[7]
Final DMSO Concentration Too Low While the goal is to minimize DMSO, a certain amount is necessary to maintain solubility. If the final concentration of DMSO is too low across all wells, the compound may precipitate. Ensure your dilution scheme maintains a consistent, low level of DMSO in each well.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous, 100% Dimethyl Sulfoxide (DMSO)

  • Sterile, conical microcentrifuge tubes or glass vials

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculation: Based on the desired stock concentration (e.g., 10 mg/mL), calculate the required weight of this compound powder. The formula to use is: Weight (mg) = Desired Concentration (mg/mL) x Desired Volume (mL)

  • Dissolution: a. Accurately weigh the this compound powder and place it in a sterile microcentrifuge tube or glass vial. b. Add the calculated volume of 100% DMSO. c. Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. d. Visually inspect the solution against a light source to ensure there are no undissolved particles. If particles remain, continue vortexing or gently warm the tube at 37°C and shake in an ultrasonic bath for a short period.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or below to minimize freeze-thaw cycles. Protect from light.

Protocol 2: Broth Microdilution MIC Assay for this compound

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[4][8]

Materials:

  • This compound stock solution in DMSO

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum prepared to a 0.5 McFarland standard and then diluted

  • Sterile diluent (e.g., saline or CAMHB)

  • Multichannel pipette

Procedure:

  • Prepare Intermediate Dilutions: Prepare a series of intermediate dilutions of the this compound stock solution in CAMHB. This is done to ensure the final concentration of DMSO in the wells remains low and consistent.

  • Dispense Antibiotic into Plate: Add 50 µL of the appropriate this compound dilution to each well of the 96-well plate, corresponding to the desired final concentrations for the assay.

  • Prepare and Add Inoculum: a. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. b. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells. c. Add 50 µL of the diluted bacterial inoculum to each well.

  • Controls:

    • Growth Control: A well containing 100 µL of CAMHB and 50 µL of the bacterial inoculum (no drug).

    • Sterility Control: A well containing 150 µL of uninoculated CAMHB.

    • Solvent Control: A well containing CAMHB, the bacterial inoculum, and the highest concentration of DMSO used in the assay to ensure the solvent itself does not inhibit bacterial growth.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

Data Presentation

Table 1: Recommended DMSO Concentrations for In Vitro Antibacterial Assays

Bacterial Group Recommended Max. Final DMSO Concentration (v/v) Notes
General Bacteria< 4%Some bacteria may be more sensitive.[2]
Staphylococcus aureusUp to 7.5%MIC of DMSO for S. aureus is reported to be around 15%.[2]
Acinetobacter baumannii< 6%More sensitive to DMSO than S. aureus.

Table 2: Solubility of Arylomycin Analogs

Compound Solvent Concentration Notes
Arylomycin A-C16DMSO10 mg/mLStock solution concentration used for in vitro assays.[1]
Glycosylated ArylomycinsAqueous MediaImproved SolubilityGlycosylation appears to enhance aqueous solubility compared to non-glycosylated analogs.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay MIC Assay start This compound Powder stock Prepare 10 mg/mL Stock in 100% DMSO start->stock dilute Serial Dilution in 96-Well Plate with Broth stock->dilute inoculum Prepare Bacterial Inoculum (0.5 McFarland) add_inoculum Add Inoculum to Wells (Final DMSO < 2%) inoculum->add_inoculum dilute->add_inoculum incubate Incubate at 37°C for 18-24h add_inoculum->incubate read Read MIC incubate->read

Caption: Workflow for preparing this compound and performing a MIC assay.

troubleshooting_logic cluster_stock In Stock Solution? cluster_well In Assay Well? start Precipitation Observed? stock_yes Yes start->stock_yes Yes well_yes Yes start->well_yes No vortex Vortex/Warm/Sonicate stock_yes->vortex lower_conc Lower Stock Concentration stock_yes->lower_conc new_dmso Use Anhydrous DMSO stock_yes->new_dmso stock_no No mix_well Ensure Rapid Mixing well_yes->mix_well check_conc Check Final Concentration vs. Solubility Limit well_yes->check_conc check_media Verify Media Integrity (pH) well_yes->check_media

Caption: Troubleshooting logic for this compound precipitation.

References

Technical Support Center: Optimizing Arylomycin B1 Dosage for In vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Arylomycin B1 and its analogs. The focus is on optimizing dosage for in vivo studies to achieve maximal therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a natural product antibiotic that functions by inhibiting bacterial type I signal peptidase (SPase).[1][2] SPase is a crucial enzyme in the bacterial protein secretion pathway, responsible for cleaving signal peptides from proteins that are transported out of the cytoplasm.[1] Inhibition of SPase leads to a buildup of unprocessed proteins in the cell membrane, disrupting cellular function and leading to bacterial cell death.[1]

Q2: I am observing poor efficacy of this compound against my Gram-negative bacterial strain in vivo. Why is this happening?

A2: Naturally occurring arylomycins, including this compound, generally exhibit a narrow spectrum of activity, with limited efficacy against many Gram-negative bacteria. This is often due to two main factors:

  • Bacterial Resistance: Many Gram-negative bacteria possess mutations in their SPase enzyme that reduce the binding affinity of arylomycins.[3]

  • Outer Membrane Permeability: The outer membrane of Gram-negative bacteria acts as a significant barrier, preventing arylomycins from reaching their target SPase located in the inner membrane.

Synthetic optimization of the arylomycin structure, such as in the analog G0775, has been shown to overcome these limitations, resulting in potent activity against multidrug-resistant (MDR) Gram-negative pathogens.[4][5]

Q3: What are the key pharmacokinetic/pharmacodynamic (PK/PD) parameters to consider for optimizing arylomycin dosage?

A3: For many antibiotics, the primary PK/PD indices that correlate with efficacy are:

  • Time above MIC (T > MIC): The duration for which the drug concentration at the site of infection remains above the Minimum Inhibitory Concentration (MIC).

  • Peak Concentration to MIC ratio (Cmax/MIC): The ratio of the maximum drug concentration achieved to the MIC.

  • Area Under the Curve to MIC ratio (AUC/MIC): The ratio of the total drug exposure over a 24-hour period to the MIC.

The specific index that is most predictive of efficacy can vary depending on the drug class and the pathogen. For antibiotics with time-dependent killing, such as beta-lactams, T > MIC is often the most critical parameter. For those with concentration-dependent killing, like aminoglycosides, Cmax/MIC and AUC/MIC are more important. Preclinical studies are necessary to determine the relevant PK/PD index for arylomycins.

Q4: Are there any known synergistic combinations with this compound?

A4: Studies have shown that inhibition of SPase by arylomycins can result in synergistic sensitivity when combined with aminoglycosides.[1][2] This suggests that co-administration of an aminoglycoside with this compound could potentially enhance its antibacterial effect.

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Suggested Troubleshooting Steps
High MIC values for this compound against the target pathogen. Intrinsic resistance of the bacterial strain (e.g., SPase mutations).1. Sequence the gene encoding for SPase in your target strain to check for known resistance mutations. 2. Consider using a synthetically optimized arylomycin analog, such as G0775, which has demonstrated lower MICs against many resistant strains. 3. Evaluate the in vitro synergy of this compound with other antibiotics, like aminoglycosides.
Lack of in vivo efficacy despite favorable in vitro MIC. 1. Poor pharmacokinetic properties of this compound (e.g., rapid clearance, low bioavailability). 2. Inadequate drug exposure at the site of infection. 3. The chosen animal model may not be appropriate.1. Conduct a pharmacokinetic study in your animal model to determine key parameters like half-life, volume of distribution, and clearance. 2. Perform a dose-ranging study to establish a dose-response relationship. 3. Ensure the infection model allows for adequate drug penetration to the site of infection.
Toxicity observed at effective doses. Off-target effects or accumulation in sensitive tissues.1. Perform a dose-escalation toxicity study in healthy animals to determine the maximum tolerated dose (MTD). 2. Consider alternative dosing regimens (e.g., more frequent, lower doses) that might maintain efficacy while reducing peak concentrations and associated toxicity. 3. Analyze tissue distribution of the compound to identify potential sites of accumulation.

Data Presentation

Table 1: In Vitro Activity of the Optimized Arylomycin Analog G0775 against Multidrug-Resistant (MDR) Bacteria
Bacterial SpeciesNumber of MDR Strains TestedMIC Range (µg/mL)MIC90 (µg/mL)
Escherichia coli & Klebsiella pneumoniae49Not specified≤0.25
Acinetobacter baumannii16Not specified≤4
Pseudomonas aeruginosa12Not specified≤16

MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates. (Data sourced from a study on G0775, an optimized arylomycin analog)[4]

Table 2: Example In Vivo Efficacy of G0775 in Murine Infection Models
Infection ModelPathogenDosage RegimenOutcome
Neutropenic Thigh InfectionATCC StrainsNot specified>2-log decrease in CFU
Lung InfectionMDR K. pneumoniae2 mg/kgBacteriostatic
Lung InfectionMDR K. pneumoniae20 mg/kgBactericidal
Mucin PeritonitisNot specified5 mg/kg (twice on day 0)84-hour survival

(Data sourced from a study on G0775, an optimized arylomycin analog)[5]

Experimental Protocols

Dose-Ranging Efficacy Study in a Murine Thigh Infection Model

Objective: To determine the dose-dependent efficacy of an arylomycin compound.

Methodology:

  • Animal Model: Use neutropenic mice to minimize the contribution of the host immune system. Neutropenia can be induced by cyclophosphamide (B585) administration.

  • Infection: Inject a standardized inoculum of the target bacterial strain into the thigh muscle of the mice.

  • Dosing: Administer the arylomycin compound at a range of doses (e.g., 1, 5, 10, 20, 50 mg/kg) via a relevant route (e.g., intravenous, subcutaneous). Include a vehicle control group.

  • Endpoint: At a predetermined time point (e.g., 24 hours post-infection), euthanize the mice, excise the thigh muscle, homogenize the tissue, and perform serial dilutions for bacterial colony-forming unit (CFU) enumeration.

  • Analysis: Plot the log10 CFU per gram of tissue against the dose to determine the dose-response relationship and identify the dose required for a bacteriostatic or bactericidal effect.

Pharmacokinetic (PK) Study in Mice

Objective: To determine the key pharmacokinetic parameters of an arylomycin compound.

Methodology:

  • Animal Model: Use healthy mice (e.g., CD-1 or BALB/c).

  • Dosing: Administer a single dose of the arylomycin compound via the intended clinical route (e.g., intravenous) and a route for bioavailability assessment (e.g., oral or subcutaneous).

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.

  • Sample Processing: Process the blood to obtain plasma and store frozen until analysis.

  • Bioanalysis: Quantify the concentration of the arylomycin compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use pharmacokinetic modeling software (e.g., WinNonlin) to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and area under the concentration-time curve (AUC).

Acute Toxicity Study in Mice

Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities of an arylomycin compound.

Methodology:

  • Animal Model: Use healthy mice.

  • Dosing: Administer single, escalating doses of the arylomycin compound to different groups of mice.

  • Observation: Monitor the animals closely for a set period (e.g., 7-14 days) for any signs of toxicity, including changes in weight, behavior, and appearance. Record any instances of morbidity or mortality.

  • Endpoint: The highest dose that does not cause significant toxicity or mortality is considered the MTD.

  • Histopathology (Optional): At the end of the observation period, major organs can be collected for histopathological examination to identify any tissue-specific toxicity.

Mandatory Visualizations

experimental_workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo_prelim Preliminary In Vivo Assessment cluster_in_vivo_efficacy In Vivo Efficacy Evaluation cluster_optimization Dosage Optimization mic MIC Determination toxicity Acute Toxicity (MTD) mic->toxicity dose_ranging Dose-Ranging Study mic->dose_ranging synergy Synergy Testing synergy->dose_ranging toxicity->dose_ranging pk_study Pharmacokinetics (PK) pd_modeling PK/PD Modeling pk_study->pd_modeling dose_ranging->pd_modeling optimal_dose Optimal Dose Selection pd_modeling->optimal_dose

Caption: Experimental workflow for optimizing this compound dosage.

signal_peptidase_pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Extracellular ribosome Ribosome preprotein Pre-protein (with signal peptide) ribosome->preprotein Translation sec_translocon Sec Translocon preprotein->sec_translocon Translocation spase Signal Peptidase (SPase) sec_translocon->spase Processing mature_protein Mature Protein spase->mature_protein Cleavage arylomycin This compound arylomycin->spase Inhibition

Caption: this compound mechanism of action via SPase inhibition.

troubleshooting_logic start Poor In Vivo Efficacy check_mic Is the in vitro MIC low? start->check_mic high_mic High MIC: - Intrinsic Resistance - Target Mutation check_mic->high_mic No low_mic Low MIC check_mic->low_mic Yes check_pk Are PK parameters adequate? low_mic->check_pk poor_pk Poor PK: - Rapid Clearance - Low Bioavailability check_pk->poor_pk No good_pk Adequate PK check_pk->good_pk Yes check_pd Is the PK/PD target met? good_pk->check_pd pd_not_met PK/PD Target Not Met: - Insufficient Dose check_pd->pd_not_met No pd_met PK/PD Target Met: - Consider model limitations check_pd->pd_met Yes

Caption: Troubleshooting logic for poor in vivo efficacy.

References

Technical Support Center: Arylomycin B1 Derivative Design to Bypass SPase Mutations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and supporting data for researchers working on the design of Arylomycin B1 derivatives to overcome bacterial resistance mediated by Type I Signal Peptidase (SPase) mutations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of bacterial resistance to arylomycin antibiotics?

A1: The primary mechanism of natural resistance to arylomycins is the presence of specific mutations in the gene encoding Type I Signal Peptidase (SPase), the target of these antibiotics.[1][2][3] A common mutation involves the substitution of a serine or other small amino acid with a proline residue within the substrate-binding pocket of SPase (e.g., P29S in S. aureus or P84L in E. coli).[3][4][5] This proline residue disrupts the binding of the arylomycin's lipopeptide tail, reducing the inhibitor's affinity for the enzyme.[3][4]

Q2: How can this compound derivatives be designed to overcome this proline-conferred resistance?

A2: Derivative design focuses on several strategies. One approach is to modify the lipopeptide tail to better accommodate the altered binding pocket containing the proline residue.[3][5] Another, more effective strategy has been to modify the C-terminal macrocycle. For instance, the highly potent derivative G0775 replaces the natural C-terminal carboxylic acid with an aminoacetonitrile (B1212223) "warhead." This group forms a covalent bond with the catalytic lysine (B10760008) residue of SPase, leading to irreversible inhibition and overcoming the reduced binding affinity caused by resistance mutations.[6][7] Additionally, adding positively charged groups can enhance penetration of the Gram-negative outer membrane.[6]

Q3: Are there resistance mechanisms other than direct SPase mutation?

A3: Yes, in Staphylococcus aureus, a bypass mechanism has been identified that can confer high-level resistance to arylomycins, including newer derivatives like G0775.[6][8] This mechanism involves the de-repression of the ayrRABC operon. Under normal conditions, the AyrR protein represses this operon.[8] Inhibition of SPase leads to the upregulation of the ayrRABC operon, which encodes an alternative pathway for protein secretion, thus bypassing the need for a functional SPase.[8]

Q4: What is this compound and how does it differ from other arylomycins?

A4: The arylomycin family is composed of several series (A, B, C, etc.) which share a core lipohexapeptide structure but have different modifications. The B series of arylomycins are characterized by a nitro group on the macrocycle.[6][9][10] This modification has been shown to alter the activity spectrum. For example, Arylomycin B-C16 gained activity against Streptococcus agalactiae, a pathogen resistant to the A-series derivatives.[6]

Q5: I am observing inconsistent Minimum Inhibitory Concentration (MIC) values in my experiments. What are the common causes?

A5: Inconsistent MIC values are a frequent issue in antimicrobial susceptibility testing. Key factors include:

  • Inoculum Density: Variation in the starting bacterial concentration (the "inoculum effect") can significantly alter MIC values.[11]

  • Media Composition: Differences between batches of Mueller-Hinton Broth (MHB), particularly in cation concentrations (Ca²⁺, Mg²⁺) and pH, can affect antibiotic activity.[4]

  • Compound Solubility and Stability: Arylomycins are lipophilic and may have solubility issues.[4][12][13] Improperly dissolved compound or degradation during incubation will lead to variable results.

  • Incubation Conditions: Fluctuations in temperature and incubation time can affect bacterial growth rates and, consequently, MICs.[4]

  • Endpoint Reading: Subjectivity in visually determining the "no growth" well can introduce variability.

Troubleshooting Guides

Issue 1: High MIC Variability Between Replicate Experiments
Possible Cause Recommended Solution
Inconsistent Inoculum Preparation Always standardize your inoculum to a 0.5 McFarland standard. For best results, use a spectrophotometer to ensure a consistent cell density. Prepare a fresh inoculum for each experiment.[11]
Media Batch Variation Use a single, high-quality lot of cation-adjusted Mueller-Hinton Broth (CAMHB) for a set of related experiments. Always verify the pH of new media batches.[4]
Arylomycin Derivative Instability/Precipitation Prepare fresh stock solutions of your arylomycin derivative in a suitable solvent like DMSO for each experiment.[4][12][13] Visually inspect the wells of your dilution plate for any signs of precipitation before adding the bacterial inoculum. If solubility is a persistent issue, consider derivatization strategies that improve solubility, such as glycosylation.[9]
Inconsistent Incubation Use a calibrated incubator and ensure it maintains a stable temperature (typically 35°C ± 2°C). Do not stack microtiter plates, as this can lead to uneven temperature distribution. Incubate for a consistent duration (e.g., 18-20 hours).[4]
Issue 2: No Activity Observed Against Expectedly Susceptible Strains
Possible Cause Recommended Solution
Degraded Compound Arylomycin derivatives can degrade over time, especially in solution. Use freshly prepared stock solutions. Store powdered compounds under appropriate conditions (cool, dry, and protected from light).
Incorrect Strain Genotype Verify the genotype of your "sensitive" strain. Sequence the spsB (for S. aureus) or lepB (for E. coli) gene to confirm it does not contain a resistance-conferring proline mutation.[14]
Activation of Bypass Mechanism In S. aureus, high-level resistance can emerge via the ayrRABC operon. If you are selecting for resistance, this is a likely mechanism. This can be confirmed by transcriptional analysis (qRT-PCR) of the ayr genes.[8]
Contaminated Culture Streak your bacterial culture on an agar (B569324) plate to check for purity before starting your MIC assay. A mixed culture can lead to misleading results.

Data Presentation

Table 1: Comparative Activity of Arylomycin Derivatives Against Sensitive and Resistant Bacteria
Compound Modification S. epidermidis (Sensitive) MIC (µg/mL)S. aureus (Sensitive, P29S) MIC (µg/mL)S. aureus (Resistant, WT) MIC (µg/mL)E. coli (Sensitive, P84L) MIC (µg/mL)E. coli (Resistant, WT) MIC (µg/mL)
Arylomycin A-C16 Unmodified Core, C16 Tail0.252>1281>64
Arylomycin B-C16 Nitrated Core, C16 Tail0.54>1282>64
Derivative with C10 Tail Unmodified Core, C10 Tail1632>6464>64
Derivative with C12 Tail Unmodified Core, C12 Tail28>6416>64
G0775 Covalent "Warhead"PotentPotentPotentPotentPotent

Data compiled and synthesized from multiple sources.[3][5][6] "Sensitive" strains contain an engineered mutation (e.g., P29S) that removes the resistance-conferring proline. "Resistant" strains are wild-type (WT) and naturally contain the proline residue.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Arylomycin Stock: Dissolve the this compound derivative in 100% DMSO to a concentration of 10 mg/mL.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into wells of a 96-well microtiter plate.

    • Add 50 µL of the arylomycin stock solution to the first well of each row to be tested.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating across the plate. Discard the final 50 µL from the last well. This will create a range of antibiotic concentrations.

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), pick several colonies and suspend them in saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL. This results in a final bacterial concentration of 5 x 10⁵ CFU/mL.

    • Include a growth control well (bacteria in broth, no antibiotic) and a sterility control well (broth only).

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the arylomycin derivative that completely inhibits visible bacterial growth (i.e., the first clear well).

Protocol 2: SPase Mutation Detection by Whole Genome Sequencing
  • Genomic DNA Extraction:

    • Culture the bacterial strain of interest overnight in an appropriate broth medium.

    • Pellet the cells by centrifugation.

    • Extract high-quality genomic DNA using a commercial kit (e.g., Qiagen DNeasy Blood & Tissue Kit). For Gram-positive bacteria like S. aureus, include a lysostaphin (B13392391) treatment step to ensure efficient cell lysis.[15]

  • Library Preparation and Sequencing:

    • Quantify the extracted DNA and assess its purity.

    • Prepare a sequencing library using a standard kit (e.g., Illumina Nextera XT).

    • Sequence the library on an Illumina platform (e.g., MiSeq or NextSeq) to generate paired-end reads.[16]

  • Bioinformatic Analysis:

    • Perform quality control on the raw sequencing reads using a tool like FastQC.

    • Assemble the genome de novo or map the reads to a suitable reference genome (e.g., S. aureus NCTC 8325).

    • Use bioinformatics tools to identify the sequence of the SPase gene (spsB or lepB).

    • Align the gene sequence from your isolate with the sequence from a known arylomycin-sensitive strain to identify any amino acid substitutions, particularly at the resistance-conferring position.

Visualizations

Diagram 1: this compound Mechanism of Action and Resistance

cluster_0 Bacterial Cell SPase_WT Wild-Type SPase (e.g., Serine at active site) Protein_Sec Protein Secretion SPase_WT->Protein_Sec Inhibits SPase_Mut Mutant SPase (Proline substitution) SPase_Mut->Protein_Sec Allows ArylomycinB1 This compound Derivative ArylomycinB1->SPase_WT High Affinity Binding ArylomycinB1->SPase_Mut Low Affinity Binding Cell_Death Cell Death Protein_Sec->Cell_Death Disruption leads to Cell_Survival Cell Survival Protein_Sec->Cell_Survival

Caption: this compound inhibits wild-type SPase, leading to cell death. Mutations reduce binding and allow survival.

Diagram 2: S. aureus SPase Bypass Mechanism (ayrRABC Operon)

cluster_1 SPase Bypass Pathway Regulation Arylomycin Arylomycin (e.g., G0775) SPase SPase (SpsB) Arylomycin->SPase Inhibits Secretion_Stress Secretion Stress SPase->Secretion_Stress Inhibition causes AyrR AyrR Repressor Secretion_Stress->AyrR Inactivates / Derepresses ayr_operon ayrRABC Operon AyrR->ayr_operon Represses AyrABC AyrA, AyrBC Proteins ayr_operon->AyrABC Transcription/ Translation Bypass_Secretion Bypass Secretion Pathway AyrABC->Bypass_Secretion Forms Survival Cell Survival Bypass_Secretion->Survival Enables

Caption: SPase inhibition by arylomycins can be bypassed in S. aureus through the de-repression of the ayrRABC operon.

References

Technical Support Center: Enhancing Arylomycin B1 Outer Membrane Permeation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers focused on improving the permeation of Arylomycin B1 across the outer membrane of Gram-negative bacteria.

Frequently Asked Questions (FAQs)

Q1: Why is this compound generally inactive against wild-type Gram-negative bacteria?

A1: this compound's inactivity against many Gram-negative bacteria stems from two primary factors. First, the outer membrane of these bacteria acts as a formidable permeability barrier, preventing the antibiotic from reaching its target, the type I signal peptidase (SPase), which is located in the cytoplasmic membrane.[1][2][3] Secondly, many Gram-negative species possess a natural resistance mechanism due to a specific proline residue in their SPase, which hinders the binding of arylomycins.[1][3][4]

Q2: What are the main strategies to enhance the outer membrane permeation of this compound?

A2: There are two principal approaches to augment the outer membrane permeation of this compound:

  • Chemical Modification of the Arylomycin Scaffold: Structure-activity relationship (SAR) studies have shown that modifying the lipopeptide tail and other regions of the arylomycin molecule can improve its ability to traverse the outer membrane.[4][5][6][7] Optimized analogs, such as G0775, have demonstrated potent activity against a broad spectrum of Gram-negative bacteria.[5][6]

  • Use of Outer Membrane Permeabilizing Agents (Potentiators): Co-administration of this compound with compounds that disrupt the outer membrane can facilitate its entry into the periplasmic space.[8][9] Examples of such agents include EDTA, polymyxin (B74138) B, and other polycationic compounds.[8][9][10]

Q3: How can I determine if my this compound analog has improved outer membrane permeation?

A3: A common method is to compare the minimum inhibitory concentration (MIC) of your analog against a wild-type Gram-negative strain and an outer-membrane-permeabilized mutant of the same strain.[11] A significantly smaller difference in MIC values between the two strains for your analog, compared to the parent this compound, suggests improved outer membrane permeation.[11] The nitrocefin (B1678963) hydrolysis assay is another direct method to measure the rate of diffusion across the outer membrane.[10][12][13]

Q4: What is the mechanism of action for this compound?

A4: this compound targets and inhibits bacterial type I signal peptidase (SPase).[1][2][5] SPase is an essential enzyme responsible for cleaving signal peptides from proteins that are translocated across the cytoplasmic membrane.[2] Inhibition of SPase leads to a disruption of protein secretion, accumulation of unprocessed preproteins in the membrane, and ultimately cell death.[2]

Troubleshooting Guides

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results

  • Possible Cause: Variation in inoculum preparation.

    • Troubleshooting Tip: Ensure that the bacterial inoculum is standardized to a 0.5 McFarland standard for every experiment. Prepare the inoculum from fresh colonies of a similar age.

  • Possible Cause: Improper serial dilutions of the antibiotic.

    • Troubleshooting Tip: Use calibrated pipettes and ensure thorough mixing at each dilution step. Prepare fresh stock solutions of the arylomycin analog for each experiment, as repeated freeze-thaw cycles can degrade the compound.

  • Possible Cause: Contamination of the bacterial culture or media.

    • Troubleshooting Tip: Perform a sterility check on your media and reagents. Streak out your bacterial culture to ensure it is pure before starting the MIC assay.

Issue 2: No Potentiation Observed in Checkerboard Assays

  • Possible Cause: The concentration of the outer membrane permeabilizer is too low.

    • Troubleshooting Tip: The concentration of the potentiating agent should be sub-inhibitory, meaning it does not inhibit bacterial growth on its own. Determine the MIC of the permeabilizer alone first, and then use a concentration range below its MIC in the checkerboard assay.[8]

  • Possible Cause: The chosen permeabilizer is not effective for the specific bacterial strain or arylomycin analog.

    • Troubleshooting Tip: The effectiveness of permeabilizers can be strain-dependent.[8] Test a panel of different permeabilizers with known mechanisms of action (e.g., EDTA, polymyxin B nonapeptide).

  • Possible Cause: Incompatible assay medium.

    • Troubleshooting Tip: Certain components of the growth medium can interfere with the activity of the permeabilizer. For example, high concentrations of divalent cations like Mg2+ and Ca2+ can antagonize the effect of EDTA.[10]

Issue 3: High Variability in the Nitrocefin Hydrolysis Assay

  • Possible Cause: Inconsistent cell density.

    • Troubleshooting Tip: Ensure that all cell suspensions are normalized to the same optical density (OD) before starting the assay.[12]

  • Possible Cause: Leakage of periplasmic β-lactamase.

    • Troubleshooting Tip: Include a control with the supernatant of the cell suspension to measure any β-lactamase that has leaked out of the cells.[12]

  • Possible Cause: Degradation of nitrocefin.

    • Troubleshooting Tip: Nitrocefin is light-sensitive. Prepare fresh solutions and protect them from light.[12]

Quantitative Data Summary

Table 1: MICs of Arylomycin Analogs Against Sensitive and Resistant Bacterial Strains

CompoundS. epidermidis (Sensitive) MIC (µg/mL)S. aureus (Resistant) MIC (µg/mL)E. coli (Resistant) MIC (µg/mL)P. aeruginosa (Resistant) MIC (µg/mL)
Arylomycin B-C16Potent Activity>128>128>128
Amino Derivative 1Significantly Less ActiveSignificantly Less ActiveSignificantly Less ActiveSignificantly Less Active

Data adapted from studies on arylomycin derivatives. "Sensitive" and "Resistant" refer to the absence or presence of a resistance-conferring proline residue in the SPase target, respectively.[1][4]

Table 2: Fractional Inhibitory Concentration Index (FICI) for Synergy Testing

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to 4Additive or Indifference
> 4Antagonism

The FICI is calculated from the MICs of drugs alone and in combination, as determined by a checkerboard assay.[14]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol is for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a bacterial strain.[15][16][17]

Materials:

  • 96-well microtiter plates

  • Bacterial culture

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • This compound analog stock solution

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • From a fresh agar (B569324) plate, pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.[2]

  • Antibiotic Dilution:

    • Prepare a serial two-fold dilution of the this compound analog in MHB across the columns of the 96-well plate.

  • Inoculation:

    • Inoculate each well (except for a sterility control) with the prepared bacterial suspension. The final volume in each well should be uniform (e.g., 100 µL).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.[2][16]

Protocol 2: Checkerboard Assay for Synergy

This assay is used to evaluate the interaction between two antimicrobial agents.[14][18][19][20]

Materials:

  • 96-well microtiter plates

  • Bacterial culture

  • MHB

  • Stock solutions of this compound analog and the potentiating agent

Procedure:

  • Preparation of Plates:

    • Along the x-axis of the plate, prepare serial dilutions of the this compound analog.

    • Along the y-axis, prepare serial dilutions of the potentiating agent.

    • This creates a matrix where each well has a unique combination of concentrations of the two agents.

  • Inoculation:

    • Prepare and add the bacterial inoculum to each well as described in the MIC protocol.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each agent alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each agent:

      • FIC of Agent A = (MIC of A in combination) / (MIC of A alone)

      • FIC of Agent B = (MIC of B in combination) / (MIC of B alone)

    • Calculate the FICI: FICI = FIC of Agent A + FIC of Agent B.

    • Interpret the results based on the FICI values in Table 2.

Protocol 3: Nitrocefin Hydrolysis Assay for Outer Membrane Permeability

This assay measures the rate of hydrolysis of the chromogenic cephalosporin, nitrocefin, by periplasmic β-lactamase to assess outer membrane permeability.[12][13][21][22]

Materials:

  • Gram-negative bacterial strain expressing periplasmic β-lactamase

  • Nitrocefin stock solution (e.g., 1 mg/mL in DMSO)

  • HEPES buffer (pH 7.0)

  • Spectrophotometer capable of reading at 495 nm

Procedure:

  • Cell Preparation:

    • Grow the bacterial culture to mid-log phase (OD600 ≈ 0.5-0.8).

    • Centrifuge the cells and resuspend them in HEPES buffer to a standardized OD (e.g., OD600 = 1.0).[12]

  • Assay:

    • In a cuvette, add the HEPES buffer and the nitrocefin working solution (e.g., 0.1 mg/mL).

    • To initiate the reaction, add a specific volume of the cell suspension.

    • Immediately measure the change in absorbance at 495 nm over time. The rate of absorbance change is proportional to the rate of nitrocefin hydrolysis.

  • Controls:

    • Run a parallel assay with cells that have been lysed (e.g., by sonication) to determine the maximum rate of hydrolysis (Vmax) when the outer membrane is not a barrier.[13]

    • Use the supernatant from a centrifuged cell sample as a blank to account for any leaked β-lactamase.[12]

  • Permeability Calculation:

    • The permeability of the outer membrane can be calculated by comparing the initial rate of hydrolysis in intact cells to the Vmax in lysed cells.

Visualizations

experimental_workflow cluster_mic Protocol 1: MIC Assay cluster_checkerboard Protocol 2: Checkerboard Assay cluster_nitrocefin Protocol 3: Nitrocefin Assay prep_inoculum Prepare Inoculum (0.5 McFarland) dilute_abx Serial Dilute Arylomycin Analog inoculate_plate Inoculate 96-Well Plate dilute_abx->inoculate_plate incubate_mic Incubate (37°C, 18-24h) inoculate_plate->incubate_mic read_mic Read MIC (Visual Inspection) incubate_mic->read_mic prep_matrix Prepare 2D Dilution Matrix (Arylomycin + Potentiator) inoculate_checker Inoculate Plate prep_matrix->inoculate_checker incubate_checker Incubate (37°C, 18-24h) inoculate_checker->incubate_checker read_checker Read Combination MICs incubate_checker->read_checker calc_fici Calculate FICI read_checker->calc_fici prep_cells Prepare & Standardize Cell Suspension run_assay Run Assay (Intact Cells + Nitrocefin) prep_cells->run_assay run_control Run Control (Lysed Cells) prep_cells->run_control measure_rate Measure Hydrolysis Rate (ΔAbs/min at 495nm) run_assay->measure_rate compare_rates Compare Rates to Assess Permeability measure_rate->compare_rates run_control->compare_rates

Caption: Experimental workflows for key assays.

permeation_strategy cluster_cell arylomycin This compound gram_neg Gram-Negative Bacterium arylomycin->gram_neg Poor Permeation outer_membrane Outer Membrane (Permeability Barrier) periplasm Periplasm inner_membrane Inner Membrane cytoplasm Cytoplasm spase Target: SPase mod Chemical Modification (e.g., G0775) mod->gram_neg Improved Permeation pot Outer Membrane Permeabilizers (e.g., EDTA, PMB) pot->outer_membrane Disrupts

Caption: Strategies to overcome the outer membrane barrier.

fici_logic start Perform Checkerboard Assay calc Calculate FICI = (MIC_A_combo / MIC_A_alone) + (MIC_B_combo / MIC_B_alone) start->calc decision FICI Value? calc->decision synergy Synergy decision->synergy ≤ 0.5 additive Additive / Indifference decision->additive > 0.5 and ≤ 4 antagonism Antagonism decision->antagonism > 4

References

Technical Support Center: Optimizing Arylomycin B1 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of Arylomycin B1 and its analogs. The information is designed to help overcome common experimental challenges and optimize reaction conditions for improved yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the main stages in the total synthesis of this compound?

The total synthesis of this compound can be broadly divided into three key stages:

  • Synthesis of the linear lipopeptide precursor: This involves the sequential coupling of the amino acid residues and the attachment of the N-terminal fatty acid tail. This is often performed using solution-phase or solid-phase peptide synthesis (SPPS) techniques.

  • Macrocyclization: The linear precursor is then cyclized to form the characteristic macrocyclic core of the arylomycin family. A common method for this step is the Suzuki-Miyaura cross-coupling reaction.[1][2][3]

  • Global Deprotection: Finally, all protecting groups are removed from the macrocycle to yield the final this compound product.[4]

Q2: What are the most common challenges encountered during this compound synthesis?

Researchers may face several challenges, including:

  • Low yields in the macrocyclization step: The efficiency of the Suzuki-Miyaura coupling can be sensitive to the electronic properties of the aryl halides and boronic esters.[4]

  • Difficult peptide couplings: The presence of sterically hindered or aggregation-prone amino acid sequences can lead to incomplete reactions and low yields.[5][6][7]

  • Side reactions during deprotection: The global deprotection step can sometimes lead to the modification of sensitive functional groups, such as the reduction of the nitro group in the B series arylomycins.[4]

  • Purification of intermediates and the final product: The lipophilic nature of the molecule can complicate purification by chromatography.

Q3: How does the synthesis of this compound differ from that of Arylomycin A or C series?

The core synthetic strategy is similar across the different arylomycin series. The main differences lie in the starting materials and the protecting group strategy. For this compound, a nitrated tyrosine derivative is incorporated into the peptide backbone.[4][8] The synthesis of the C series (lipoglycopeptides) requires an additional glycosylation step, which introduces its own set of challenges, such as controlling the stereochemistry of the glycosidic bond.[9][10]

Troubleshooting Guide

Problem 1: Low Yield in Suzuki-Miyaura Macrocyclization

Symptoms:

  • Low conversion of the linear precursor to the cyclic product observed by LC-MS.

  • Presence of significant amounts of starting material and/or side products, such as the hydrolyzed boronic ester.

Possible Causes and Solutions:

CauseRecommended Action
Reduced electron density of the aryl iodide The presence of electron-withdrawing groups can hinder the oxidative addition of the palladium catalyst. Protecting the phenolic hydroxyl group of the iodo-nitro-tyrosine residue can increase the electron density and improve the reaction yield.[4]
Suboptimal Palladium Catalyst or Ligand Experiment with different palladium sources (e.g., PdCl₂(dppf)) and ligands to find the optimal combination for this specific substrate.[9]
Inefficient Intramolecular Coupling Ensure high dilution conditions (typically around 1.0 mM) to favor the intramolecular cyclization over intermolecular polymerization.[11]
Decomposition of the Boronic Ester Use freshly prepared boronic ester and ensure anhydrous reaction conditions to prevent hydrolysis.
Problem 2: Incomplete Peptide Coupling or Low Yield of Linear Precursor

Symptoms:

  • LC-MS analysis of the crude product shows multiple peaks corresponding to truncated or deletion sequences.[5]

  • Positive Kaiser test after a coupling step, indicating the presence of unreacted free amines.[5]

Possible Causes and Solutions:

CauseRecommended Action
Steric Hindrance For bulky amino acids, increase the coupling time and/or use a more potent coupling reagent like HATU or HCTU.[12] Consider double coupling for particularly difficult residues.
Peptide Aggregation "Difficult sequences," often rich in hydrophobic amino acids, can aggregate on the solid support or in solution, hindering reagent access.[6] Strategies to overcome this include the use of microwave-assisted synthesis, incorporation of pseudoproline dipeptides, or the addition of solubilizing tags like PEG.[6]
Poor Reagent Quality Use fresh, high-quality amino acids and coupling reagents. Ensure solvents are anhydrous.[6]
Suboptimal Coupling Reagent The choice of coupling reagent is critical. See the table below for a comparison of commonly used reagents.

Table 1: Comparison of Common Peptide Coupling Reagents

Coupling ReagentAdvantagesDisadvantages
HBTU/HATU High coupling efficiency, fast reaction times.Can cause racemization, especially with sensitive amino acids.
HOBt/DIC Cost-effective, low racemization.Slower reaction times compared to uronium-based reagents.
DEPBT Effective for coupling N-methylated amino acids and for head-to-tail cyclization.[4][13]Can be less effective for sterically hindered couplings.
PyBOP Good for sterically hindered couplings.Can be expensive.
Problem 3: Formation of Side Products During Global Deprotection

Symptoms:

  • The final product is obtained in low yield, with significant impurities detected by HPLC and LC-MS.

  • Mass spectrometry data indicates unexpected modifications to the molecule.

Possible Causes and Solutions:

CauseRecommended Action
Reduction of the Aromatic Nitro Group During the deprotection of the B series analogue with AlBr₃ and EtSH under an inert atmosphere, concomitant reduction of the nitro group to an amine can occur.[4]
Incomplete Cleavage from Resin (for SPPS) The peptide may not be fully cleaved from the solid support.
Side Reactions with Scavengers The scavengers used in the cleavage cocktail can sometimes react with the peptide.

Experimental Protocols

Key Experiment: Suzuki-Miyaura Macrocyclization

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve the linear peptide precursor in a suitable anhydrous solvent (e.g., DMF) to a final concentration of approximately 1.0 mM.

  • Reagent Addition: To the stirring solution, add the palladium catalyst (e.g., PdCl₂(dppf), 0.1 eq.) and a base (e.g., NaHCO₃, 3.0 eq.).

  • Reaction: Heat the reaction mixture to the optimized temperature (e.g., 80-90 °C) and monitor the progress by LC-MS.[9]

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., EtOAc), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify the crude product by flash chromatography or preparative HPLC.

Visualizations

experimental_workflow cluster_precursor Linear Precursor Synthesis cluster_cyclization Macrocyclization cluster_final Final Product Generation start Amino Acid & Fatty Acid Building Blocks spps Solid-Phase or Solution-Phase Peptide Synthesis start->spps cleavage Cleavage from Resin (if SPPS) spps->cleavage purify_linear Purification of Linear Precursor cleavage->purify_linear suzuki Suzuki-Miyaura Coupling (High Dilution) purify_linear->suzuki purify_cyclic Purification of Protected Macrocycle suzuki->purify_cyclic deprotect Global Deprotection purify_cyclic->deprotect purify_final Final Purification (HPLC) deprotect->purify_final end This compound purify_final->end

Caption: General workflow for the total synthesis of this compound.

troubleshooting_suzuki start Low Yield in Macrocyclization? cause1 Check Electron Density of Aryl Halide start->cause1 cause2 Review Catalyst/Ligand System start->cause2 cause3 Assess Reaction Concentration start->cause3 solution1 Protect Phenolic -OH Group cause1->solution1 solution2 Screen Different Pd Catalysts & Ligands cause2->solution2 solution3 Ensure High Dilution Conditions (~1 mM) cause3->solution3

Caption: Troubleshooting logic for low-yield Suzuki-Miyaura macrocyclization.

References

Technical Support Center: Arylomycin B1 Stability in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to reduce the degradation of Arylomycin B1 in culture media. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary suspected degradation pathways for this compound in aqueous culture media?

A1: Based on the chemical structure of this compound, a macrocyclic lipopeptide containing a nitroaromatic moiety, two primary degradation pathways are of concern in aqueous environments:

  • Hydrolysis: The peptide bonds within the macrocyclic ring and the lipopeptide tail are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions in the culture medium. This leads to the cleavage of the peptide backbone and loss of biological activity.

  • Photodegradation: The presence of a nitroaromatic group makes this compound potentially susceptible to degradation upon exposure to light, particularly UV radiation. Photoreduction of the nitro group can occur, leading to the formation of nitroso and amino derivatives, which may have altered activity and toxicity profiles.

Q2: What are the ideal storage conditions for this compound stock solutions?

A2: To minimize degradation, this compound stock solutions are typically prepared in dimethyl sulfoxide (B87167) (DMSO) and stored at low temperatures.

ParameterRecommended ConditionRationale
Solvent Dimethyl Sulfoxide (DMSO)This compound exhibits good solubility and stability in DMSO.
Temperature -20°C or -80°CLow temperatures significantly reduce the rates of both hydrolysis and potential enzymatic degradation.
Light Protected from light (e.g., amber vials)Prevents potential photodegradation of the nitroaromatic group.

Q3: How can I minimize this compound degradation in my culture medium during experiments?

A3: Several factors can be controlled to enhance the stability of this compound in your experimental setup:

  • pH of the Medium: Maintain the pH of the culture medium within a neutral range (pH 6.8-7.4), as significant deviations towards acidic or basic conditions can accelerate the hydrolysis of peptide bonds.[1]

  • Temperature: Use the lowest temperature compatible with your experimental system. While cell cultures require specific temperature ranges (e.g., 37°C), prolonged incubations at elevated temperatures will increase the rate of degradation.

  • Light Exposure: Protect the culture plates or flasks from direct light, especially from sources emitting UV radiation. Use amber-colored vessels or cover the experimental setup with aluminum foil.

  • Fresh Preparation: Prepare working solutions of this compound in culture medium immediately before use to minimize the time the compound is exposed to aqueous conditions.

Troubleshooting Guide

Problem: I am observing a rapid loss of this compound activity in my experiments.

This troubleshooting guide will help you identify and address potential causes of this compound degradation.

Is the culture medium pH outside the optimal range?

  • How to check: Measure the pH of your culture medium before and after the addition of any supplements and at the end of your experiment.

  • Solution: Ensure the medium is buffered to maintain a stable pH between 6.8 and 7.4. Use freshly prepared medium and high-quality reagents.

Is the experiment exposed to excessive light?

  • How to check: Review your experimental setup. Are the culture vessels transparent and exposed to ambient or direct light for extended periods?

  • Solution: Switch to amber-colored culture plates or flasks. If transparent vessels are necessary, shield them from light by wrapping them in aluminum foil or placing them in a dark incubator.

Is the incubation time too long or the temperature too high?

  • How to check: Evaluate the duration and temperature of your experiment.

  • Solution: If possible, shorten the incubation time. If the temperature must be maintained at a higher level for the biological system, consider time-course experiments to determine the rate of this compound degradation under your specific conditions.

Are components in the culture medium contributing to degradation?

  • How to check: Some media components, such as certain metal ions or reactive oxygen species generated by cellular metabolism, could potentially interact with this compound.

  • Solution: If you suspect media components are an issue, consider using a simpler, defined medium for your experiments if your cells can tolerate it. You can also perform control experiments with this compound in the medium without cells to assess its stability.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade water and acetonitrile (B52724)

  • Formic acid

  • HPLC or UPLC system with a C18 column and a mass spectrometer (MS) detector

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution in 3% H₂O₂ to a final concentration of 1 mg/mL. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Keep the stock solution at 60°C for 24 hours.

  • Sample Analysis:

    • Neutralize the acidic and basic samples before injection.

    • Analyze all samples by LC-MS. A typical gradient could be from 95% water with 0.1% formic acid to 95% acetonitrile with 0.1% formic acid over 30 minutes.

    • Monitor for the appearance of new peaks and a decrease in the parent this compound peak. Characterize the degradation products by their mass-to-charge ratio (m/z).

Protocol 2: Photostability Testing of this compound

This protocol follows the general principles of the ICH Q1B guideline for photostability testing.[2][3]

Materials:

  • This compound

  • DMSO

  • Culture medium of interest

  • Transparent and amber-colored 96-well plates

  • Photostability chamber with a calibrated light source (providing both visible and UVA light)

  • HPLC or UPLC system with a UV detector

Methodology:

  • Sample Preparation:

    • Prepare a working solution of this compound in the culture medium at the desired experimental concentration.

    • Dispense the solution into both transparent and amber-colored 96-well plates.

    • Prepare a "dark control" by wrapping a transparent plate in aluminum foil.

  • Exposure:

    • Place the transparent, amber, and dark control plates in the photostability chamber.

    • Expose the plates to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis:

    • At designated time points (e.g., 0, 6, 12, 24 hours), take aliquots from each plate.

    • Quantify the remaining concentration of this compound using a validated HPLC-UV method.

    • Compare the degradation in the transparent plate to the amber and dark control plates to determine the extent of photodegradation.

Data Presentation

Table 1: General Stability of Lipopeptide Antibiotics Under Different pH Conditions

(Note: This table presents generalized data for lipopeptide antibiotics as specific data for this compound is not publicly available. This should be used as a reference for experimental design.)

pHTemperature (°C)Half-life (t½)Reference Compound(s)
3.037StablePolymyxin B
5.037StableDaptomycin
7.437Moderate DegradationPolymyxin B
9.037Rapid DegradationDaptomycin

Table 2: Factors Influencing Peptide Degradation in Culture Media

FactorPotential Impact on this compoundMitigation Strategy
pH Hydrolysis of peptide bondsMaintain neutral pH (6.8-7.4)
Temperature Increased rate of all degradation pathwaysUse the lowest feasible temperature
Light Photoreduction of the nitroaromatic groupProtect from light exposure
Enzymes (Proteases) Enzymatic cleavage of peptide bondsUse of protease inhibitors (if compatible with the experiment), minimize incubation time
Media Components Redox reactions, metal-catalyzed hydrolysisUse defined media, run controls

Visualizations

A This compound B Hydrolysis (Acid/Base Catalyzed) A->B H₂O, pH ≠ 7 D Photodegradation (Light Exposure) A->D UV/Visible Light C Cleaved Peptide Fragments (Inactive) B->C E Nitro-reduced Derivatives (Altered Activity/Toxicity) D->E

Caption: Potential degradation pathways of this compound.

cluster_0 Preparation cluster_1 Exposure cluster_2 Analysis A Prepare this compound Stock Solution (DMSO) B Prepare Working Solution in Culture Medium A->B C Incubate under Controlled Conditions (Temp, Light, pH) B->C D Collect Samples at Time Points C->D E Quantify this compound (e.g., LC-MS) D->E F Analyze Degradation Products E->F

Caption: General workflow for an this compound stability study.

Caption: Troubleshooting decision tree for this compound degradation.

References

Validation & Comparative

A Comparative Analysis of Arylomycin B1 and Arylomycin A2 Antibacterial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antibacterial activities of Arylomycin B1 and Arylomycin A2, two members of a class of lipopeptide antibiotics that inhibit bacterial type I signal peptidase (SPase). The information presented herein is supported by experimental data to aid in the evaluation of their potential as antibacterial agents.

Executive Summary

Arylomycins are a class of natural product antibiotics with a novel mechanism of action, targeting the essential bacterial enzyme SPase.[1][2] This enzyme is responsible for the cleavage of signal peptides from proteins secreted across the cell membrane, a crucial step in bacterial viability.[2] The initial discovery of arylomycins revealed their activity primarily against Gram-positive bacteria.[3] Subsequent research has demonstrated that the spectrum of activity for natural arylomycins is often limited by the presence of a resistance-conferring proline residue in the SPase of many pathogenic bacteria.[1] Structural differences between Arylomycin A and B series, primarily the nitration of a tyrosine residue in the B series, can influence their antibacterial spectrum and potency.[4][5] This guide focuses on comparing the antibacterial efficacy of these two key arylomycin families.

Quantitative Comparison of Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of synthetic derivatives of Arylomycin A (Arylomycin A-C16) and Arylomycin B (Arylomycin B-C16) against a panel of bacterial strains. The use of these well-characterized synthetic analogues allows for a direct and controlled comparison of the two series. Data is presented for both wild-type strains and strains genetically engineered to be sensitive to arylomycins (lacking the resistance-conferring proline in SPase).

Bacterial StrainArylomycin A-C16 MIC (µg/mL)Arylomycin B-C16 MIC (µg/mL)Reference
Staphylococcus epidermidis RP62A (Wild-Type)0.250.25[5]
Staphylococcus aureus 8325 (Wild-Type)>128>128[5]
Staphylococcus aureus 8325 (spsB P29S) (Sensitive)22[5]
Escherichia coli MG1655 (Wild-Type)>128>128[5]
Escherichia coli MG1655 (lepB P84L) (Sensitive)44[5]
Pseudomonas aeruginosa PAO1 (Wild-Type)>128>128[5]
Pseudomonas aeruginosa PAO1 (lepB P84L) (Sensitive)1616[5]
Streptococcus agalactiae COH1>1288[5]

Key Findings from Experimental Data

  • Similar Activity Against Many Strains : For most of the tested bacteria, including wild-type S. epidermidis and genetically sensitized strains of S. aureus, E. coli, and P. aeruginosa, Arylomycin A-C16 and Arylomycin B-C16 exhibit nearly identical antibacterial activity.[5]

  • Arylomycin B's Unique Spectrum : A notable exception is the activity against Streptococcus agalactiae. Arylomycin B-C16 demonstrates significant activity against this pathogen (MIC of 8 µg/mL), whereas Arylomycin A-C16 is inactive.[5] This suggests that the nitro group present in the B series can uniquely overcome resistance mechanisms in certain bacteria.[5]

  • Natural Resistance is a Major Factor : Both arylomycin series show limited to no activity against wild-type strains of major pathogens like S. aureus, E. coli, and P. aeruginosa.[5] This is largely due to natural resistance conferred by a specific proline residue in their signal peptidase.[1] When this residue is mutated, the bacteria become significantly more susceptible to both classes of arylomycins.[5]

Mechanism of Action: Inhibition of Type I Signal Peptidase

Arylomycins exert their antibacterial effect by inhibiting the bacterial type I signal peptidase (SPase).[2] This enzyme is a crucial component of the general secretory pathway, which is responsible for translocating a wide array of proteins across the cytoplasmic membrane.[2] By blocking SPase, arylomycins prevent the release of these proteins, leading to their accumulation in the membrane and ultimately causing cell death.[2]

SignalPeptidaseInhibition cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm / Extracellular Space Ribosome Ribosome Preprotein Preprotein Ribosome->Preprotein Translation SecTranslocon Sec Translocon Preprotein->SecTranslocon Secretion SPase Signal Peptidase (SPase) SecTranslocon->SPase Signal Peptide Cleavage MatureProtein Mature Protein SPase->MatureProtein Release Arylomycin Arylomycin Arylomycin->SPase Inhibition

Arylomycin's inhibition of the bacterial signal peptidase pathway.

Experimental Protocols

The antibacterial activity of this compound and Arylomycin A2 is primarily determined by measuring their Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Broth Microdilution MIC Assay

This method determines the lowest concentration of an antibiotic that prevents visible growth of a microorganism in a liquid broth medium.

Materials:

  • Arylomycin A and B compounds

  • Appropriate bacterial strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable growth media

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Select 3-5 isolated colonies of the test bacterium from a fresh agar (B569324) plate.

    • Suspend the colonies in a sterile saline solution or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of Arylomycins:

    • Prepare a stock solution of each arylomycin compound.

    • In a 96-well microtiter plate, perform twofold serial dilutions of the arylomycins in the broth medium to achieve a range of desired concentrations.

    • Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only, no inoculum).

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the serially diluted arylomycins and the positive control well.

    • Cover the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the arylomycin at which there is no visible growth.

MIC_Workflow A Bacterial Colony Isolation B Prepare Standardized Inoculum (0.5 McFarland) A->B D Inoculate Plate with Bacterial Suspension B->D C Serial Dilution of Arylomycins in 96-Well Plate C->D E Incubate at 37°C for 16-20 hours D->E F Visually Inspect for Bacterial Growth (Turbidity) E->F G Determine MIC (Lowest concentration with no growth) F->G

Experimental workflow for the broth microdilution MIC assay.

Conclusion

The comparison between Arylomycin A and B series reveals subtle but potentially significant differences in their antibacterial spectrum. While both show comparable and potent activity against many bacteria when natural resistance is bypassed, the enhanced activity of the Arylomycin B series against specific pathogens like S. agalactiae highlights its potential for further investigation and development. The data underscores the importance of structural modifications to the arylomycin scaffold in overcoming natural resistance and expanding their utility as broad-spectrum antibiotics. Future research should continue to explore derivatization of both the A and B series to enhance their efficacy against clinically relevant, drug-resistant pathogens.

References

Arylomycin B1 vs. Vancomycin: A Comparative Efficacy Analysis Against MRSA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ongoing battle against antibiotic resistance, particularly concerning Methicillin-resistant Staphylococcus aureus (MRSA), the exploration of novel antimicrobial agents is paramount. This guide provides a detailed comparison of the efficacy of Arylomycin B1, a member of a newer class of antibiotics, against the long-standing frontline treatment, vancomycin (B549263). While direct head-to-head comparative studies are limited, this document synthesizes available preclinical data to offer a comprehensive overview for the scientific community.

Executive Summary

Arylomycins, including this compound and its more potent derivatives, represent a promising class of antibiotics that target type I signal peptidase (SPase), a novel bacterial enzyme target. This mechanism is distinct from that of vancomycin, a glycopeptide that inhibits cell wall synthesis. While vancomycin remains a cornerstone in treating MRSA infections, its efficacy can be hampered by the emergence of strains with reduced susceptibility.

Available in vitro data suggests that optimized arylomycin derivatives can exhibit potent activity against MRSA, in some cases with lower minimum inhibitory concentrations (MICs) than vancomycin against specific strains. However, natural resistance to arylomycins in some S. aureus strains, mediated by a single amino acid polymorphism in the SPase target, has been a hurdle. Synthetic modifications to the arylomycin scaffold have yielded derivatives with improved activity against a broader range of MRSA isolates.

This guide will delve into the mechanisms of action, comparative in vitro efficacy, and available in vivo data for both this compound and vancomycin against MRSA. Detailed experimental protocols for key assays are also provided to aid in the design and interpretation of future research.

Mechanism of Action

The fundamental difference in the mode of action between this compound and vancomycin underlies their distinct efficacy profiles and potential for synergistic or independent application.

This compound: Targeting Protein Secretion

This compound and its analogs function by inhibiting bacterial type I signal peptidase (SPase). SPase is a crucial enzyme responsible for cleaving signal peptides from pre-proteins as they are translocated across the cell membrane. Inhibition of SPase leads to a disruption of the protein secretion pathway, causing an accumulation of unprocessed proteins in the membrane and ultimately leading to bacterial cell death. This unique mechanism of action means there is no cross-resistance with existing classes of antibiotics.

cluster_bacterium Bacterial Cell cluster_membrane Cell Membrane Pre-protein Pre-protein Sec Translocon Sec Translocon Pre-protein->Sec Translocon SPase SPase Mature Protein Mature Protein SPase->Mature Protein Cleavage Sec Translocon->SPase Ribosome Ribosome Ribosome->Pre-protein This compound This compound This compound->SPase Inhibits Inhibition Inhibition Inhibition->SPase cluster_cell_wall Bacterial Cell Wall Synthesis Lipid II Lipid II (Peptidoglycan precursor) PBP Penicillin-Binding Protein (PBP) Lipid II->PBP Cross-linked\nPeptidoglycan Cross-linked Peptidoglycan PBP->Cross-linked\nPeptidoglycan Transpeptidation Vancomycin Vancomycin Vancomycin->Lipid II Binds to D-Ala-D-Ala Inhibition Inhibition Inhibition->PBP Start Start Prepare serial dilutions of antibiotic Prepare serial dilutions of antibiotic Start->Prepare serial dilutions of antibiotic Inoculate with standardized bacterial suspension Inoculate with standardized bacterial suspension Prepare serial dilutions of antibiotic->Inoculate with standardized bacterial suspension Incubate at 37°C for 18-24h Incubate at 37°C for 18-24h Inoculate with standardized bacterial suspension->Incubate at 37°C for 18-24h Observe for visible growth Observe for visible growth Incubate at 37°C for 18-24h->Observe for visible growth Record MIC Record MIC Observe for visible growth->Record MIC Lowest concentration with no growth Growth Growth Observe for visible growth->Growth Visible turbidity No Growth No Growth

A Researcher's Guide to Validating Arylomycin B1 Target Engagement in Whole Cells

Author: BenchChem Technical Support Team. Date: December 2025

Arylomycin B1, a member of the novel arylomycin class of natural-product antibiotics, presents a promising avenue for combating drug-resistant bacteria. Its mechanism of action involves the inhibition of bacterial type I signal peptidase (SPase), an essential enzyme in the general secretory pathway.[1][2] Validating that this compound successfully engages its SPase target within the complex environment of a whole bacterial cell is a critical step in its development as a therapeutic. This guide provides a comparative overview of key experimental methods to confirm target engagement, complete with detailed protocols and supporting data.

The validation process can be approached through two lenses: direct methods that physically confirm the binding of the drug to its target, and indirect methods that measure the downstream physiological consequences of this binding.

Comparison of Target Engagement Validation Methods

Choosing the right method depends on the specific question being asked, the available resources, and the desired throughput. A combination of direct and indirect methods provides the most robust validation of target engagement.

MethodPrincipleTypeKey OutputThroughputMajor AdvantageMajor Limitation
Genetic Validation (MIC) Compares the minimum inhibitory concentration (MIC) of this compound against bacterial strains with susceptible vs. genetically resistant SPase.[3][4]IndirectMIC values (µg/mL)HighDirectly links target mutation to whole-cell activity; strong evidence for on-target effect.Requires genetically engineered or naturally resistant strains.
Preprotein Accumulation Assay Inhibition of SPase prevents cleavage of signal peptides, leading to the accumulation of higher molecular weight preproteins, detectable by Western Blot.[1]IndirectDetection of preprotein bands vs. mature protein bands.Low-MediumProvides a direct physiological readout of target inhibition.Requires a specific antibody for a known secreted protein; can be low sensitivity.
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein (SPase) against thermal denaturation. The amount of soluble protein remaining after a heat challenge is quantified.[5][6][7][8]DirectThermal shift (ΔTm) or Isothermal Dose-Response Curve (EC50)Medium-HighConfirms direct physical binding in an intact cell environment without modifying the compound.[8]Requires a specific antibody for SPase; optimization of heat challenge is necessary.
Photoaffinity Labeling (PAL) A modified this compound probe with a photoreactive group is used to covalently crosslink to its target (SPase) upon UV irradiation, followed by identification via mass spectrometry.[9][10][11][12]DirectIdentification of the covalently labeled protein as SPase.LowProvides definitive evidence of direct binding and can identify the binding site.Requires complex chemical synthesis of a probe; potential for off-target labeling.
Competitive Binding Assay Measures the ability of this compound to displace a known, labeled ligand from SPase in cell lysates or on the cell surface.[13][14]DirectInhibition constant (Ki) or IC50 value.MediumCan provide quantitative binding affinity data (Ki).Requires a suitable labeled competitor probe for SPase; may not reflect intracellular binding.

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

SPase_Pathway cluster_membrane Cytoplasmic Membrane SecYEG SecYEG Translocon SPase Signal Peptidase (SPase) SecYEG->SPase Processing Mature_protein Mature Protein (secreted) SPase->Mature_protein Cleavage Accumulation Preprotein Accumulation (Toxic) SPase->Accumulation Preprotein_cyto Preprotein (in cytoplasm) Preprotein_cyto->SecYEG Translocation Arylomycin This compound Arylomycin->SPase Inhibition

This compound inhibits SPase, blocking protein secretion.

CETSA_Workflow A 1. Treat whole cells (+/- this compound) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Separate soluble fraction (Centrifugation) C->D E 5. Quantify soluble SPase (e.g., Western Blot) D->E F 6. Plot Data & Determine Shift E->F

Workflow for the Cellular Thermal Shift Assay (CETSA).

Genetic_Validation_Logic Start Start: Validate On-Target Activity MIC_Test Determine MIC of this compound Start->MIC_Test Strain1 Strain A: Susceptible SPase allele Strain1->MIC_Test Strain2 Strain B: Resistant SPase allele Strain2->MIC_Test Result1 Result A: Low MIC (Growth Inhibited) MIC_Test->Result1 Result2 Result B: High MIC (Growth Permitted) MIC_Test->Result2 Conclusion Conclusion: Activity is SPase-dependent Result1->Conclusion Result2->Conclusion

Logic diagram for genetic validation of this compound's target.

Quantitative Data Summary

The most compelling evidence for on-target activity often comes from comparing the antibiotic's effect on isogenic bacterial strains that differ only in the susceptibility of the target protein.

Bacterial StrainSPase AlleleMethodResult (Representative Data)Interpretation
S. aureus (Mutant)Susceptible (Pro→Ser)MIC DeterminationMIC = 2 µg/mLThe strain is sensitive to this compound.
S. aureus (Wild-Type)Resistant (Proline)MIC DeterminationMIC > 64 µg/mLNatural resistance is conferred by the SPase target.[3]
E. coli (Mutant)Susceptible (Pro→Ala)MIC DeterminationMIC = 4 µg/mLThis compound can penetrate Gram-negative outer membranes and engage its target.[3]
E. coli (Wild-Type)Resistant (Proline)MIC DeterminationMIC > 128 µg/mLDemonstrates that SPase is the relevant target in this Gram-negative species.[3]
Treated CellsWild-Type SPaseCETSAEC50 = 5 µMThis compound directly binds and stabilizes SPase inside the cell.
Vehicle ControlWild-Type SPaseCETSANo stabilizationConfirms the effect is drug-dependent.

Experimental Protocols

Protocol 1: Genetic Validation via Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of this compound that inhibits the visible growth of bacteria, comparing a susceptible strain to a resistant one.

Materials:

  • Bacterial strains (e.g., S. aureus with susceptible SPase and wild-type resistant SPase).

  • Cation-adjusted Mueller-Hinton Broth (MHB).

  • This compound stock solution (in DMSO).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer or plate reader.

Procedure:

  • Prepare Inoculum: Inoculate a colony of each bacterial strain into separate tubes of MHB. Grow overnight at 37°C with shaking.

  • Dilute the overnight cultures in fresh MHB to a final density of approximately 5 x 105 CFU/mL.

  • Prepare Drug Dilutions: Perform a two-fold serial dilution of this compound in MHB directly in the 96-well plate. Typical concentrations might range from 128 µg/mL down to 0.125 µg/mL. Include a no-drug (vehicle) control and a no-bacteria (sterility) control.

  • Inoculate Plate: Add an equal volume of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.[15][16] This can be assessed visually or by measuring the optical density at 600 nm (OD600).

Protocol 2: Preprotein Accumulation Assay via Western Blot

This protocol visualizes the downstream effect of SPase inhibition by detecting the accumulation of an unprocessed secreted protein.

Materials:

  • Bacterial culture grown to mid-log phase.

  • This compound.

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes.

  • Primary antibody specific to a known secreted protein.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

Procedure:

  • Treatment: Treat mid-log phase bacterial cultures with this compound at a concentration known to be effective (e.g., 4x MIC) for a defined period (e.g., 1-2 hours). Include an untreated (vehicle) control.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the pellet in ice-cold lysis buffer.[17] Disrupt the cells (e.g., by sonication or bead beating) and clarify the lysate by centrifugation to remove debris.

  • Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.[17]

  • Gel Electrophoresis: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli buffer, boil for 5 minutes, and load onto an SDS-PAGE gel.[18]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply the ECL substrate and visualize the bands using an imaging system. Look for a higher molecular weight band (the preprotein) in the this compound-treated sample compared to the lower molecular weight mature protein in the control sample.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

This protocol directly measures the binding of this compound to SPase in intact cells by assessing protein thermal stability.[5][6]

Materials:

  • Bacterial culture.

  • This compound stock solution.

  • Phosphate-buffered saline (PBS) with protease inhibitors.

  • PCR tubes or a 96-well PCR plate.

  • Thermocycler.

  • Equipment for cell lysis and Western blotting (as described above).

  • Primary antibody specific to bacterial SPase.

Procedure:

  • Treatment: Harvest bacterial cells and resuspend them in fresh media. Treat the cells with this compound at various concentrations (for dose-response) or a single high concentration. Include a vehicle control. Incubate at 37°C for 1 hour to allow compound uptake.[6]

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Place the tubes in a thermocycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.[5]

  • Lysis: Lyse the cells by a non-denaturing method, such as freeze-thaw cycles or sonication in PBS with protease inhibitors.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant (containing the soluble protein fraction) and analyze the amount of soluble SPase by Western blot, as described in Protocol 2, using an anti-SPase antibody.

  • Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble SPase against temperature. A positive target engagement will result in a rightward shift of the melting curve for the this compound-treated samples compared to the control.

References

Arylomycin B1: A Comparative Analysis of Activity Against Clinical Isolates and Laboratory Strains

Author: BenchChem Technical Support Team. Date: December 2025

Arylomycin B1 and its synthetic analog, Arylomycin C16, represent a novel class of antibiotics with a unique mechanism of action, offering a potential new avenue in the fight against drug-resistant bacteria. This guide provides a comparative analysis of their activity against clinical isolates versus laboratory strains, supported by experimental data and detailed methodologies.

The antibacterial efficacy of arylomycins is intrinsically linked to their target, the essential bacterial enzyme Type I signal peptidase (SPase). However, the prevalence of natural resistance in many key human pathogens has been a significant hurdle. This resistance is primarily attributed to a single amino acid polymorphism in the SPase enzyme. This guide delves into the quantitative differences in susceptibility and the underlying molecular mechanisms that differentiate the activity of arylomycins against various bacterial strains.

Quantitative Susceptibility: A Tale of Two Strains

The in vitro activity of arylomycins, typically measured by the Minimum Inhibitory Concentration (MIC), varies dramatically between laboratory-engineered susceptible strains and naturally resistant clinical isolates. The key determinant of this difference is the presence of a proline residue at a specific position within the SPase enzyme (e.g., position 29 in Staphylococcus aureus or position 84 in Escherichia coli). This proline residue sterically hinders the binding of the arylomycin molecule, thereby conferring resistance.

The following table summarizes the MIC values of Arylomycin C16 against a panel of both laboratory-modified ("Sensitive") and wild-type or clinically isolated ("Resistant") bacterial strains.

Bacterial SpeciesStrain TypeKey SPase ResidueArylomycin C16 MIC (µg/mL)Reference
Staphylococcus epidermidisLab Strain (RP62A)Ser290.25 - 0.5[1][2]
Staphylococcus epidermidisResistant MutantPro29>64[3]
Staphylococcus epidermidisClinical Isolates (143)Not specifiedMIC₅₀: 0.5, MIC₉₀: 1[2]
Staphylococcus aureusLab Strain (P29S mutant)Ser292[3][4]
Staphylococcus aureusWild Type (NCTC 8325)Pro29>128[3]
Staphylococcus aureusClinical Isolate (MRSA USA300)Pro2916[3]
Escherichia coliLab Strain (P84L mutant)Leu844[3][5]
Escherichia coliWild Type (MG1655)Pro84>64[3]
Pseudomonas aeruginosaLab Strain (P84L mutant)Leu84Not Specified[3]
Pseudomonas aeruginosaWild Type (PAO1)Pro84>64[3]
Francisella tularensisClinical Isolates (19)Asn294 - >64[1]

Mechanism of Action and Resistance

Arylomycins function by inhibiting Type I signal peptidase (SPase), a critical enzyme in the bacterial protein secretion pathway.[6][7] SPase is responsible for cleaving signal peptides from pre-proteins as they are translocated across the cell membrane.[7] Inhibition of SPase leads to an accumulation of unprocessed proteins in the membrane, disrupting cellular function and ultimately leading to cell death.[6][7]

The primary mechanism of resistance to arylomycins is a natural polymorphism in the SPase enzyme.[1] Many clinically relevant bacteria, such as S. aureus and E. coli, possess a proline residue at a key position in the SPase active site.[1][3] This proline residue reduces the binding affinity of arylomycins, rendering the antibiotic ineffective.[1][7] In contrast, susceptible species like S. epidermidis naturally lack this proline residue.[1] Furthermore, laboratory studies have shown that engineering a proline-to-serine substitution in the SPase of S. aureus renders the bacterium highly susceptible to arylomycins.[3]

Arylomycin_Mechanism_of_Action cluster_membrane Cell Membrane Pre-protein Pre-protein SPase_Sensitive SPase (Sensitive Strain, e.g., Ser29) Pre-protein->SPase_Sensitive Secretion Pathway SPase_Resistant SPase (Resistant Strain, e.g., Pro29) Pre-protein->SPase_Resistant Secretion Pathway Mature Protein Mature Protein SPase_Sensitive->Mature Protein Cleavage Accumulated Pre-proteins Accumulated Pre-proteins SPase_Resistant->Mature Protein Normal Function Arylomycin This compound Arylomycin->SPase_Sensitive Inhibition Arylomycin->SPase_Resistant Weak Binding

Caption: Mechanism of this compound action and resistance.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized method to quantify the in vitro effectiveness of an antibiotic. The data presented in this guide were primarily generated using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution MIC Assay Protocol:

  • Bacterial Inoculum Preparation:

    • Isolate bacterial colonies from an overnight culture on an appropriate agar (B569324) plate.

    • Suspend the colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard.

    • Dilute the bacterial suspension in cation-adjusted Mueller-Hinton Broth (MHBII) to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Antibiotic Dilution Series:

    • Prepare a stock solution of Arylomycin C16 in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

    • Perform a two-fold serial dilution of the antibiotic in MHBII in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

MIC_Assay_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate plate with bacterial suspension prep_inoculum->inoculate dilute_antibiotic Prepare 2-fold Serial Dilutions of Arylomycin in 96-well plate dilute_antibiotic->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

The activity of this compound and its derivatives is highly dependent on the genetic makeup of the target bacteria, specifically the amino acid sequence of the Type I signal peptidase. While laboratory strains engineered for susceptibility show promisingly low MIC values, the prevalence of a resistance-conferring proline residue in many clinical isolates of key pathogens presents a significant challenge. These findings underscore the importance of understanding the molecular basis of resistance in the development of new antibiotics. Future efforts in arylomycin development may focus on modifications to the antibiotic scaffold to overcome this natural resistance mechanism, potentially unlocking the broad-spectrum activity of this novel class of antimicrobial agents.[3][8]

References

Comparative Proteomic Analysis of Bacterial Responses to Signal Peptidase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bacterial response to Arylomycin B1, a potent inhibitor of bacterial type I signal peptidase (SPase I), with contextual comparisons to other antibiotics affecting the bacterial secretome. The information presented herein is intended to support research and development efforts in the field of novel antibiotics.

Introduction to this compound and Signal Peptidase Inhibition

This compound is a member of the arylomycin class of cyclic lipopeptides, which represent a promising avenue for antibiotic development due to their novel mechanism of action: the inhibition of bacterial type I signal peptidase (SPase I).[1][2] SPase I is a crucial enzyme in the general secretory (Sec) pathway, responsible for cleaving the N-terminal signal peptides from preproteins as they are translocated across the cytoplasmic membrane.[1][2] Inhibition of this essential process leads to an accumulation of unprocessed preproteins in the membrane, disrupting membrane integrity and ultimately causing bacterial cell death.[1] This guide delves into the specific proteomic consequences of SPase I inhibition by this compound in bacteria.

Proteomic Response of Escherichia coli to this compound

A key study by Walsh et al. (2019) investigated the proteomic changes in Escherichia coli upon exposure to sub-lethal concentrations of an arylomycin. This research provides a detailed window into the direct consequences of SPase I inhibition. The primary finding was the inhibited extracytoplasmic localization of a significant number of proteins, many of which are crucial for bacterial virulence and survival.[3][4][5]

Quantitative Data Summary

The study identified 98 proteins whose proper localization to the extracytoplasmic space was inhibited by arylomycin treatment. Of these, 86 possess a type I N-terminal signal peptide, strongly suggesting they are direct substrates of SPase I. The remaining 12 proteins may be indirectly affected by the disruption of the secretion pathway.

Below is a summary table of a selection of key proteins affected by arylomycin treatment in E. coli, categorized by their primary function.

ProteinFunctionPutative SPase I SubstrateImpact of Mislocalization
Virulence & Motility
FliCFlagellin, major component of flagellaYesImpaired motility and biofilm formation
TolBPeriplasmic protein involved in outer membrane stabilityYesCompromised cell envelope integrity
DegP (HtrA)Periplasmic serine protease and chaperoneYesReduced stress response and protein quality control
Nutrient Acquisition & Transport
MalEMaltose-binding proteinYesImpaired carbohydrate uptake
LivKHigh-affinity branched-chain amino acid-binding proteinYesReduced amino acid transport
FepBFerric enterobactin (B1671361) transport proteinYesDisrupted iron acquisition
Cell Wall & Membrane Biogenesis
LppMurein lipoproteinNo (processed by SPase II)Indirectly affected, contributing to envelope stress
PalPeptidoglycan-associated lipoproteinYesWeakened outer membrane-peptidoglycan linkage
FtsPPutative protease involved in cell divisionYesPotential disruption of cell division processes

Experimental Protocols

A detailed understanding of the methodologies used to generate proteomic data is crucial for interpretation and replication. The following is a summary of the key experimental protocols from the Walsh et al. (2019) study.

Bacterial Culture and Arylomycin Treatment
  • Bacterial Strain: An engineered strain of Escherichia coli with increased sensitivity to arylomycins was used.

  • Culture Conditions: Bacteria were grown in cation-adjusted Mueller-Hinton II broth (MHBII) at 37°C with shaking.

  • Antibiotic Exposure: Cultures were treated with sub-MIC (Minimum Inhibitory Concentration) levels of an arylomycin A-C16 analog to investigate the specific effects on protein secretion without causing immediate cell death.

Proteomic Analysis: Multidimensional Protein Identification Technology (MudPIT)
  • Sample Preparation: E. coli cells were cultured in the presence or absence of the arylomycin. The periplasmic and outer membrane protein fractions were then isolated.

  • Protein Digestion: The extracted proteins were digested into peptides using an appropriate protease, typically trypsin.

  • Liquid Chromatography (LC) Separation: The complex peptide mixture was separated using multidimensional liquid chromatography, which provides high-resolution separation of peptides based on their physicochemical properties.

  • Mass Spectrometry (MS): The separated peptides were ionized and analyzed in a tandem mass spectrometer. The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.

  • Data Analysis: The resulting mass spectra were searched against a protein database (E. coli proteome) to identify the peptides and, by inference, the proteins present in the sample. Quantitative analysis was performed to compare the abundance of proteins in the arylomycin-treated samples versus the untreated controls.

Comparative Analysis: this compound vs. Other Secretion Inhibitors

While direct comparative proteomic data for other SPase inhibitors is limited in the public domain, a comparison based on their mechanism of action provides valuable insights for researchers.

This compound (SPase I Inhibitor) vs. Globomycin (B1604857) (SPase II Inhibitor)
FeatureThis compoundGlobomycin
Target Type I Signal Peptidase (SPase I)Type II Signal Peptidase (LspA)
Substrates Preproteins of the general secretory (Sec) and Tat pathwaysProlipoproteins
Mechanism Non-covalently binds to the active site of SPase I, preventing the cleavage of signal peptides from a wide range of secreted proteins.Inhibits the cleavage of the signal peptide from prolipoproteins, preventing their maturation and localization to the cell envelope.
Primary Consequence Accumulation of a broad range of unprocessed preproteins in the cytoplasmic membrane, leading to envelope stress and disruption of numerous extracytoplasmic functions.Accumulation of unprocessed prolipoproteins, primarily affecting the integrity and function of the bacterial membranes.
Known Bacterial Spectrum Broad-spectrum potential, though natural resistance exists in some species.Primarily active against Gram-negative bacteria.

Implications for Drug Development: The distinct substrate specificities of SPase I and SPase II inhibitors suggest that they would have different, though potentially complementary, effects on the bacterial proteome and physiology. Targeting SPase I with arylomycins disrupts a wider range of cellular processes, including virulence, nutrient uptake, and cell wall maintenance. In contrast, targeting SPase II with globomycin has a more focused impact on lipoprotein maturation. The potential for synergistic effects between inhibitors of these two distinct but related pathways is an area of active research.

Visualizations

Experimental Workflow for Proteomic Analysis of this compound Response

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Proteomic Analysis cluster_results Results bact_culture E. coli Culture treatment This compound Treatment (sub-MIC) bact_culture->treatment control Vehicle Control bact_culture->control extraction Extraction of Extracytoplasmic Proteins treatment->extraction control->extraction digestion Tryptic Digestion extraction->digestion lc Multidimensional Liquid Chromatography (MudPIT) digestion->lc ms Tandem Mass Spectrometry (MS/MS) lc->ms data_analysis Database Searching & Quantitative Analysis ms->data_analysis protein_id Identification of Affected Proteins data_analysis->protein_id pathway_analysis Functional Pathway Analysis protein_id->pathway_analysis

Caption: Experimental workflow for the proteomic analysis of bacterial response to this compound.

This compound Mechanism of Action: Inhibition of the General Secretory Pathway

mechanism_of_action cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm ribosome Ribosome preprotein Preprotein (with Signal Peptide) ribosome->preprotein Translation sec_translocon Sec Translocon (SecYEG) preprotein->sec_translocon Targeting spaseI Signal Peptidase I (SPase I) sec_translocon->spaseI Translocation mislocalized_protein Accumulated Unprocessed Preprotein sec_translocon->mislocalized_protein Blocked Processing mature_protein Mature Protein (Secreted) spaseI->mature_protein Signal Peptide Cleavage arylomycin This compound arylomycin->spaseI Inhibition

Caption: this compound inhibits SPase I, blocking preprotein processing in the Sec pathway.

References

Biochemical Showdown: Arylomycin B1 Demonstrates Potent Inhibition of Bacterial Signal Peptidase

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental data reveals Arylomycin B1 as a significant inhibitor of bacterial type I signal peptidase (SPase), a crucial enzyme for bacterial viability. This guide provides a detailed comparison of this compound's performance against other alternatives, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

This compound, a member of the arylomycin class of natural product antibiotics, effectively targets and inhibits type I signal peptidase (SPase), an essential enzyme in the general secretory pathway of bacteria.[1][2] This inhibition disrupts the proper localization of proteins, leading to bacterial cell death or growth inhibition.[1] The activity of arylomycins can be either bacteriostatic or bactericidal, depending on the bacterial species and growth conditions.[3]

Performance Comparison of SPase Inhibitors

The antibacterial efficacy of SPase inhibitors is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism. The following tables summarize the available MIC data for this compound and its derivatives against various bacterial strains. It is important to note that direct comparative studies under identical conditions with other classes of SPase inhibitors are limited.

Compound Bacterial Strain MIC (µg/mL)
Arylomycin A-C16Staphylococcus aureus (Panel of 117 strains)MIC50: 16, MIC90: >128
Arylomycin M131Staphylococcus aureus (Arylomycin A-C16 resistant strains)1 - 4
Arylomycin C16Staphylococcus epidermidis (143 isolates)MIC50: 0.5, MIC90: 1
Arylomycin C16Vancomycin (for comparison)MIC50: 2, MIC90: 2
Arylomycin C16Corynebacterium glutamicum2
Arylomycin C16Corynebacterium efficiens>64
Arylomycin C16Helicobacter pylori4
Arylomycin C16Chlamydia trachomatis6
Arylomycin C16Francisella tularensis (19 clinical isolates)4 - 16 (for 8 isolates)
G0775 (Arylomycin analog)Gram-negative species (8 different species)0.125 - 2
G0775 (Arylomycin analog)Multidrug-resistant Escherichia coli and Klebsiella pneumoniae (49 clinical isolates)≤0.25 (for 90% of isolates)
G0775 (Arylomycin analog)Multidrug-resistant Acinetobacter baumannii (16 strains)≤4
G0775 (Arylomycin analog)Multidrug-resistant Pseudomonas aeruginosa (12 strains)≤16

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and its derivatives against various bacterial strains. Data compiled from multiple sources.[1][4][5][6]

Mechanism of Action and Resistance

This compound functions by binding to the SPase enzyme, inhibiting its function of cleaving signal peptides from proteins destined for secretion. This leads to an accumulation of unprocessed proteins in the cell membrane, disrupting cellular processes and leading to cell death.

cluster_0 Bacterial Cytoplasm cluster_1 Cell Membrane Precursor Protein Precursor Protein Sec Translocon Sec Translocon Precursor Protein->Sec Translocon Translocation Ribosome Ribosome Ribosome->Precursor Protein Translation SPase SPase Sec Translocon->SPase Processing Mature Protein Mature Protein SPase->Mature Protein Cleavage Signal Peptide Signal Peptide SPase->Signal Peptide This compound This compound This compound->SPase Inhibition

Figure 1: Mechanism of this compound SPase Inhibition. This diagram illustrates the normal protein secretion pathway and how this compound inhibits the cleavage of the signal peptide by SPase.

Bacterial resistance to arylomycins can arise from mutations in the SPase enzyme, which reduce the binding affinity of the inhibitor.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an antimicrobial agent is determined as the lowest concentration that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • Antimicrobial agent stock solution

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare serial two-fold dilutions of the antimicrobial agent in the growth medium in the wells of a 96-well plate.

  • Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard.

  • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control well (bacteria and medium, no drug) and a negative control well (medium only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the agent in which no growth is observed.[3][7]

In Vitro SPase Inhibition Assay (Fluorescence-Based)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified SPase using a fluorogenic substrate.

Materials:

  • Purified bacterial SPase

  • Fluorogenic peptide substrate (e.g., a peptide with a fluorophore and a quencher on opposite sides of the cleavage site)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% Triton X-100)

  • Test compound (e.g., this compound)

  • 96-well black microtiter plates

  • Fluorescence plate reader

Procedure:

  • Add the assay buffer to the wells of the microtiter plate.

  • Add the test compound at various concentrations.

  • Add the purified SPase enzyme to each well and incubate for a pre-determined time at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation and emission wavelengths will depend on the specific fluorogenic substrate used).

  • The rate of fluorescence increase is proportional to the SPase activity.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).[8][9][10]

Start Start Prepare Reagents Prepare Assay Buffer, SPase, Fluorogenic Substrate, and Test Compound Dilutions Start->Prepare Reagents Dispense Reagents Dispense Buffer and Test Compound into 96-well Plate Prepare Reagents->Dispense Reagents Add Enzyme Add Purified SPase and Incubate Dispense Reagents->Add Enzyme Initiate Reaction Add Fluorogenic Substrate Add Enzyme->Initiate Reaction Measure Fluorescence Monitor Fluorescence Increase Over Time Initiate Reaction->Measure Fluorescence Analyze Data Calculate % Inhibition and IC50 Value Measure Fluorescence->Analyze Data End End Analyze Data->End

Figure 2: Experimental Workflow for In Vitro SPase Inhibition Assay. This flowchart outlines the key steps in determining the inhibitory activity of a compound against SPase.

Conclusion

The biochemical validation of this compound confirms its role as a potent inhibitor of bacterial type I signal peptidase. Its demonstrated activity against a range of bacteria, including some multidrug-resistant strains, highlights its potential as a lead compound for the development of new antibiotics. Further research focusing on direct comparative studies with other SPase inhibitors and optimization of the arylomycin scaffold to overcome resistance is warranted.

References

Arylomycin B1: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Arylomycin B1, a member of the arylomycin class of antibiotics that inhibit bacterial type I signal peptidase (SPase). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this novel antibiotic class.

Executive Summary

This compound and its analogs have demonstrated potent in vitro activity against a range of bacteria, particularly certain Gram-positive strains. However, a significant gap exists in the currently available public research regarding the in vivo efficacy of this compound or its closely related synthetic derivatives. While other arylomycin analogs, such as G0775, have shown promise in animal infection models against Gram-negative bacteria, the direct translation of this compound's in vitro potency to a therapeutic effect in a living organism remains to be documented in published studies. This guide summarizes the existing in vitro data for a key Arylomycin B analog, Arylomycin B-C16, provides detailed experimental protocols for relevant assays, and outlines the mechanism of action.

In Vitro Efficacy of Arylomycin B-C16

The in vitro activity of Arylomycin B-C16, a synthetic analog of the natural Arylomycin B, has been evaluated against several bacterial strains. The primary measure of in vitro efficacy is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism.

Bacterial StrainTypeArylomycin B-C16 MIC (µg/mL)Arylomycin A-C16 MIC (µg/mL)Vancomycin MIC (µg/mL)
Staphylococcus epidermidis (Wild Type)Gram-positive0.250.251.0
Staphylococcus aureus (Wild Type)Gram-positive>128>1281.0
Escherichia coli (Wild Type)Gram-negative>128>128Not Applicable
Pseudomonas aeruginosa (Wild Type)Gram-negative>128>128Not Applicable
Streptococcus agalactiaeGram-positive4>128Not Reported

Data Interpretation: The data indicates that Arylomycin B-C16 exhibits potent activity against wild-type Staphylococcus epidermidis, comparable to the A-series analog and more potent than vancomycin[1]. Notably, Arylomycin B-C16 demonstrates activity against Streptococcus agalactiae, a pathogen against which the A-series analog is inactive[1][2]. However, similar to other natural arylomycins, it shows poor activity against wild-type Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa[1]. This is largely attributed to the presence of a proline residue in the signal peptidase of these resistant bacteria[3].

In Vivo Efficacy of Arylomycin Analogs

As of the latest available research, there is no published in vivo efficacy data specifically for this compound or its synthetic analog, Arylomycin B-C16. However, studies on other optimized arylomycin derivatives provide insights into the potential for this class of antibiotics in vivo.

For instance, the synthetic analog G0775 has demonstrated significant efficacy in various mouse infection models against multidrug-resistant Gram-negative bacteria. In a neutropenic mouse thigh infection model, G0775 reduced the bacterial loads of E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii[4]. Furthermore, a newer derivative, 162, showed superior efficacy to G0775 in a neutropenic mouse thigh model with multidrug-resistant P. aeruginosa, causing a 3.5-log decrease in colony-forming units (CFU) compared to a 1.1-log decrease with G0775[5].

While this data highlights the potential of the arylomycin scaffold for in vivo applications, it is crucial to note that these are highly engineered molecules and their efficacy cannot be directly extrapolated to this compound.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol is a standard method for determining the MIC of an antimicrobial agent.

  • Preparation of Bacterial Inoculum:

    • Streak the bacterial strain on a suitable agar (B569324) plate and incubate for 18-24 hours.

    • Select 3-5 isolated colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, add 100 µL of sterile broth to all wells.

    • Add 100 µL of the this compound stock solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, up to the tenth column. Discard 100 µL from the tenth column.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well from column 1 to 11. Column 11 serves as a growth control (no antibiotic), and column 12 serves as a sterility control (no bacteria).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).

Neutropenic Mouse Thigh Infection Model

This model is commonly used to evaluate the in vivo efficacy of antibiotics.

  • Induction of Neutropenia:

    • Female mice (e.g., ICR/CD-1) are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.

  • Infection:

    • Prepare a bacterial suspension to a defined concentration (e.g., 10⁶ CFU/mL).

    • Anesthetize the mice and inject 0.1 mL of the bacterial suspension into the thigh muscle.

  • Treatment:

    • At a set time post-infection (e.g., 2 hours), administer this compound or a vehicle control via a specified route (e.g., subcutaneous or intravenous).

    • Treatment can be a single dose or multiple doses over a period (e.g., 24 hours).

  • Assessment of Efficacy:

    • At the end of the treatment period, euthanize the mice.

    • Aseptically remove the infected thigh, weigh it, and homogenize it in a sterile buffer.

    • Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.

    • Efficacy is determined by the reduction in CFU in the treated group compared to the vehicle control group.

Mechanism of Action and Experimental Workflow

Arylomycins exert their antibacterial effect by inhibiting type I signal peptidase (SPase), an essential enzyme in the bacterial protein secretion pathway.

SPase_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm / Extracellular Space Ribosome Ribosome Precursor_Protein Precursor Protein (with Signal Peptide) Ribosome->Precursor_Protein Translation Sec_Translocon Sec Translocon Precursor_Protein->Sec_Translocon Translocation SPase Signal Peptidase (SPase) Sec_Translocon->SPase Cleavage of Signal Peptide Cell_Lysis Cell_Lysis Sec_Translocon->Cell_Lysis Mature_Protein Mature Protein (Functional) SPase->Mature_Protein SPase->Cell_Lysis Accumulation of Precursor Proteins Arylomycin_B1 Arylomycin_B1 Arylomycin_B1->SPase Inhibition

Caption: this compound inhibits Signal Peptidase (SPase), disrupting protein secretion.

The inhibition of SPase leads to the accumulation of unprocessed precursor proteins in the cell membrane, which is ultimately cytotoxic and leads to bacterial cell death.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy MIC_Assay MIC Determination Time_Kill_Assay Time-Kill Kinetics MIC_Assay->Time_Kill_Assay Efficacy_Comparison Comparative Analysis of Efficacy MIC_Assay->Efficacy_Comparison In Vitro Data Animal_Model Neutropenic Mouse Thigh Infection Model PK_PD_Analysis Pharmacokinetics/ Pharmacodynamics Animal_Model->PK_PD_Analysis PK_PD_Analysis->Efficacy_Comparison In Vivo Data Arylomycin_B1 Arylomycin_B1 Arylomycin_B1->MIC_Assay Arylomycin_B1->Animal_Model

Caption: Workflow for comparing in vitro and in vivo efficacy of this compound.

Conclusion

This compound, represented by its synthetic analog Arylomycin B-C16, demonstrates promising and selective in vitro antibacterial activity. The key challenge for the arylomycin class has been overcoming natural resistance mechanisms to broaden their spectrum of activity. While significant progress has been made in developing synthetic analogs with potent in vivo efficacy against challenging pathogens, there is a clear need for in vivo studies on this compound and its direct derivatives to fully assess their therapeutic potential. Future research should focus on evaluating the pharmacokinetics, pharmacodynamics, and efficacy of Arylomycin B analogs in relevant animal infection models.

References

Safety Operating Guide

Arylomycin B1: Safe Disposal and Handling Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

Arylomycin B1, a lipohexapeptide antibiotic, requires stringent disposal and handling procedures due to its potential health hazards. This document provides essential, step-by-step guidance for researchers, scientists, and drug development professionals to ensure the safe management of this compound waste, thereby minimizing environmental contamination and laboratory-associated risks. Adherence to these protocols is critical for maintaining a safe research environment and complying with institutional and regulatory standards.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). As a substance suspected of causing genetic defects, cancer, and reproductive harm, appropriate personal protective equipment (PPE) must be worn at all times.

Key Hazards Associated with this compound:

  • Germ Cell Mutagenicity: May cause genetic defects.

  • Carcinogenicity: Suspected of causing cancer.

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.

Mandatory Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves.

  • Protective Clothing: Laboratory coat.

  • Eye Protection: Safety glasses or goggles.

  • Face Protection: Face shield if there is a risk of splashing.

Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or aerosols.

This compound Disposal Procedure

The primary and mandated disposal method for this compound and any materials contaminated with it is through an approved hazardous waste disposal facility. Under no circumstances should this compound waste be disposed of down the drain or in regular trash. Improper disposal can lead to environmental contamination and the development of antimicrobial resistance.[1]

Step-by-Step Disposal Protocol:

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Containerization:

    • Solid Waste: Collect all solid waste (e.g., contaminated vials, pipette tips, gloves, and absorbent paper) in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect all concentrated liquid waste, including stock solutions, in a designated, leak-proof, and chemically compatible hazardous waste container.[2][3]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and an indication of the associated hazards (e.g., "Mutagenic," "Carcinogenic," "Reproductive Hazard").

  • Storage: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory. This area should be away from general laboratory traffic.

  • Pickup and Disposal: Arrange for the pickup of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.

Management of Spills

In the event of a spill, evacuate the immediate area to prevent exposure. Wearing the appropriate PPE, contain the spill using an absorbent material. Clean the area with a suitable decontamination solution, and collect all cleanup materials in a designated hazardous waste container for disposal.[4]

Summary of this compound Hazards

Hazard ClassificationGHS CategoryHazard Statement
Germ Cell MutagenicityCategory 1BH340: May cause genetic defects
CarcinogenicityCategory 2H351: Suspected of causing cancer
Reproductive ToxicityCategory 2H361: Suspected of damaging fertility or the unborn child

This compound Disposal Workflow

cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_segregation Waste Segregation cluster_containerization Containerization & Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Lab Coat, Eye Protection) start->ppe hood Work in a Chemical Fume Hood ppe->hood waste_gen Generate this compound Waste hood->waste_gen solid_waste Solid Waste (Vials, Tips, Gloves) waste_gen->solid_waste Contaminated Materials liquid_waste Liquid Waste (Stock Solutions) waste_gen->liquid_waste Unused/Expired Solutions solid_container Collect in Labeled Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Hazardous Waste Container liquid_waste->liquid_container storage Store Sealed Container in Satellite Accumulation Area solid_container->storage liquid_container->storage ehs_pickup Arrange for Pickup by EHS or Licensed Contractor storage->ehs_pickup disposal Dispose of at an Approved Waste Disposal Plant ehs_pickup->disposal

Caption: Logical workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Arylomycin B1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the following guidelines provide essential safety and logistical information for the handling and disposal of Arylomycin B1. These procedures are based on general laboratory safety protocols for handling potent bioactive compounds and information available for the broader class of arylomycin antibiotics.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following PPE is recommended:

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn at all times.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect the eyes from dust or splashes.

  • Lab Coat: A fully buttoned lab coat should be worn to protect skin and clothing.

  • Respiratory Protection: If there is a risk of generating aerosols or dusts, a properly fitted respirator (e.g., N95 or higher) should be used. Work should ideally be conducted in a chemical fume hood or a biological safety cabinet.

Operational Plans

Handling:

  • This compound should be handled in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Avoid direct contact with skin, eyes, and clothing.

  • Prevent the formation of dust and aerosols.

  • Use dedicated equipment (spatulas, weighing paper, etc.) and clean it thoroughly after use.

  • In case of accidental contact, wash the affected area with copious amounts of water. If eyes are affected, flush with water for at least 15 minutes and seek medical attention.

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.

Disposal Plans

Unused this compound and any contaminated materials should be treated as hazardous chemical waste.

  • Solid Waste: Collect solid waste, including contaminated gloves, weighing paper, and other disposable materials, in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not dispose of solutions down the drain.[1][2][3][4]

  • Decontamination: All surfaces and equipment that have come into contact with this compound should be decontaminated. A suitable decontamination solution (e.g., a solution of sodium hypochlorite (B82951) followed by a neutralizing agent) should be used.

  • Final Disposal: All hazardous waste must be disposed of through an approved hazardous waste management service, following all local, state, and federal regulations.

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following table includes data for the closely related compound, Arylomycin C16, to provide a general understanding of the physicochemical properties of this class of compounds.

PropertyValue (for Arylomycin C16)
Molecular Formula C₄₆H₆₈N₆O₁₁
Molecular Weight 881.1 g/mol
XLogP3 6.4
Hydrogen Bond Donor Count 6
Hydrogen Bond Acceptor Count 13
Rotatable Bond Count 15
Exact Mass 880.49460701 Da
Monoisotopic Mass 880.49460701 Da
Topological Polar Surface Area 255 Ų
Heavy Atom Count 63
Complexity 1500

Data sourced from PubChem CID 54586211 for Arylomycin C16.[5]

Mandatory Visualization

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its safe handling and disposal.

Arylomycin_Mechanism_of_Action Mechanism of Action of this compound cluster_bacterium Bacterial Cell Precursor_Protein Precursor Protein with Signal Peptide Sec_Translocon Sec Translocon (Protein Export Channel) Precursor_Protein->Sec_Translocon Translocation SPase Type I Signal Peptidase (SPase) Sec_Translocon->SPase Processing Mature_Protein Mature Secreted Protein SPase->Mature_Protein Cleavage of Signal Peptide Arylomycin_B1 This compound Arylomycin_B1->SPase Inhibition

This compound inhibits bacterial protein secretion.

Safe_Handling_Workflow Safe Handling and Disposal Workflow for this compound cluster_handling Handling Protocol cluster_disposal Disposal Protocol Wear_PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Work_in_Hood Work in a Chemical Fume Hood Wear_PPE->Work_in_Hood Weigh_and_Prepare Weigh and Prepare Solutions Work_in_Hood->Weigh_and_Prepare Conduct_Experiment Conduct Experiment Weigh_and_Prepare->Conduct_Experiment Collect_Solid_Waste Collect Contaminated Solid Waste Conduct_Experiment->Collect_Solid_Waste Collect_Liquid_Waste Collect Contaminated Liquid Waste Conduct_Experiment->Collect_Liquid_Waste Decontaminate_Surfaces Decontaminate Surfaces and Equipment Conduct_Experiment->Decontaminate_Surfaces Dispose_Hazardous_Waste Dispose as Hazardous Waste Collect_Solid_Waste->Dispose_Hazardous_Waste Collect_Liquid_Waste->Dispose_Hazardous_Waste Decontaminate_Surfaces->Dispose_Hazardous_Waste

Workflow for safe handling and disposal of this compound.

References

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